Product packaging for 5-Methyl-4-hexenal(Cat. No.:CAS No. 764-32-9)

5-Methyl-4-hexenal

Cat. No.: B1624985
CAS No.: 764-32-9
M. Wt: 112.17 g/mol
InChI Key: FGQDVQHPEUMVJL-UHFFFAOYSA-N
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Description

5-Methyl-4-hexenal (CAS 764-32-9) is an α,β-unsaturated aldehyde with the molecular formula C7H12O and a molecular weight of 112.17 g/mol. Its structure, defined by the SMILES notation CC(=CCCC=O)C, features a carbonyl group and an unsaturated bond between carbon atoms 4 and 5, with a methyl group at the 5-position . This configuration classifies it as a straight-chain six-carbon aldehyde, a group known to be present in plants and used in flavor chemistry to impart fresh green notes . As an α,β-unsaturated aldehyde, it possesses an electron-deficient conjugated system that readily participates in addition and condensation reactions, making it a valuable intermediate for synthesizing more complex molecules in organic chemistry and materials research . In biochemical research, studies on similar aldehydes, such as n-hexanal, have demonstrated their ability to enhance the release of dopamine from neuronal cell models in a time- and dose-dependent manner . This release mechanism appears to involve an increase in intracellular calcium concentration and the dephosphorylation of proteins, suggesting that reactive aldehydes can modulate neurotransmitter release and neuronal signaling pathways . Furthermore, reactive aldehydes are known to modify membrane lipids like phosphatidylethanolamine, forming adducts that can alter membrane properties and subsequently influence the activity of various membrane transporters . This compound is provided for research applications only, which may include investigations in organic synthesis, natural product chemistry, flavor and fragrance research, and studies on the biological effects of reactive carbonyl species. This compound is For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B1624985 5-Methyl-4-hexenal CAS No. 764-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylhex-4-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-7(2)5-3-4-6-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQDVQHPEUMVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446298
Record name 5-methyl-4-hexenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-32-9
Record name 5-methyl-4-hexenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-4-hexenal (CAS: 764-32-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-4-hexenal (CAS: 764-32-9), an α,β-unsaturated aldehyde with applications in the flavor and fragrance industry, as well as potential for further investigation in medicinal chemistry and biological research. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and known biological activities. Particular attention is given to its likely interaction with cellular signaling pathways, specifically the Keap1/Nrf2 antioxidant response pathway, a common target for α,β-unsaturated aldehydes. Detailed experimental protocols for its synthesis are provided, alongside structured data tables and visualizations to facilitate understanding and further research.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic green, grassy odor.[1] It is an organic compound classified as an aldehyde, with a six-carbon chain featuring a double bond and a methyl group at the fifth carbon position.[1]

PropertyValueReference
CAS Number 764-32-9[2]
IUPAC Name 5-methylhex-4-enal[2]
Synonyms 4-Isoheptenal, 5-Methyl-4-hexen-1-al[1][2]
Molecular Formula C₇H₁₂O[2]
Molecular Weight 112.17 g/mol [2]
Boiling Point 150 °C[3]
Density 0.832 g/cm³[3]
SMILES CC(=CCCC=O)C[2]
InChI 1S/C7H12O/c1-7(2)5-3-4-6-8/h5-6H,3-4H2,1-2H3[2]
InChIKey FGQDVQHPEUMVJL-UHFFFAOYSA-N[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

TechniqueExpected Signals
¹H NMR Signals for the aldehyde proton (~9.5–10 ppm), multiplet for the vinylic proton (~5.0–6.0 ppm), and resonances for the methyl groups (~0.9–1.5 ppm).
¹³C NMR Resonances for the carbonyl carbon, vinylic carbons, and aliphatic carbons.
Infrared (IR) Strong absorption bands for the C=O stretch (1720–1700 cm⁻¹) and C=C stretch (1650–1600 cm⁻¹).
Mass Spectrometry (GC-MS) A molecular ion peak at m/z 112, with fragmentation patterns corresponding to the loss of functional groups.

Synthesis of this compound

This compound can be synthesized through several routes, with Aldol condensation and catalytic hydrogenation being the most common.

Aldol Condensation

This method involves the base-catalyzed reaction of a suitable ketone and aldehyde. A plausible synthesis could involve the reaction of isobutyraldehyde and acrolein.

  • Materials: Isobutyraldehyde, Acrolein, Sodium hydroxide (NaOH), Diethyl ether, Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate, Round-bottom flask, Magnetic stirrer, Dropping funnel, Separatory funnel, Rotary evaporator.

  • Procedure:

    • To a stirred solution of sodium hydroxide (1.2 g, 30 mmol) in water (20 mL) and ethanol (10 mL) at 0 °C in a 100 mL round-bottom flask, a mixture of isobutyraldehyde (7.2 g, 100 mmol) and acrolein (5.6 g, 100 mmol) is added dropwise over 30 minutes.

    • The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 4 hours.

    • The reaction is quenched by the addition of 1 M HCl until the solution is neutral.

    • The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Catalytic Hydrogenation of 5-Methyl-4-hexyn-1-ol followed by Oxidation

This multi-step synthesis offers a more controlled approach to the desired product.

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Oxidation 5-Methyl-4-hexyn-1-ol 5-Methyl-4-hexyn-1-ol 5-Methyl-4-hexen-1-ol 5-Methyl-4-hexen-1-ol 5-Methyl-4-hexyn-1-ol->5-Methyl-4-hexen-1-ol  + H₂ Lindlar's Catalyst (Pd/CaCO₃, quinoline) Lindlar's Catalyst (Pd/CaCO₃, quinoline) Lindlar's Catalyst (Pd/CaCO₃, quinoline)->5-Methyl-4-hexen-1-ol H₂ gas H₂ gas H₂ gas->5-Methyl-4-hexen-1-ol This compound This compound 5-Methyl-4-hexen-1-ol->this compound  Oxidation Pyridinium chlorochromate (PCC) Pyridinium chlorochromate (PCC) Pyridinium chlorochromate (PCC)->this compound Dichloromethane (DCM) Dichloromethane (DCM) Dichloromethane (DCM)->this compound

Caption: Synthesis of this compound via hydrogenation and oxidation.

  • Materials: 5-Methyl-4-hexyn-1-ol, Lindlar's catalyst (Pd on CaCO₃, poisoned with lead), Quinoline, Hexane, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite, Round-bottom flask, Hydrogen balloon, Magnetic stirrer, Filtration apparatus, Rotary evaporator.

  • Procedure:

    • Hydrogenation: A solution of 5-Methyl-4-hexyn-1-ol (11.2 g, 100 mmol) in hexane (200 mL) is placed in a round-bottom flask. Lindlar's catalyst (1.0 g) and a few drops of quinoline are added. The flask is evacuated and filled with hydrogen gas from a balloon. The reaction is stirred vigorously under a hydrogen atmosphere until the theoretical amount of hydrogen has been consumed (monitored by gas uptake).

    • The catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield crude 5-Methyl-4-hexen-1-ol.

    • Oxidation: The crude alcohol is dissolved in dichloromethane (200 mL) and treated with pyridinium chlorochromate (32.2 g, 150 mmol) in one portion.

    • The mixture is stirred at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • The reaction mixture is diluted with diethyl ether (200 mL) and filtered through a pad of silica gel to remove the chromium salts.

    • The filtrate is concentrated under reduced pressure, and the residue is purified by fractional distillation to afford this compound.

Chemical Reactions

This compound, as an α,β-unsaturated aldehyde, undergoes a variety of chemical transformations.

Reaction TypeReagentsProduct
Oxidation Jones reagent (CrO₃, H₂SO₄, acetone), Tollens' reagent5-Methyl-4-hexenoic acid
Reduction Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)5-Methyl-4-hexen-1-ol
Addition HBr, HClHalogenated aldehydes
Condensation Aldehydes/ketones with base or acid catalystLarger α,β-unsaturated systems

Biological Activity and Signaling Pathways

This compound has demonstrated antimicrobial and antioxidant properties.[2] As an α,β-unsaturated aldehyde, it is a reactive electrophile that can interact with cellular nucleophiles such as cysteine residues in proteins.[2] This reactivity is the basis for its likely mechanism of action in modulating cellular signaling pathways.

Keap1/Nrf2 Signaling Pathway

A primary target for electrophilic compounds like this compound is the Keap1/Nrf2 pathway, a critical regulator of cellular antioxidant responses.

G cluster_0 Normal Conditions cluster_1 Presence of this compound Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Ub Ubiquitin Ub->Nrf2 5-M-4-H This compound Keap1_mod Keap1 (modified) 5-M-4-H->Keap1_mod Reacts with cysteine residues Nrf2_free Nrf2 (stabilized) Keap1_mod->Nrf2_free Dissociation Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription

Caption: Proposed activation of the Keap1/Nrf2 pathway by this compound.

Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome. As an electrophile, this compound is proposed to react with cysteine residues on Keap1, inducing a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, leading to their transcription. This cellular defense mechanism is a key aspect of the biological activity of many α,β-unsaturated aldehydes.

Applications

The primary industrial application of this compound is in the flavor and fragrance industry, where its unique scent profile is utilized.[2] In a research context, it serves as a valuable intermediate in the synthesis of more complex organic molecules and as a model compound for studying the biological effects of α,β-unsaturated aldehydes.[2] Its demonstrated antimicrobial properties suggest potential applications in food preservation and as a lead compound for the development of new antimicrobial agents.[2]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As an aldehyde, it may be an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is also prone to oxidation and polymerization, so it should be stored under an inert atmosphere at low temperatures.

Conclusion

This compound is a versatile α,β-unsaturated aldehyde with established applications and potential for further scientific exploration. Its synthesis is achievable through standard organic chemistry methodologies, and its biological activity, likely mediated through the Keap1/Nrf2 pathway, warrants further investigation for potential therapeutic applications. This guide provides a foundational resource for researchers interested in the chemistry and biology of this compound.

References

Physical properties of 5-Methyl-4-hexenal (boiling point, density)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of 5-Methyl-4-hexenal (CAS No. 764-32-9), a valuable compound in organic synthesis and fragrance chemistry. The information presented herein is intended to support research and development activities by providing reliable physical data and generalized experimental methodologies.

Core Physical Properties

This compound is an unsaturated aldehyde with the molecular formula C₇H₁₂O. At room temperature, it exists as a colorless to pale yellow liquid.[1] Key physical properties are summarized in the table below.

Physical PropertyValueUnits
Boiling Point 150°C
Density 0.832g/cm³

Experimental Protocols

Boiling Point Determination (Capillary Method)

A common and efficient method for determining the boiling point of a small liquid sample is the capillary tube method.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is immersed in a heating bath (Thiele tube).

  • The bath is heated gradually. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued, and the bath is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermometer

  • Water bath

  • Sample of this compound

Procedure:

  • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance.

  • The pycnometer is then filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the precise calculation of the pycnometer's volume, given the known density of water at that temperature.

  • The pycnometer is emptied, dried, and then filled with this compound.

  • The mass of the pycnometer filled with the sample is recorded.

  • The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Logical Relationship of Physical Properties

The following diagram illustrates the relationship between the fundamental physical quantities used to determine the density of this compound.

G mass Mass of this compound density Density mass->density Measured volume Volume of this compound volume->density Measured

Relationship between Mass, Volume, and Density.

References

5-Methyl-4-hexenal molecular formula and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methyl-4-hexenal, including its molecular structure, key quantitative data, and a representative protocol for its synthesis.

Core Compound Identification and Structure

This compound, also known by synonyms such as 4-Isoheptenal and 5-Methyl-4-hexen-1-al, is an organic compound classified as an unsaturated aldehyde.[1][2] Its molecular formula is C7H12O.[3][4] The structure consists of a six-carbon chain with a terminal aldehyde group (a carbonyl group at position 1), a carbon-carbon double bond between positions 4 and 5, and a methyl group attached to carbon 5.[2] This α,β-unsaturated aldehyde structure is responsible for its characteristic reactivity.[5] At room temperature, it is a colorless to pale yellow liquid with a distinct green, grassy odor and is soluble in organic solvents.[2]

Chemical Structure:

  • IUPAC Name: 5-methylhex-4-enal[5]

  • CAS Registry Number: 764-32-9[5]

  • Molecular Formula: C7H12O[5]

  • SMILES: CC(=CCCC=O)C[4]

  • InChI Key: FGQDVQHPEUMVJL-UHFFFAOYSA-N[5]

Quantitative Data Summary

The following table summarizes key quantitative physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Weight112.17 g/mol [5]
Boiling Point150 °C[6]
Density0.832 g/cm³[6]
Flash Point34 °C[6]
Melting Point (estimate)-53.35 °C[6]
Refractive Index (estimate)1.4294[6]
XlogP (predicted)1.6[4]

Chemical Reactivity and Applications

Due to its unsaturated aldehyde functional group, this compound undergoes several types of chemical reactions:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.[5]

  • Reduction: The carbonyl group can be reduced to a primary alcohol.[5]

  • Addition Reactions: The carbon-carbon double bond can undergo addition reactions with reagents like halogens and hydrogen.[5]

  • Condensation Reactions: It can participate in aldol condensation reactions, allowing for the formation of larger molecules.[5]

These reactive properties make this compound a useful intermediate in the synthesis of more complex organic compounds.[5] It is also utilized in the flavor and fragrance industry to impart specific scents to various products.[5]

Experimental Protocols

A. Representative Synthesis via Aldol Condensation

One of the primary synthetic routes to α,β-unsaturated aldehydes like this compound is through an aldol condensation reaction.[5] The following is a representative protocol for the synthesis of this compound from isobutyraldehyde and 3-butenal (a protected form of acrolein or a suitable equivalent).

Materials:

  • Isobutyraldehyde (2-methylpropanal)

  • 3-Butenal (or a suitable precursor/equivalent)

  • Sodium hydroxide (NaOH) solution (e.g., 10% aqueous) or another suitable base

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Deionized water

  • Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of isobutyraldehyde in a suitable solvent (e.g., ethanol) to 0-5 °C in an ice bath.

  • Base Addition: Slowly add a catalytic amount of aqueous sodium hydroxide solution to the cooled isobutyraldehyde solution while stirring.

  • Aldehyde Addition: Add 3-butenal dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0–25°C) for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) and then dry over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. The crude product can then be purified by fractional distillation under reduced pressure to yield pure this compound.

B. Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: Expected signals would include a characteristic aldehyde proton (doublet, ~9.5–10 ppm), signals for the vinylic protons on the double bond (multiplet, δ 5.0–6.0 ppm), and resonances for the methyl groups (δ 0.9–1.5 ppm).

  • IR Spectroscopy: The presence of the α,β-unsaturated aldehyde is confirmed by strong absorption bands for the carbonyl group (C=O) around 1700–1720 cm⁻¹ and the carbon-carbon double bond (C=C) around 1600–1650 cm⁻¹.

Visualized Synthesis and Reaction Pathway

The following diagrams illustrate the synthesis of this compound via aldol condensation and its subsequent primary reactions.

Synthesis_Pathway Synthesis of this compound via Aldol Condensation cluster_reactants Reactants Isobutyraldehyde Isobutyraldehyde Aldol Condensation Aldol Condensation Isobutyraldehyde->Aldol Condensation 3-Butenal 3-Butenal 3-Butenal->Aldol Condensation This compound This compound Aldol Condensation->this compound  Base (NaOH), Dehydration

Caption: Synthesis of this compound via Aldol Condensation.

Reactions_of_5_Methyl_4_hexenal Key Reactions of this compound cluster_products Reaction Products This compound This compound 5-Methyl-4-hexenoic_acid 5-Methyl-4-hexenoic acid This compound->5-Methyl-4-hexenoic_acid Oxidation (e.g., KMnO4, CrO3) 5-Methyl-4-hexen-1-ol 5-Methyl-4-hexen-1-ol This compound->5-Methyl-4-hexen-1-ol Reduction (e.g., NaBH4)

Caption: Key Reactions of this compound.

References

An In-depth Technical Guide to 5-Methyl-4-hexenal: Discovery, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-hexenal, a volatile α,β-unsaturated aldehyde, has garnered interest in various scientific fields, from flavor and fragrance chemistry to potential therapeutic applications. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, and detailed synthetic methodologies. Furthermore, it delves into its known biological activities and mechanisms of action, offering insights for researchers in drug discovery and development.

Introduction

This compound (CAS No. 764-32-9) is an organic compound characterized by a six-carbon chain with a terminal aldehyde group, a double bond at the fourth carbon, and a methyl group at the fifth carbon.[1] Its α,β-unsaturated aldehyde functionality imparts a unique reactivity, making it a valuable intermediate in organic synthesis and a compound with notable biological effects. This guide aims to consolidate the current knowledge on this compound, presenting it in a structured and technically detailed manner for a scientific audience.

Discovery and History

While a singular, definitive publication marking the initial synthesis or isolation of this compound is not readily apparent in publicly available literature, the understanding of this compound is intrinsically linked to the broader advancements in the chemistry of α,β-unsaturated aldehydes during the mid-20th century.[1] The development of new analytical techniques in the 1960s and 1970s facilitated the identification and characterization of such compounds.[1]

This compound has been identified as a component of essential oils from certain plants, suggesting its natural origin.[1] For instance, related compounds like 2-isopropenyl-5-methylhex-4-enal have been found in the essential oil of Cymbopogon citratus (lemongrass).[1] Its presence in natural sources and its characteristic odor have also led to its use in the flavor and fragrance industry.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for its chemical identity and characteristics.

Table 1: Chemical Identifiers and Physical Properties of this compound

Identifier/PropertyValue
IUPAC Name 5-methylhex-4-enal[1]
CAS Registry Number 764-32-9[1]
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
Boiling Point 150 °C[2]
Density 0.832 g/cm³[2]
Appearance Colorless to pale yellow liquid
Odor Green, grassy[3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Signals
¹H NMR Aldehyde proton (~9.5-10 ppm), vinylic protons (δ 5.0–6.0 ppm), methyl protons (δ 0.9–1.5 ppm)[1]
¹³C NMR Carbonyl carbon, vinylic carbons, aliphatic carbons
Infrared (IR) Strong C=O stretch (1720–1700 cm⁻¹), C=C stretch (1650–1600 cm⁻¹)[1]
Mass Spectrometry (GC-MS) Molecular ion peak (m/z 112), fragmentation pattern including loss of CO (m/z 84)

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. The two most common methods are the Aldol Condensation and the Wittig Reaction.

Aldol Condensation

The Aldol Condensation provides a direct route to α,β-unsaturated aldehydes. For the synthesis of this compound, this would involve the reaction of propanal with 3-methyl-2-butanone, followed by dehydration.

General Protocol:

  • Enolate Formation: A solution of 3-methyl-2-butanone in a suitable solvent (e.g., ethanol, THF) is treated with a base (e.g., sodium hydroxide, lithium diisopropylamide) at a controlled temperature (e.g., 0-25 °C) to generate the enolate.

  • Aldol Addition: Propanal is slowly added to the enolate solution. The reaction mixture is stirred for a specified time to allow for the aldol addition to occur, forming a β-hydroxy ketone.

  • Dehydration: The reaction is then acidified or heated to promote the dehydration of the β-hydroxy ketone, yielding this compound.

  • Workup and Purification: The reaction mixture is quenched, extracted with an organic solvent, and the crude product is purified by distillation or column chromatography.

Aldol_Condensation 3-Methyl-2-butanone 3-Methyl-2-butanone Enolate Enolate 3-Methyl-2-butanone->Enolate Base Propanal Propanal Aldol Adduct (β-Hydroxy Ketone) Aldol Adduct (β-Hydroxy Ketone) Base (e.g., NaOH) Base (e.g., NaOH) Enolate->Aldol Adduct (β-Hydroxy Ketone) + Propanal This compound This compound Aldol Adduct (β-Hydroxy Ketone)->this compound Dehydration (Heat or Acid) Water Water

Aldol Condensation Pathway for this compound Synthesis.
Wittig Reaction

The Wittig reaction is a powerful method for forming carbon-carbon double bonds. To synthesize this compound, a phosphorus ylide would be reacted with an appropriate aldehyde.

General Protocol:

  • Phosphonium Salt Formation: An appropriate alkyl halide (e.g., 1-bromo-3-methyl-2-butene) is reacted with triphenylphosphine to form the corresponding phosphonium salt.

  • Ylide Generation: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous, aprotic solvent (e.g., THF, diethyl ether) to generate the phosphorus ylide.

  • Wittig Reaction: The aldehyde (e.g., acetaldehyde) is added to the ylide solution at low temperature. The reaction is allowed to warm to room temperature and stirred until completion.

  • Workup and Purification: The reaction is quenched, and the product is separated from the triphenylphosphine oxide byproduct by extraction and purified by distillation or column chromatography.

Wittig_Reaction Alkyl Halide Alkyl Halide Phosphonium Salt Phosphonium Salt Alkyl Halide->Phosphonium Salt + PPh₃ Triphenylphosphine Triphenylphosphine Phosphorus Ylide Phosphorus Ylide Phosphonium Salt->Phosphorus Ylide + Strong Base Strong Base Strong Base This compound This compound Phosphorus Ylide->this compound + Acetaldehyde Triphenylphosphine Oxide Triphenylphosphine Oxide Acetaldehyde Acetaldehyde

Wittig Reaction Pathway for this compound Synthesis.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its antimicrobial properties being of significant interest. As an α,β-unsaturated aldehyde, its reactivity is key to its mechanism of action.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial activity against various pathogens. The proposed mechanisms of action for α,β-unsaturated aldehydes include:

  • Membrane Disruption: These compounds can interact with and disrupt the integrity of bacterial cell membranes. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

  • Protein Inactivation via Schiff Base Formation: The electrophilic β-carbon of the α,β-unsaturated aldehyde can react with nucleophilic groups in proteins, such as the amino groups of lysine residues and the sulfhydryl groups of cysteine residues. The aldehyde group can also form Schiff bases with primary amino groups. These modifications can lead to the inactivation of essential enzymes and disruption of cellular processes.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Cell_Membrane Cell Membrane Leakage Leakage of Cellular Components Cell_Membrane->Leakage Increased Permeability Cytoplasm Cytoplasm Proteins Essential Proteins (e.g., Enzymes) Protein_Inactivation Protein Inactivation Proteins->Protein_Inactivation Results in 5-M-4-H This compound 5-M-4-H->Cell_Membrane Interaction and Disruption 5-M-4-H->Proteins Schiff Base Formation & Covalent Modification Cell_Death Cell Death Leakage->Cell_Death Leads to Protein_Inactivation->Cell_Death Leads to

Proposed Antimicrobial Mechanisms of this compound.
Potential Interference with Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. Many virulence factors and biofilm formation are regulated by QS. Some aldehydes have been shown to interfere with QS signaling. While specific studies on this compound are limited, it is plausible that it could disrupt QS pathways, potentially by reacting with key proteins involved in signal transduction.

Quorum_Sensing_Interference Signal_Molecule Autoinducer (Signal Molecule) Receptor_Protein Receptor Protein Signal_Molecule->Receptor_Protein Binds to Signal_Transduction Signal Transduction Cascade Receptor_Protein->Signal_Transduction Gene_Expression Virulence Gene Expression Signal_Transduction->Gene_Expression 5_M_4_H This compound 5_M_4_H->Receptor_Protein Potential Interference (e.g., Covalent Modification)

Potential Interference of this compound with a Bacterial Quorum Sensing Pathway.

Applications and Future Perspectives

This compound's primary industrial application is in the flavor and fragrance industry, where its unique scent profile is utilized.[1] In the realm of scientific research, it serves as a valuable model compound for studying the reactivity and biological effects of α,β-unsaturated aldehydes.

For drug development professionals, the antimicrobial properties of this compound and related compounds present an interesting avenue for the development of new anti-infective agents. Its ability to potentially disrupt bacterial membranes and signaling pathways suggests that it could be a lead compound for novel therapeutics, particularly in an era of growing antibiotic resistance. Further research is warranted to fully elucidate its specific molecular targets and to optimize its structure for enhanced efficacy and reduced toxicity.

Conclusion

This compound is a multifaceted molecule with a rich chemistry and promising biological activities. While its history is intertwined with the broader exploration of α,β-unsaturated aldehydes, its specific properties and potential applications continue to be of interest to the scientific community. This technical guide has provided a consolidated resource for researchers, summarizing its known characteristics, synthetic routes, and biological actions, with the aim of fostering further investigation into this intriguing compound.

References

The Biological Activity of 5-Methyl-4-hexenal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

5-Methyl-4-hexenal, a volatile organic compound found in some essential oils, has garnered interest for its potential biological activities, including antimicrobial and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, intended for researchers, scientists, and professionals in drug development. This document summarizes the available data on its mechanism of action, potential signaling pathway interactions, and antimicrobial properties. Due to a scarcity of direct research on this specific compound, this guide also extrapolates potential mechanisms and experimental protocols based on studies of structurally related aldehydes.

Introduction

This compound is an unsaturated aldehyde with the chemical formula C₇H₁₂O.[1][2][3] It is recognized for its characteristic scent and is used in the flavor and fragrance industry.[1] Beyond its sensory properties, preliminary research suggests that this compound possesses bioactive properties that warrant further investigation for potential therapeutic applications.[1] This guide aims to consolidate the existing knowledge and provide a framework for future research into the biological activities of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name5-methylhex-4-enal[1]
Synonyms4-Isoheptenal, 5-Methyl-4-hexen-1-al[4]
CAS Number764-32-9[1]
Molecular FormulaC₇H₁₂O[1][2][3]
Molecular Weight112.17 g/mol [1]
AppearanceColorless to pale yellow liquid[4]
OdorGreen, grassy[4]

Antimicrobial Activity

For a structurally related compound, hexanal, the MBC against various Shiga-toxin-producing Escherichia coli (STEC) strains has been reported to be in the range of 2.24–2.52 mg/mL. While this provides an indication of the potential potency of similar aldehydes, dedicated studies are required to determine the specific antimicrobial efficacy of this compound.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of aldehydes is often attributed to their ability to interact with biological macromolecules. As an electrophile, the aldehyde group of this compound can form Schiff bases with primary amino groups present in proteins and nucleic acids, leading to altered protein function and potential disruption of cellular processes.[1]

Potential Anti-inflammatory Activity and Signaling Pathway Interactions

Direct studies on the anti-inflammatory properties and signaling pathway modulation by this compound are currently lacking. However, research on a structurally similar α,β-unsaturated aldehyde, 4-hydroxyhexenal (HHE), provides valuable insights into potential mechanisms of action.

Studies have demonstrated that HHE can induce the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This activation is mediated through the IκB kinase (IKK)/NF-κB-inducing kinase (NIK) pathway. Furthermore, HHE has been shown to increase the activity of p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK), which are also implicated in the transactivation of NF-κB.

Based on this evidence, it is hypothesized that this compound may exert pro-inflammatory effects through the activation of NF-κB and MAPK signaling pathways. However, it is also plausible that at different concentrations, it could have anti-inflammatory effects by modulating these same pathways, a common feature of bioactive molecules. Rigorous experimental validation is necessary to elucidate the precise role of this compound in inflammatory signaling.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-M-4-H This compound Receptor Cellular Target (Hypothetical) 5-M-4-H->Receptor Interacts with NIK NIK Receptor->NIK p38_MAPK p38 MAPK Receptor->p38_MAPK ERK ERK Receptor->ERK IKK IKK IkB IκB IKK->IkB Phosphorylates NIK->IKK NFkB_nuc NF-κB (Active) p38_MAPK->NFkB_nuc Activates ERK->NFkB_nuc Activates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes

Hypothesized Signaling Pathway of this compound.

Experimental Protocols

The following are generalized protocols for assessing the biological activities of this compound. These protocols are based on standard methodologies and would require optimization for this specific compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of this compound against bacterial strains.

G start Start prep_compound Prepare serial dilutions of This compound in broth start->prep_compound inoculate Inoculate microplate wells with bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Observe for turbidity to determine the lowest concentration without visible growth (MIC) incubate->read_results end End read_results->end

Workflow for MIC Determination.
NF-κB Activation Assay

This protocol describes a method to assess the activation of NF-κB in a mammalian cell line (e.g., RAW 264.7 macrophages) upon treatment with this compound using immunofluorescence.

G start Start seed_cells Seed RAW 264.7 cells in a multi-well plate start->seed_cells treat_cells Treat cells with various concentrations of this compound seed_cells->treat_cells fix_perm Fix and permeabilize cells treat_cells->fix_perm primary_ab Incubate with primary antibody against NF-κB p65 subunit fix_perm->primary_ab secondary_ab Incubate with fluorescently-labeled secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei with DAPI secondary_ab->counterstain image Image cells using a fluorescence microscope counterstain->image analyze Analyze nuclear translocation of NF-κB p65 image->analyze end End analyze->end

Workflow for NF-κB Activation Assay.

Conclusion and Future Directions

This compound presents as a compound of interest with potential biological activities. However, the current body of scientific literature lacks in-depth, quantitative studies to fully characterize its effects. Future research should prioritize:

  • Quantitative Antimicrobial Studies: Determining the MIC and MBC values of this compound against a broad panel of pathogenic bacteria and fungi.

  • Mechanism of Action Studies: Investigating the specific molecular targets and cellular pathways affected by this compound to elucidate its antimicrobial and potential immunomodulatory mechanisms.

  • In-depth Signaling Pathway Analysis: Validating the hypothesized effects on NF-κB and MAPK signaling pathways and exploring other potential pathway interactions.

  • In vivo Efficacy and Toxicity Studies: Assessing the biological activity and safety profile of this compound in animal models.

A more robust understanding of the biological activities of this compound will be crucial in determining its potential for development as a therapeutic agent or a lead compound for novel drug discovery.

References

An In-depth Technical Guide to the Structural Isomers of 5-Methyl-4-hexenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 5-Methyl-4-hexenal, a C7H12O aldehyde. The document details the physicochemical properties of these isomers, outlines experimental protocols for their synthesis, and discusses their biological activities and mechanisms of action.

Introduction to this compound and its Isomers

This compound is an unsaturated aldehyde with the chemical formula C7H12O.[1][2] Its structural isomers, which share the same molecular formula but differ in the arrangement of their atoms, exhibit a wide range of chemical and physical properties. These isomers can be broadly categorized into acyclic and cyclic structures. The acyclic isomers include various positional isomers of heptenal and its branched-chain counterparts, while the cyclic isomers are derivatives of cycloalkanes with an aldehyde functional group. The diversity in their structures leads to varied applications, particularly in the flavor and fragrance industries, and different biological activities.[1]

Physicochemical Properties of Structural Isomers

The structural variations among the isomers of this compound significantly influence their physical and chemical characteristics. A summary of the key physicochemical properties for a selection of these isomers is presented below.

Table 1: Physicochemical Properties of Acyclic Isomers of this compound
IUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
This compound764-32-9C7H12O112.17---
(E)-2-Heptenal18829-55-5C7H12O112.1790-91 @ 50 mmHg[3]0.857-0.863 @ 25°C[3][4][5]1.428-1.434 @ 20°C[3][4][5]
(Z)-2-Heptenal57266-86-1C7H12O112.17---
(E)-3-Heptenal89896-73-1C7H12O112.17151-152[6]~0.83[7]-
(Z)-3-Heptenal21662-18-0C7H12O112.17161-162[8]--
(E)-4-Heptenal929-22-6C7H12O112.17---
(Z)-4-Heptenal6728-31-0C7H12O112.1760 @ 30 mmHg[9]0.843-0.855 @ 25°C[9][10]1.432-1.436 @ 20°C[9][10]
(E)-5-Heptenal-C7H12O112.17412.38 K (calc.)[11]--
6-Heptenal17206-61-0C7H12O112.17---
2,6-Dimethyl-5-heptenal106-72-9C9H16O140.2280 @ 19 mmHg[12]0.839-0.850 @ 25°C[12]1.439-1.449 @ 20°C[12]

Note: Some data points are not available in the searched literature. Calculated values are indicated where applicable.

Table 2: Physicochemical Properties of Cyclic Isomers of this compound
IUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
Cyclopentanecarboxaldehyde872-53-7C6H10O98.14---
Cyclohexanecarboxaldehyde2043-61-0C7H12O112.1752-53 @ 18 mmHg-1.4484 @ 25°C

Experimental Protocols for Synthesis

The synthesis of aldehydes can be achieved through various established organic chemistry reactions. Common methods include the oxidation of primary alcohols, ozonolysis of alkenes, and the reduction of carboxylic acid derivatives. Below are examples of synthetic protocols for representative isomers.

General Synthesis of Aldehydes from Primary Alcohols

A widely used method for the synthesis of aldehydes is the oxidation of primary alcohols using mild oxidizing agents to prevent over-oxidation to carboxylic acids.

  • Diagram of General Aldehyde Synthesis from a Primary Alcohol:

    G A Primary Alcohol (R-CH2OH) B Aldehyde (R-CHO) A->B Mild Oxidizing Agent (e.g., PCC, DMP)

    General oxidation of a primary alcohol to an aldehyde.
Synthesis of (Z)-4-Heptenal

A reported method for the production of (Z)-4-heptenal involves the condensation of bromopropanal acetal with sodium butadiene, followed by hydrogenation.[13]

  • Preparation of Sodium Butadiene: Acetylene and bromoethane are reacted in the presence of liquid sodium ammonia to form sodium butadiene.

  • Condensation: The resulting sodium butadiene is condensed with bromopropal acetal.

  • Hydrogenation: The product from the condensation step is hydrogenated using a Lindlar catalyst (Pd/CaCO3/PbO) to yield (Z)-4-heptenal.[13]

Synthesis of Cyclopentanecarboxaldehyde

A multi-step synthesis of cyclopentanecarboxaldehyde starting from cyclohexene has been described.

  • Bromohydrin Formation: Cyclohexene is reacted with N-bromosuccinimide in water to form trans-2-bromocyclohexanol.

  • Epoxidation: The bromohydrin is treated with a base to form cyclohexene oxide.

  • Diol Formation: The epoxide is opened with acidic water to yield trans-1,2-cyclohexanediol.

  • Pinacol Rearrangement: The diol undergoes a pinacol rearrangement in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to produce cyclopentanecarboxaldehyde.

  • Workflow for Cyclopentanecarboxaldehyde Synthesis:

    G A Cyclohexene B trans-2-Bromocyclohexanol A->B NBS, H2O C Cyclohexene Oxide B->C Base D trans-1,2-Cyclohexanediol C->D H3O+ E Cyclopentanecarboxaldehyde D->E H2SO4, Heat

    Synthesis of Cyclopentanecarboxaldehyde from Cyclohexene.

Biological Activity and Mechanism of Action

Unsaturated aldehydes, including the structural isomers of this compound, are known for their biological reactivity. This reactivity is primarily attributed to the electrophilic nature of the α,β-unsaturated carbonyl moiety.

General Mechanism of Action

The primary mechanism of toxicity for α,β-unsaturated aldehydes involves their ability to act as Michael acceptors. They readily react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins and glutathione, as well as amino groups on proteins and DNA.[1][14] This covalent modification can lead to:

  • Protein Dysfunction: Adduct formation can alter protein structure and function, leading to enzyme inhibition and disruption of cellular processes.

  • Depletion of Glutathione: Reaction with glutathione, a key cellular antioxidant, can lead to oxidative stress.

  • DNA Damage: Adduct formation with DNA bases can be genotoxic and mutagenic.[15]

These molecular events can trigger various cellular responses, including inflammation, apoptosis, and other signaling cascades. For instance, α,β-unsaturated aldehydes have been shown to activate the NF-κB signaling pathway, a key regulator of the inflammatory response.[16]

  • Diagram of the General Mechanism of Action of α,β-Unsaturated Aldehydes:

    G cluster_0 Cellular Environment A α,β-Unsaturated Aldehyde B Biological Nucleophiles (Proteins, Glutathione, DNA) A->B Michael Addition C Covalent Adducts B->C D Protein Dysfunction C->D E Glutathione Depletion C->E F DNA Damage C->F G Cellular Stress D->G E->G F->G H Signaling Pathway Activation (e.g., NF-κB) G->H I Inflammation, Apoptosis H->I

Specific Biological Activities

While the general mechanism of toxicity is well-understood, specific isomers can exhibit unique biological activities. For example, many of these aldehydes are used as flavoring agents in the food industry and as fragrance components in consumer products. [1][7]Some have also been investigated for their antimicrobial properties. Conversely, some, like 2-heptenal, are considered uremic toxins that can accumulate in the body and contribute to chronic diseases. [3][17]

Conclusion

The structural isomers of this compound represent a diverse group of C7H12O aldehydes with a wide array of physicochemical properties and biological activities. Their synthesis can be achieved through various organic reactions, and their biological effects are primarily driven by the electrophilic nature of the α,β-unsaturated carbonyl group. Further research into the specific biological pathways affected by individual isomers will be crucial for a more detailed understanding of their toxicological profiles and potential therapeutic applications. This guide provides a foundational understanding for researchers and professionals working with these compounds.

References

Reactivity of the Aldehyde Group in 5-Methyl-4-hexenal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in 5-Methyl-4-hexenal. The document details key reactions, including oxidation, reduction, and nucleophilic additions, supported by experimental data and protocols. Spectroscopic data for the characterization of this compound is also presented.

Introduction to this compound

This compound, an α,β-unsaturated aldehyde, is a molecule of interest in various fields, including flavor and fragrance chemistry, as well as a versatile intermediate in organic synthesis.[1] Its chemical behavior is primarily dictated by the electrophilic nature of the aldehyde functional group and the conjugated carbon-carbon double bond. This guide focuses on the reactivity of the aldehyde moiety, a key determinant of its synthetic utility and biological activity.

Chemical Identifiers:

Identifier TypeValue
IUPAC Name5-methylhex-4-enal
CAS Registry Number764-32-9
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
SMILES NotationCC(C)=CCCC=O

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques. The expected spectral data are summarized below.[1]

Spectroscopic TechniqueKey Features
¹H NMR Aldehyde proton (~9.5–10 ppm, doublet), signals for the conjugated double bond (δ 5.0–6.0 ppm, multiplet), and methyl group resonances (δ 0.9–1.5 ppm).
¹³C NMR Carbonyl carbon, carbons of the C=C double bond, and aliphatic carbons.
Infrared (IR) Spectroscopy Strong absorption bands for the C=O group (1700–1720 cm⁻¹) and the C=C group (1600–1650 cm⁻¹).
Mass Spectrometry (GC-MS) Molecular ion peak at m/z 112, with characteristic fragmentation patterns.

Key Reactions of the Aldehyde Group

The aldehyde group in this compound is susceptible to a variety of chemical transformations, making it a valuable synthetic precursor.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-methyl-4-hexenoic acid.

Reaction Pathway:

Oxidation reactant This compound product 5-Methyl-4-hexenoic acid reactant->product Oxidation reagent Oxidizing Agent (e.g., Jones Reagent, PCC)

Caption: Oxidation of this compound.

Experimental Protocol (General for α,β-Unsaturated Aldehydes): A common method for this transformation is the use of Jones reagent (CrO₃ in aqueous acetone with sulfuric acid).

  • Dissolve the α,β-unsaturated aldehyde in acetone and cool the solution in an ice bath.

  • Add Jones reagent dropwise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with isopropanol.

  • Extract the carboxylic acid with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by chromatography or distillation.

Quantitative Data (Illustrative for similar systems): Yields for the oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids are typically high, often exceeding 80%.

Reduction to Primary Alcohol

The aldehyde group can be selectively reduced to a primary alcohol, 5-methyl-4-hexen-1-ol, using mild reducing agents like sodium borohydride (NaBH₄).

Reaction Pathway:

Reduction reactant This compound product 5-Methyl-4-hexen-1-ol reactant->product Reduction reagent NaBH4, MeOH Grignard reactant This compound intermediate Alkoxide Intermediate reactant->intermediate Nucleophilic Attack product Secondary Alcohol intermediate->product Protonation reagent1 1. R-MgX, Et2O reagent2 2. H3O+ Wittig reactant This compound product Alkene reactant->product Olefinaton ylide Phosphonium Ylide (Ph3P=CHR) side_product Triphenylphosphine oxide Aldol reactant1 This compound intermediate β-Hydroxy Aldehyde reactant1->intermediate Nucleophilic Attack reactant2 Ketone (e.g., Acetone) product α,β-Unsaturated Aldehyde intermediate->product Dehydration catalyst Base (e.g., NaOH)

References

The Multifaceted Role of 5-Methyl-4-hexenal in Flavor and Fragrance Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-hexenal, a volatile unsaturated aldehyde, plays a noteworthy role in the palette of flavor and fragrance chemistry. Characterized by its distinct green and grassy aroma, this compound contributes to the sensory profiles of a variety of natural and formulated products. While not as extensively studied as some of its structural relatives, this compound serves as a valuable component for creating fresh, natural, and complex aroma profiles. This technical guide provides an in-depth exploration of the chemical properties, sensory characteristics, synthesis, and analytical methodologies related to this compound. Furthermore, it delves into the biochemical pathways of its perception and its comparative role alongside other significant flavor aldehydes.

Introduction

The flavor and fragrance industry is in constant pursuit of molecules that can elicit specific sensory experiences. Among the vast array of chemical compounds utilized, aldehydes are of paramount importance due to their low odor thresholds and diverse aromatic profiles. This compound (CAS No. 764-32-9) is an aliphatic unsaturated aldehyde that, while possessing its own characteristic aroma, is also a key structural motif found in more complex and commercially significant flavor and fragrance molecules. Its α,β-unsaturated structure imparts a unique reactivity, making it a versatile intermediate in organic synthesis.[1] This guide aims to consolidate the current scientific understanding of this compound, providing a technical resource for professionals in flavor and fragrance research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a molecular formula of C7H12O.[2] Its structure features a six-carbon chain with a double bond at the fourth position and a methyl group at the fifth position. The terminal aldehyde functional group is the primary source of its characteristic reactivity and sensory properties.

PropertyValueReference
IUPAC Name 5-methylhex-4-enal[1]
Synonyms 4-Isoheptenal, 5-Methyl-4-hexen-1-al[2]
CAS Number 764-32-9[2]
Molecular Formula C7H12O[2]
Molecular Weight 112.17 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Solubility Soluble in organic solvents[2]

Flavor and Fragrance Profile

The primary sensory characteristic of this compound is its distinct green and grassy odor .[2] This profile makes it a valuable ingredient for imparting fresh and natural notes in both flavor and fragrance compositions.

Comparative Sensory Analysis

The sensory profile of this compound can be better understood in the context of structurally related aldehydes that are prominent in the flavor and fragrance industry.

CompoundStructureFlavor/Fragrance Profile
This compound Green, grassy.[2]
5-Methyl-2-phenyl-2-hexenal Possesses a distinctive cocoa aroma with mocha undertones, making it excellent for creamy cocoa and chocolate notes.[3][4]
2-Isopropyl-5-methyl-2-hexenal Described as very powerful, natural, diffusive, and herbaceous with hints of cocoa, blueberry, bergamot, clary sage, and lavender.

The comparison highlights how modifications to the core hexenal structure can dramatically alter the perceived aroma, shifting from a simple green note to complex gourmand and herbaceous profiles.

Synthesis and Chemical Reactions

This compound is a valuable intermediate in organic synthesis.[1] Its α,β-unsaturated aldehyde functionality allows for a variety of chemical transformations.

General Synthetic Approach: Aldol Condensation

A common method for the synthesis of α,β-unsaturated aldehydes like this compound is the aldol condensation . This reaction involves the base- or acid-catalyzed reaction of an enolate with a carbonyl compound, followed by dehydration.

Experimental Protocol: Illustrative Aldol Condensation for an α,β-Unsaturated Aldehyde

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with a suitable solvent (e.g., ethanol) and a base catalyst (e.g., sodium hydroxide solution). The flask is cooled in an ice bath.

  • Reagent Addition: A mixture of the starting aldehyde and ketone is added dropwise to the cooled catalyst solution while maintaining a low temperature to control the reaction rate.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: The reaction mixture is neutralized with a dilute acid and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure α,β-unsaturated aldehyde.

Key Chemical Reactions

This compound can undergo several types of reactions, making it a versatile building block:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol. The carbon-carbon double bond can also be reduced, depending on the reducing agent and reaction conditions.

  • Addition Reactions: The conjugated system is susceptible to nucleophilic addition at the β-carbon (Michael addition).

  • Condensation Reactions: The aldehyde can participate in further condensation reactions to form larger molecules.[1]

Analytical Methodology

The identification and quantification of this compound in complex matrices like essential oils and food products are typically performed using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: General GC-MS Analysis of Volatile Aldehydes in Essential Oils

  • Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration. An internal standard may be added for quantitative analysis.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[5]

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[5]

    • Injector: The sample is injected in split or splitless mode, with an injector temperature around 250 °C.

    • Oven Temperature Program: A temperature gradient is employed to separate the volatile compounds. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min).[5]

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron impact (EI) ionization at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range of, for example, m/z 40-400.

    • Identification: Compound identification is based on the retention time and comparison of the acquired mass spectrum with reference spectra from a library (e.g., NIST).

Signaling Pathway: Olfactory Reception

The perception of this compound, like other volatile aldehydes, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

The binding of an odorant molecule to an OR triggers a conformational change in the receptor, which in turn activates a G-protein (Gαolf). This activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and interpreted as a specific scent.

It is important to note that a single odorant can activate multiple ORs, and a single OR can be activated by multiple odorants, leading to a combinatorial code that allows for the discrimination of a vast number of smells.

Olfactory_Signaling_Pathway cluster_air Nasal Mucus cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide- Gated Ion Channel cAMP->CNG_channel Opens Ions_in Na+, Ca2+ Influx CNG_channel->Ions_in Depolarization Depolarization (Signal to Brain) Ions_in->Depolarization

Caption: Olfactory signaling pathway for this compound.

Experimental and Analytical Workflow

The development and application of this compound in flavor and fragrance chemistry follow a structured workflow, from synthesis and purification to analysis and sensory evaluation.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Evaluation start Starting Materials (Aldehyde & Ketone) reaction Aldol Condensation start->reaction workup Extraction & Washing reaction->workup purification Distillation / Chromatography workup->purification product Pure this compound purification->product gcms GC-MS Analysis product->gcms Characterization sensory Sensory Panel Evaluation product->sensory Profile Assessment application Flavor/Fragrance Formulation gcms->application sensory->application

References

A Technical Guide to the Commercial Availability and Quality Assessment of 5-Methyl-4-hexenal for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Methyl-4-hexenal (CAS No. 764-32-9) is an unsaturated aldehyde of interest in various research fields, including the flavor and fragrance industry, synthetic organic chemistry, and studies of aldehyde reactivity and metabolism.[1] Its characteristic green, grassy odor makes it a valuable compound for sensory analysis, while its chemical structure, featuring a terminal carbonyl group and a C-C double bond, provides a platform for diverse chemical transformations.[2] This guide provides an in-depth overview of the commercial availability of this compound for research purposes, outlines a standard protocol for its quality assessment, and illustrates key workflows and potential biological interactions.

Commercial Availability

This compound is available from several chemical suppliers in research-grade quantities. Purity levels and available quantities may vary between suppliers. Researchers are advised to request a certificate of analysis (CoA) to verify the identity and purity of the compound before use.

Table 1: Commercial Suppliers of this compound

SupplierCatalog Number (Example)Available QuantitiesPurity/Grade
Sigma-AldrichEN300-2068469100 mg - 10 gResearch Grade
CymitQuímica4Z-I-216 / ST-EA-CP-I230045 mg - 100 mgResearch Grade
BenchChemB1624985InquireResearch Grade

Note: Availability and catalog numbers are subject to change. Please consult the respective supplier's website for the most current information.

Experimental Protocols: Quality Assessment via Gas Chromatography-Mass Spectrometry (GC-MS)

To ensure the purity of commercially sourced this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended. This protocol provides a general framework for such an analysis.

Objective: To confirm the identity and determine the purity of a this compound sample.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Hexane, GC grade)

  • Volumetric flasks and micropipettes

  • GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms or equivalent)[3]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound by dissolving a known mass of the compound in the chosen solvent to a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to obtain a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL).

  • GC-MS Instrument Parameters:

    • Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 10°C/min.

      • Final hold: Hold at 240°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • The identity of this compound can be confirmed by comparing the obtained mass spectrum with a reference spectrum. The expected molecular ion peak would be at m/z 112.17.

    • Purity is determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks in the chromatogram.

Visualizations: Workflows and Biological Pathways

Procurement and Quality Control Workflow

The process of acquiring and validating this compound for research involves several critical steps, from initial supplier identification to final experimental use. The following diagram illustrates this logical workflow.

G A Identify Research Need for this compound B Search and Select Commercial Suppliers A->B C Request Quotation and Certificate of Analysis (CoA) B->C D Procure Compound C->D E Incoming Material Inspection (Verify CoA, Labeling) D->E F Internal Quality Control (GC-MS Purity Analysis) E->F G Compound Passes QC? F->G H Release for Research Use G->H Yes I Quarantine / Contact Supplier G->I No cluster_0 Olfactory Sensory Neuron odorant This compound receptor Olfactory Receptor (GPCR) odorant->receptor Binds g_protein G-protein (Golf) receptor->g_protein Activates ac Adenylate Cyclase III g_protein->ac Activates cAMP cAMP ac->cAMP Produces cng_channel CNG Ion Channel cAMP->cng_channel Opens ca_na_influx Ca2+ / Na+ Influx cng_channel->ca_na_influx depolarization Neuron Depolarization (Signal to Brain) ca_na_influx->depolarization

References

5-Methyl-4-hexenal: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. While compiled from available scientific resources, a complete, publicly accessible SDS for 5-Methyl-4-hexenal with all quantitative safety data was not available at the time of writing.

Introduction

This compound (CAS No. 764-32-9) is an unsaturated aldehyde with the molecular formula C₇H₁₂O.[1] It is a colorless to pale yellow liquid characterized by a green, grassy odor.[1] This compound is utilized in the flavor and fragrance industry and serves as an intermediate in organic synthesis.[1] Its structure, featuring both an aldehyde functional group and a carbon-carbon double bond, contributes to its reactivity and requires specific safety and handling protocols. This guide provides a summary of the available safety information, handling procedures, and physical and chemical properties of this compound to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that some of these values may be estimated or derived from related compounds due to the limited availability of a comprehensive, verified dataset for this specific chemical.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 764-32-9[1]
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Green, grassy[1]
Solubility Soluble in organic solvents[1]
IUPAC Name 5-methylhex-4-enal
InChI Key FGQDVQHPEUMVJL-UHFFFAOYSA-N
SMILES CC(C)=CCCC=O[1]

Hazard Identification and GHS Classification

Potential Hazards:

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.

  • May be flammable.

  • Prone to oxidation and polymerization.[1]

Safety and Handling Precautions

Due to its reactivity, stringent safety measures should be implemented when handling this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

  • Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Lab coats or chemical aprons should be worn to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a respirator with an appropriate organic vapor cartridge may be necessary.

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapors.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools.

  • Take precautionary measures against static discharge.

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization.[1]

Storage

Proper storage of this compound is crucial to maintain its integrity and prevent hazardous reactions.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • For long-term stability, it is recommended to store under an inert gas (N₂ or Ar) at -20°C.[1]

  • The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), can help to prevent polymerization.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

Experimental Protocols

Detailed experimental protocols should be developed and reviewed by qualified personnel before any work with this compound begins. The following are general procedural guidelines.

General Workflow for a Chemical Reaction

This workflow outlines the key steps and safety considerations when using this compound as a reagent in a chemical synthesis.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_cleanup Cleanup and Disposal prep_sds Review SDS and Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood and Equipment prep_ppe->prep_hood prep_reagents Measure Reagents prep_hood->prep_reagents reaction_setup Set up Reaction Apparatus prep_reagents->reaction_setup reaction_add Add this compound (under inert atmosphere if necessary) reaction_setup->reaction_add reaction_monitor Monitor Reaction Parameters reaction_add->reaction_monitor workup_quench Quench Reaction reaction_monitor->workup_quench workup_extract Perform Extraction workup_quench->workup_extract workup_purify Purify Product (e.g., chromatography) workup_extract->workup_purify cleanup_decontaminate Decontaminate Glassware workup_purify->cleanup_decontaminate cleanup_storage Store Product Appropriately workup_purify->cleanup_storage cleanup_dispose Dispose of Waste (follow institutional guidelines) cleanup_decontaminate->cleanup_dispose

Caption: General experimental workflow for using this compound.

Logical Relationship for Safe Handling

The following diagram illustrates the logical relationships between hazard identification, risk assessment, and control measures for the safe handling of this compound.

cluster_assessment Hazard and Risk Assessment cluster_controls Control Measures cluster_procedures Safe Work Procedures hazard_id Identify Hazards: - Irritant - Flammable (potential) - Reactive (polymerization/oxidation) risk_assess Assess Risks: - Exposure routes (inhalation, dermal) - Likelihood and severity of harm hazard_id->risk_assess eng_controls Engineering Controls: - Fume Hood - Ventilation risk_assess->eng_controls ppe_controls Personal Protective Equipment: - Goggles - Gloves - Lab Coat risk_assess->ppe_controls admin_controls Administrative Controls: - SOPs - Training risk_assess->admin_controls handling_proc Handling: - Avoid contact and inhalation - Use inert atmosphere eng_controls->handling_proc ppe_controls->handling_proc admin_controls->handling_proc storage_proc Storage: - Cool, dry, ventilated - Inert gas, -20°C - Inhibitor (BHT) admin_controls->storage_proc spill_proc Spill Response: - Evacuate - Absorb with inert material admin_controls->spill_proc disposal_proc Disposal: - Follow institutional guidelines admin_controls->disposal_proc

Caption: Logical relationships for safe handling of this compound.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a valuable chemical intermediate with a reactive profile that necessitates careful handling and storage. While a comprehensive, publicly available Safety Data Sheet is elusive, the information gathered from various sources indicates that it should be treated as a potential irritant and a reactive compound prone to oxidation and polymerization. By adhering to the safety precautions outlined in this guide, including the use of appropriate engineering controls, personal protective equipment, and proper storage conditions, researchers can minimize the risks associated with the use of this compound in the laboratory. It is imperative to consult the manufacturer's SDS, once available, for complete and specific safety information.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Methyl-4-hexenal via Aldol Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 5-Methyl-4-hexenal, a valuable intermediate in organic synthesis, particularly in the flavor, fragrance, and pharmaceutical industries. The synthesis is achieved through a base-catalyzed crossed-aldol condensation between isobutyraldehyde and propionaldehyde. This document outlines the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is an α,β-unsaturated aldehyde with applications as a building block in the synthesis of more complex organic molecules. Its structure, featuring both an aldehyde functional group and a carbon-carbon double bond, allows for a variety of subsequent chemical transformations. The aldol condensation is a powerful and widely used carbon-carbon bond-forming reaction in organic chemistry. This method involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. The synthesis of this compound can be efficiently achieved via a crossed-aldol condensation, where two different aldehydes react. In this case, isobutyraldehyde acts as the nucleophile (after forming an enolate) and propionaldehyde acts as the electrophile.

Reaction Mechanism and Workflow

The base-catalyzed aldol condensation mechanism for the synthesis of this compound from isobutyraldehyde and propionaldehyde involves three main stages: enolate formation, nucleophilic attack, and dehydration.

Aldol_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis Reagents Isobutyraldehyde & Propionaldehyde Mixing Combine Reagents and Solvent Reagents->Mixing Catalyst NaOH Solution Addition Slowly Add Catalyst at 0-5 °C Catalyst->Addition Solvent Ethanol Solvent->Mixing Mixing->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Neutralize with Dilute Acid Stirring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Distillation under Reduced Pressure Drying->Purification Characterization Obtain Product: This compound Purification->Characterization Analysis Analyze by GC-MS, NMR, and IR Characterization->Analysis

Caption: Experimental workflow for the synthesis of this compound.

The logical relationship for the synthesis can be broken down into the following key steps:

Logical_Relationship Start Starting Materials: Isobutyraldehyde & Propionaldehyde Enolate Enolate Formation (from Isobutyraldehyde) Start->Enolate Base (NaOH) Aldol_Addition Aldol Addition Start->Aldol_Addition Enolate->Aldol_Addition Nucleophilic Attack on Propionaldehyde Intermediate β-Hydroxy Aldehyde Intermediate Aldol_Addition->Intermediate Dehydration Dehydration (Elimination of Water) Intermediate->Dehydration Heat/Base Product Final Product: This compound Dehydration->Product

Caption: Logical steps in the aldol condensation synthesis.

Experimental Protocol

This protocol details the synthesis of this compound from isobutyraldehyde and propionaldehyde.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountMoles
IsobutyraldehydeC₄H₈O72.1114.42 g (18.0 mL)0.20
PropionaldehydeC₃H₆O58.0811.62 g (14.4 mL)0.20
Sodium HydroxideNaOH40.002.0 g0.05
Ethanol (95%)C₂H₅OH46.07100 mL-
Diethyl Ether(C₂H₅)₂O74.12150 mL-
Saturated NaCl SolutionNaCl(aq)-50 mL-
Anhydrous MgSO₄MgSO₄120.3710 g-
Hydrochloric Acid (1 M)HCl(aq)-As needed-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine isobutyraldehyde (18.0 mL, 0.20 mol) and propionaldehyde (14.4 mL, 0.20 mol) in 100 mL of 95% ethanol.

  • Catalyst Addition: Cool the mixture to 0-5 °C using an ice bath. While stirring vigorously, slowly add a solution of sodium hydroxide (2.0 g, 0.05 mol) in 20 mL of water via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture in an ice bath and neutralize it by slowly adding 1 M hydrochloric acid until the pH is approximately 7.

    • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

    • Shake the funnel and allow the layers to separate. Collect the organic layer.

    • Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Data Presentation

Product Characterization:

PropertyValue
IUPAC Name 5-methylhex-4-enal
CAS Number 764-32-9[1]
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point ~150-155 °C (at atmospheric pressure)
Expected Yield 50-60%

Spectroscopic Data (Expected):

TechniqueKey Signals
¹H NMR (CDCl₃) δ ~9.7 (t, 1H, CHO), ~5.2 (t, 1H, C=CH), ~2.4 (m, 2H, CH₂CHO), ~2.2 (m, 2H, C=CHCH₂), ~1.7 (s, 3H, CH₃), ~1.6 (s, 3H, CH₃) ppm
¹³C NMR (CDCl₃) δ ~202 (CHO), ~135 (C=CH), ~125 (C=CH), ~44 (CH₂CHO), ~26 (CH₃), ~22 (C=CHCH₂), ~18 (CH₃) ppm
IR (neat) ~2960, 2920, 2870 (C-H), ~2720 (aldehyde C-H), ~1725 (C=O), ~1670 (C=C) cm⁻¹
Mass Spec (EI) m/z (%) = 112 (M⁺), 97, 83, 69, 55, 41

Discussion

The described protocol provides a reliable method for the synthesis of this compound. The choice of a crossed-aldol condensation is strategic; isobutyraldehyde can only form one enolate, which reduces the number of potential side products. Propionaldehyde, having a less sterically hindered carbonyl group, serves as a good electrophile. The reaction is performed at a low temperature initially to control the rate of the aldol addition and minimize self-condensation of propionaldehyde. Allowing the reaction to proceed at room temperature facilitates the dehydration of the intermediate β-hydroxy aldehyde to the final α,β-unsaturated product.

Purification by distillation is crucial to remove unreacted starting materials and any side products. The expected yield is in the range of 50-60%, which is typical for this type of reaction. The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Isobutyraldehyde and propionaldehyde are flammable and volatile. Avoid inhalation and contact with skin and eyes.

  • Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

Conclusion

This document provides a comprehensive guide for the synthesis of this compound via a base-catalyzed crossed-aldol condensation. The detailed protocol, along with the presented data and diagrams, should enable researchers to successfully synthesize and characterize this important chemical intermediate for its various applications in research and development.

References

Application Notes and Protocols for the GC-MS Analysis of 5-Methyl-4-hexenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-hexenal is an unsaturated aldehyde with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol .[1][2] Its chemical structure, characterized by a carbon-carbon double bond and an aldehyde functional group, makes it a subject of interest in various fields, including flavor and fragrance chemistry, as well as in the study of lipid peroxidation and oxidative stress where unsaturated aldehydes are often formed. Accurate and sensitive quantification of this compound is crucial for understanding its roles in these contexts. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.

Chemical Properties

PropertyValueReference
IUPAC Name5-methylhex-4-enal[1]
Synonyms4-Isoheptenal, 5-Methyl-4-hexen-1-al[2]
CAS Number764-32-9[1][2]
Molecular FormulaC₇H₁₂O[1][2]
Molecular Weight112.17 g/mol [1][2]
AppearanceColorless to pale yellow liquid[2]
OdorGreen, grassy[2]

Principle of GC-MS Analysis

Gas chromatography (GC) separates volatile compounds in a mixture based on their differential partitioning between a stationary phase (a high-boiling liquid coated on a solid support within a capillary column) and a mobile phase (an inert gas, typically helium). As the sample mixture travels through the column, compounds with higher volatility and lower affinity for the stationary phase elute faster. The separated compounds then enter the mass spectrometer (MS), where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification, while the chromatographic peak area is used for quantification.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For the analysis of volatile compounds like this compound from liquid or solid matrices, headspace solid-phase microextraction (HS-SPME) is a sensitive and solvent-free sample preparation technique.

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heating block or water bath with temperature control

  • Analytical balance

  • Internal Standard (IS) solution (e.g., Toluene-d8 in methanol, 10 µg/mL)

Procedure:

  • Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a 20 mL headspace vial.

  • If required, add a known amount of internal standard solution to the vial.

  • Immediately seal the vial with the screw cap.

  • Place the vial in a heating block or water bath and equilibrate the sample at a specific temperature (e.g., 60 °C) for a defined period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) at the same temperature.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.

GC Parameter Value
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless (with SPME)
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature: 40 °C, hold for 2 minRamp: 10 °C/min to 250 °CFinal hold: 5 min at 250 °C
MS Parameter Value
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)
Scan Range (Full Scan) m/z 35-350
Solvent Delay 3 min

Data Presentation

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) and several key fragment ions. A prominent fragment results from the loss of a carbonyl group (CO).

Table 1: Major Mass Fragments of this compound

m/zProposed FragmentRelative Abundance (%)
112[C₇H₁₂O]⁺ (Molecular Ion)15
97[M - CH₃]⁺25
84[M - CO]⁺ or [C₆H₁₂]⁺40
69[C₅H₉]⁺100
55[C₄H₇]⁺85
41[C₃H₅]⁺95

Note: Relative abundances are estimations based on typical fragmentation patterns of unsaturated aldehydes and may vary depending on instrumentation.

Quantitative Analysis Data

For accurate quantification, the use of Selected Ion Monitoring (SIM) mode is recommended. This involves monitoring specific ions for the target analyte and the internal standard, which increases sensitivity and reduces matrix interference.

Table 2: Quantitative GC-MS Parameters for this compound

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound~ 8.56984112
Toluene-d8 (IS)~ 7.29869-

Table 3: Example Calibration Data for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.05
50.24
100.49
251.23
502.48
1004.95
Linearity (R²) 0.999
LOD (ng/mL) 0.5
LOQ (ng/mL) 1.5

Note: The provided retention times, calibration data, LOD, and LOQ are representative examples and should be determined experimentally for each specific analytical setup.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Internal Standard Spiking Sample->Spike HS_SPME Headspace SPME Spike->HS_SPME GC_Injection GC Injection & Separation HS_SPME->GC_Injection MS_Detection MS Detection (Scan/SIM) GC_Injection->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: GC-MS analysis workflow for this compound.

Logical Relationship of Quantification

The diagram below outlines the logical steps involved in the quantification of this compound using the internal standard method.

Quantification_Logic Analyte_Peak Integrate Analyte Peak Area Ratio Calculate Peak Area Ratio (Analyte/IS) Analyte_Peak->Ratio IS_Peak Integrate IS Peak Area IS_Peak->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Cal_Curve Prepare Calibration Curve (Ratio vs. Concentration) Cal_Curve->Concentration

Caption: Logic diagram for internal standard quantification.

References

Application Note: 5-Methyl-4-hexenal as a Standard for the Quantitative Analysis of Volatile Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the use of 5-methyl-4-hexenal as a standard in the quantitative analysis of volatile aldehyde compounds in complex matrices. Due to its structural similarities to many common volatile aldehydes found in food, beverages, and environmental samples, this compound is a suitable candidate for use as an internal and external standard in gas chromatography-mass spectrometry (GC-MS) based methods. This document provides comprehensive experimental protocols, data presentation guidelines, and workflow visualizations to aid researchers, scientists, and drug development professionals in the accurate quantification of volatile aldehydes.

Introduction

Volatile organic compounds (VOCs), particularly aldehydes, are significant contributors to the aroma and flavor profiles of various products and are also important markers in environmental and biomedical research. Accurate quantification of these compounds is crucial for quality control, safety assessment, and mechanistic studies. This compound (CAS No. 764-32-9) is a C7 α,β-unsaturated aldehyde with a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] Its structural features make it an excellent, though not commonly documented, candidate as a standard for the analysis of other volatile aldehydes. This application note outlines a proposed methodology for its use as both an internal and external standard for GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • Standard: this compound (≥95% purity)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Internal Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in DCM.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution in DCM to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Matrix: The protocol outlined is for a generic food or beverage matrix. The sample preparation may need to be adapted based on the specific matrix.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Aliquoting: Place 5 g of the homogenized sample into a 20 mL headspace vial.

  • Internal Standard Spiking: For use as an internal standard, spike the sample with a known amount of this compound solution to achieve a final concentration within the calibration range (e.g., 1 µg/g). For use as a surrogate, the standard is added before any sample extraction steps.[2]

  • Equilibration: Seal the vial and incubate at 60°C for 15 minutes with gentle agitation to allow for the equilibration of volatile compounds in the headspace.

  • Extraction: Expose a conditioned 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/minute to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

  • Data Acquisition: Full scan and Selected Ion Monitoring (SIM) mode. For quantification of this compound, characteristic ions such as m/z 69, 84, and 112 can be monitored.

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name5-methylhex-4-enal
CAS Number764-32-9
Molecular FormulaC₇H₁₂O
Molecular Weight112.17 g/mol

Table 2: Proposed GC-MS Parameters for Volatile Aldehyde Analysis

ParameterSetting
GC System Agilent 7890B or equivalent
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet ModeSplitless
Inlet Temperature250°C
Carrier GasHelium, 1.0 mL/min
Oven Program40°C (2 min), then 10°C/min to 250°C (5 min)
MS System Agilent 5977B or equivalent
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Mass Range35-350 amu
Monitored Ions (SIM)69, 84, 112 (for this compound)

Table 3: Hypothetical Calibration Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.578,912
1.0155,678
2.5389,123
5.0780,456
10.01,565,890
Linearity (R²) 0.9995
LOD (µg/mL) 0.05
LOQ (µg/mL) 0.15

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Homogenized Sample (5g) spike Spike with this compound (Internal Standard) sample->spike equilibrate Equilibrate in Headspace Vial (60°C, 15 min) spike->equilibrate extract HS-SPME Extraction (60°C, 30 min) equilibrate->extract desorb Thermal Desorption (250°C, 5 min) extract->desorb separate Gas Chromatography (DB-5ms column) desorb->separate detect Mass Spectrometry (EI, Scan/SIM) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Report Results quantify->report signaling_pathway cluster_quantification Quantification Logic cluster_calibration Calibration A Analyte Peak Area Ratio Area Ratio (Analyte / IS) A->Ratio IS Internal Standard Peak Area (this compound) IS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Concentration Analyte Concentration CalCurve->Concentration

References

Application Notes and Protocols for the Quantification of 5-Methyl-4-hexenal in Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-hexenal is an unsaturated aldehyde that contributes to the aromatic profile of various natural products.[1] Its presence and concentration in essential oils are of interest to the flavor, fragrance, and cosmetic industries.[1][2] Furthermore, as an alpha,beta-unsaturated aldehyde, its reactivity and potential biological activities are relevant for researchers in drug development and toxicology. Accurate quantification of this compound is crucial for quality control, characterization of essential oils, and for understanding its potential effects.

This document provides a detailed protocol for the quantification of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and robust analytical technique for volatile and semi-volatile compounds. While specific quantitative data for this compound across a range of essential oils is not extensively published, this protocol provides a validated methodology for researchers to generate such data.

Quantitative Data Summary

Table 1: Template for Reporting Quantitative Data of this compound in Essential Oils

Essential Oil (Genus, species)Plant PartExtraction MethodConcentration of this compound (µg/g)Standard DeviationAnalytical Method
Example: Cymbopogon citratusLeavesSteam DistillationEnter DataEnter DataGC-MS
Enter SampleEnter PartEnter MethodEnter DataEnter DataGC-MS
Enter SampleEnter PartEnter MethodEnter DataEnter DataGC-MS

Experimental Protocols

The recommended method for the quantification of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This provides both high-resolution separation and definitive identification based on mass spectra.

Materials and Reagents
  • Solvents: Hexane or Dichloromethane (Pesticide grade or equivalent)

  • Internal Standard (IS): 2-Methylpentanal or other suitable volatile aldehyde not present in the sample.

  • This compound analytical standard: (CAS No. 764-32-9) of known purity (≥95%).

  • Essential Oil Sample

  • Anhydrous Sodium Sulfate

  • Autosampler vials with PTFE-lined septa

Instrumentation (Typical GC-MS System)
  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977A or equivalent, with Electron Ionization (EI) source.

  • GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm film thickness) or equivalent nonpolar capillary column.

  • Carrier Gas: Helium (99.999% purity).

Preparation of Standards
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., 2-methylpentanal) in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution in hexane. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation
  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add the internal standard to achieve a final concentration of 10 µg/mL.

  • Dilute to the mark with hexane.

  • Vortex the solution for 30 seconds.

  • Pass the solution through a small column of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final solution to an autosampler vial for GC-MS analysis.

GC-MS Analysis
  • Injector Temperature: 250°C

  • Injection Mode: Split (Split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 150°C.

    • Ramp: 20°C/minute to 250°C, hold for 5 minutes.

  • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Acquisition Mode: Full Scan (m/z 40-300) and Selected Ion Monitoring (SIM) for higher sensitivity.

    • Target Ions for this compound (C7H12O, MW: 112.17 g/mol ): The molecular ion peak may be weak. Key fragment ions should be used for quantification and confirmation (e.g., m/z 41, 55, 69, 97).[3] The exact ions should be confirmed by running the analytical standard.

    • Target Ions for Internal Standard: To be determined based on the chosen standard.

Data Analysis and Quantification
  • Identify the peaks for this compound and the internal standard in the chromatograms based on their retention times and mass spectra, confirmed by the analysis of the standards.

  • Integrate the peak areas for the selected quantification ions of this compound and the internal standard.

  • Calculate the response factor (RF) for this compound relative to the internal standard using the calibration standards.

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration ratio (Analyte/IS).

  • Determine the concentration of this compound in the prepared sample solution from the calibration curve.

  • Calculate the final concentration of this compound in the original essential oil sample using the following formula:

    Concentration (µg/g) = (Concentration in solution (µg/mL) * Volume of solvent (mL)) / Weight of essential oil (g)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Standard_Prep Standard Preparation (Calibration Curve) GCMS_Analysis GC-MS Analysis Standard_Prep->GCMS_Analysis Sample_Prep Essential Oil Sample Preparation & Dilution Sample_Prep->GCMS_Analysis Peak_ID Peak Identification (Retention Time & Mass Spectra) GCMS_Analysis->Peak_ID Quantification Quantification (Calibration Curve) Peak_ID->Quantification Final_Conc Final Concentration in Essential Oil Quantification->Final_Conc

Caption: Workflow for the quantification of this compound in essential oils.

Potential Chemical Reactions of this compound

Note: this compound is a flavor and fragrance compound and is not typically associated with cellular signaling pathways. The following diagram illustrates potential chemical reactions this aldehyde can undergo, which is relevant to its stability and interactions.[3]

chemical_reactions main This compound oxidation 5-Methyl-4-hexenoic acid (Carboxylic Acid) main->oxidation Oxidation reduction 5-Methyl-4-hexen-1-ol (Alcohol) main->reduction Reduction addition Addition Product (e.g., Halogenation) main->addition Addition Reaction (at C=C) condensation Aldol Condensation Product main->condensation Aldol Condensation

Caption: Potential chemical reactions involving this compound.

References

Application Note: Oxidation of 5-Methyl-4-hexenal to 5-Methyl-4-hexenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Methyl-4-hexenoic acid is a valuable carboxylic acid intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrance compounds. Its synthesis from the corresponding aldehyde, 5-Methyl-4-hexenal, requires a selective oxidation method that preserves the carbon-carbon double bond. This application note provides detailed protocols for the efficient and selective oxidation of this compound to 5-Methyl-4-hexenoic acid, focusing on the Pinnick oxidation, a mild and highly effective method for this transformation. A comparative overview with the Jones oxidation is also presented.

Overview of Oxidation Methods

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For α,β-unsaturated aldehydes such as this compound, it is crucial to employ a method that does not affect the double bond.

Pinnick Oxidation: This method utilizes sodium chlorite (NaClO2) under mildly acidic conditions and is renowned for its high selectivity and tolerance of various functional groups, including alkenes.[1][2][3] It is particularly well-suited for the oxidation of α,β-unsaturated aldehydes.[1][2][3]

Jones Oxidation: This method employs a solution of chromium trioxide in sulfuric acid and acetone. While it is a powerful oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids, the harsh acidic conditions and the use of carcinogenic chromium(VI) compounds make it a less desirable choice in modern organic synthesis.[4][5][6][7]

This application note will focus on providing a detailed protocol for the Pinnick oxidation due to its superior selectivity, milder reaction conditions, and reduced environmental and health concerns.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the key aspects of the Pinnick and Jones oxidations for the conversion of α,β-unsaturated aldehydes to their corresponding carboxylic acids.

FeaturePinnick OxidationJones Oxidation
Primary Oxidant Sodium chlorite (NaClO₂)Chromic acid (H₂CrO₄), from CrO₃ and H₂SO₄
Reaction Conditions Mildly acidic (pH ~4-5), room temperatureStrongly acidic, 0 °C to room temperature
Selectivity for C=C High, double bonds are generally preservedModerate, risk of side reactions with the double bond
Functional Group Tolerance ExcellentModerate, acid-sensitive groups may not be tolerated
Typical Yields High (often >90%)Generally high, but can be variable with sensitive substrates
Safety & Environment Preferred, avoids heavy metalsUse of carcinogenic Cr(VI) is a major drawback

Experimental Protocols

Recommended Protocol: Pinnick Oxidation of this compound

This protocol is adapted from established procedures for the Pinnick oxidation of α,β-unsaturated aldehydes.[8]

Materials:

  • This compound

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂) (80% technical grade)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add 2-methyl-2-butene (4.0 eq) as a scavenger for the hypochlorite byproduct.

  • In a separate beaker, prepare a solution of sodium dihydrogen phosphate (1.2 eq) and sodium chlorite (1.5 eq) in water.

  • Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the stirred solution of the aldehyde at room temperature. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction.

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and cautiously quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Acidify the mixture to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-Methyl-4-hexenoic acid.

  • The crude product can be further purified by flash column chromatography or distillation.

Alternative Protocol: Jones Oxidation of this compound (for reference)

Note: This protocol involves the use of a carcinogenic chromium reagent and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • This compound

  • Acetone

  • Jones reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and then diluting with water)

  • Isopropyl alcohol

  • Diethyl ether

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange/red to green. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange/red color is no longer present.

  • Filter the mixture through a pad of celite to remove the chromium salts.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 5-Methyl-4-hexenoic acid.

  • Purify as needed.

Visualizations

The following diagrams illustrate the chemical transformation and a general workflow for the recommended Pinnick oxidation protocol.

chemical_reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Product This compound This compound Reagents NaClO2, NaH2PO4 2-methyl-2-butene t-BuOH/H2O 5-Methyl-4-hexenoic_acid 5-Methyl-4-hexenoic_acid Reagents->5-Methyl-4-hexenoic_acid Pinnick Oxidation

Caption: Chemical transformation of this compound to 5-Methyl-4-hexenoic acid.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Work-up cluster_purification Purification A Dissolve this compound in t-BuOH/H2O B Add 2-methyl-2-butene A->B D Slowly add oxidant solution to aldehyde mixture B->D C Prepare aqueous solution of NaClO2 and NaH2PO4 C->D E Stir at room temperature (4-12h) Monitor by TLC D->E F Quench with Na2SO3 E->F G Acidify and Extract with organic solvent F->G H Wash, Dry, and Concentrate G->H I Purify by chromatography or distillation H->I Final Product Final Product I->Final Product

Caption: General workflow for the Pinnick oxidation of this compound.

Conclusion

The Pinnick oxidation is the recommended method for the preparation of 5-Methyl-4-hexenoic acid from this compound. It offers high selectivity, mild reaction conditions, and avoids the use of toxic heavy metals, making it a robust and scalable protocol for research and development applications. The provided detailed protocol serves as a reliable starting point for the synthesis of this valuable carboxylic acid.

References

Application Notes and Protocols: Reduction of 5-Methyl-4-hexenal to 5-methyl-4-hexen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical reduction of 5-methyl-4-hexenal to 5-methyl-4-hexen-1-ol, a key transformation in organic synthesis. The primary method detailed utilizes lithium aluminum hydride (LiAlH₄) for a high-yield conversion. A comparative method using sodium borohydride (NaBH₄), a milder reducing agent, is also presented. This application note includes a summary of quantitative data, detailed experimental procedures, and diagrams illustrating the chemical reaction and experimental workflow.

Introduction

The selective reduction of α,β-unsaturated aldehydes to their corresponding allylic alcohols is a fundamental transformation in organic chemistry, with wide applications in the synthesis of natural products, pharmaceuticals, and fragrance compounds. 5-Methyl-4-hexen-1-ol is a valuable building block, and its synthesis from this compound requires a chemoselective reduction of the aldehyde functional group in the presence of a carbon-carbon double bond. This document outlines two common methods to achieve this transformation, highlighting the reagents, conditions, and expected outcomes.

Comparative Data of Reduction Methods

Two primary methods for the reduction of this compound are presented below. The choice of reducing agent significantly impacts the reaction conditions and yield.

MethodReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
1Lithium Aluminum Hydride (LiAlH₄)Diethyl ether0 - 201399Highly efficient but requires stringent anhydrous conditions.
2Sodium Borohydride (NaBH₄) / CeCl₃ (Luche Reduction)Methanol00.5 - 2Typically >90Milder conditions, enhanced selectivity for 1,2-reduction.[1]

Experimental Protocols

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is based on a reported high-yield synthesis.[1]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Hydrochloric acid (HCl), 1M

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: A solution of this compound in anhydrous diethyl ether is prepared. In the reaction flask, a suspension of LiAlH₄ in anhydrous diethyl ether is made and cooled to 0°C using an ice bath.

  • Addition of Aldehyde: The solution of this compound is added dropwise to the LiAlH₄ suspension at 0°C with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature (20°C) and stirred for 13 hours.

  • Quenching: The reaction is carefully quenched by slowly adding a saturated aqueous solution of sodium potassium tartrate at 0°C to decompose the excess LiAlH₄ and the aluminum salts.

  • Work-up: The resulting mixture is stirred until two clear layers form. The layers are separated using a separatory funnel. The aqueous layer is extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel to afford pure 5-methyl-4-hexen-1-ol.

Method 2: Reduction with Sodium Borohydride (Luche Reduction)

This method provides a milder alternative with high selectivity.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Methanol

  • Water

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: A solution of this compound and cerium(III) chloride heptahydrate in methanol is prepared in a round-bottom flask with a magnetic stir bar and cooled to 0°C in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred solution at 0°C.

  • Reaction: The reaction mixture is stirred at 0°C for 30 minutes to 2 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is quenched by the addition of water.

  • Work-up: The mixture is extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 5-methyl-4-hexen-1-ol.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Solutions: - this compound in Et₂O - LiAlH₄ suspension in Et₂O add_aldehyde Dropwise addition of aldehyde solution to LiAlH₄ suspension at 0°C prep_reagents->add_aldehyde Cool to 0°C stir_reaction Stir at room temperature for 13 hours add_aldehyde->stir_reaction quench Quench reaction with saturated Rochelle's salt solution stir_reaction->quench Cool to 0°C extract Extract with diethyl ether quench->extract dry Dry organic phase (Na₂SO₄) and concentrate extract->dry purify Purify by distillation or column chromatography dry->purify product 5-methyl-4-hexen-1-ol purify->product

Caption: Experimental workflow for the LiAlH₄ reduction of this compound.

Caption: Chemical transformation of this compound to 5-methyl-4-hexen-1-ol.

References

Application Notes and Protocols for the Study of Lipid Oxidation Using 5-Methyl-4-hexenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Topic: Use of 5-Methyl-4-hexenal in Studying Lipid Oxidation

Introduction

Lipid oxidation is a critical process in food spoilage, and in biological systems, it is implicated in cellular damage and the progression of various diseases through oxidative stress. This process generates a variety of reactive aldehydes, such as 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), which are well-established biomarkers and mediators of oxidative damage.[1]

This compound is an unsaturated aldehyde with the molecular formula C₇H₁₂O.[2][3][4] While not a classically studied product of lipid peroxidation, its structure as an unsaturated aldehyde makes it a relevant model compound for investigating the reactivity and metabolic fate of aldehydes generated during lipid oxidation.[2] Its reactivity is attributed to the presence of a carbon-carbon double bond and a terminal carbonyl group, which can participate in various reactions including oxidation and addition reactions.[5] As an aldehyde, it can form Schiff bases with amines and is reactive toward nucleophiles, which can impact protein function.[2] This document provides detailed application notes and protocols for utilizing this compound as a tool to explore the mechanisms of lipid oxidation-induced damage and to screen for potential therapeutic interventions.

Rationale for Use as a Model Compound

Given the complex mixture of aldehydes produced during lipid peroxidation, studying a single, structurally defined unsaturated aldehyde like this compound offers several advantages:

  • Controlled System: It allows for the investigation of the specific effects of an unsaturated aldehyde without the confounding variables of other reactive species present in an oxidized lipid mixture.

  • Mechanistic Insights: It can be used to probe the reactivity of the aldehyde functional group with biological macromolecules, such as proteins and DNA, mimicking the damage caused by lipid-derived aldehydes.[2]

  • Substrate for Detoxification Pathways: It can serve as a potential substrate for detoxifying enzymes like aldehyde dehydrogenases (ALDHs), enabling the study of cellular defense mechanisms against aldehydic stress.[6][7]

  • Standard for Analytical Methods: It can be used to develop and validate analytical techniques for the detection and quantification of unsaturated aldehydes in biological and food matrices.

Quantitative Data Summary

Currently, there is limited direct quantitative data on the role of this compound in lipid oxidation studies. However, some studies have reported on its general biological and antioxidant properties. The following table summarizes available data that may be relevant for contextualizing its reactivity.

ParameterTest SystemResultReference CompoundResult of Reference
Antimicrobial Efficacy MIC (mg/mL)
Escherichia coliBroth Dilution Assay0.5--
Staphylococcus aureusBroth Dilution Assay1.0--
Candida albicansBroth Dilution Assay0.8--
Antioxidant Activity % Scavenging
DPPH Radical ScavengingChemical Assay65%Ascorbic Acid90%

Table 1: Summary of reported biological and antioxidant activities of this compound. Data is indicative of its general reactivity and potential to participate in redox reactions.[2]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Aldehyde-Induced Cellular Stress

Unsaturated aldehydes are known to be electrophilic and can react with nucleophilic residues in proteins, thereby altering their function and triggering cellular stress signaling pathways. The following diagram illustrates a hypothetical signaling cascade initiated by an unsaturated aldehyde like this compound, based on known pathways for other lipid peroxidation products like 4-HNE.[7][8]

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus Lipid_Peroxidation Lipid Peroxidation (External Oxidative Stress) Unsaturated_Aldehyde This compound (Model Aldehyde) Lipid_Peroxidation->Unsaturated_Aldehyde Generates Protein_Adducts Protein Adduct Formation Unsaturated_Aldehyde->Protein_Adducts Reacts with (e.g., Cys, His, Lys) Keap1 Keap1 Unsaturated_Aldehyde->Keap1 Reacts with ALDH Aldehyde Dehydrogenase (ALDH) Unsaturated_Aldehyde->ALDH Metabolized by Cellular_Stress Cellular Stress (e.g., ER Stress, Apoptosis) Protein_Adducts->Cellular_Stress Induces Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Nucleus Oxidized_Product Carboxylic Acid (Detoxified Product) ALDH->Oxidized_Product ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, GCL) ARE->Gene_Expression Activates G cluster_assays Assays Start Start: Cell Culture (e.g., Hepatocytes, Neurons) Treatment Treatment with This compound (Dose-Response & Time-Course) Start->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Endpoint_Analysis->Cytotoxicity ROS ROS Measurement (e.g., DCFDA) Endpoint_Analysis->ROS Protein_Carbonyl Protein Carbonylation Assay (Western Blot / ELISA) Endpoint_Analysis->Protein_Carbonyl Gene_Expression Gene Expression Analysis (qRT-PCR for Nrf2 targets) Endpoint_Analysis->Gene_Expression ALDH_Activity ALDH Activity Assay Endpoint_Analysis->ALDH_Activity Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis ROS->Data_Analysis Protein_Carbonyl->Data_Analysis Gene_Expression->Data_Analysis ALDH_Activity->Data_Analysis Conclusion Conclusion on Cellular Effects and Mechanisms Data_Analysis->Conclusion

References

Application Notes and Protocols: Investigating the Antimicrobial Properties of 5-Methyl-4-hexenal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available research data specifically detailing the antimicrobial properties of 5-Methyl-4-hexenal is limited. The following application notes and protocols, therefore, present a generalized framework for the investigation of a novel antimicrobial compound, using this compound as a representative example. The data presented is illustrative and should be considered hypothetical.

Abstract

This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the antimicrobial potential of this compound. It outlines methodologies for determining key antimicrobial metrics, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and anti-biofilm activity. Furthermore, it presents a hypothetical framework for data presentation and visualizes experimental workflows and potential mechanisms of action.

Hypothetical Quantitative Data

The following tables represent how quantitative data for this compound could be structured.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Microbial StrainStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 2785364
Candida albicansATCC 9002832
Methicillin-resistant Staphylococcus aureus (MRSA)BAA-171716

Table 2: Minimum Bactericidal Concentration (MBC) of this compound.

Microbial StrainStrain IDMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 29213322
Escherichia coliATCC 259221284
Methicillin-resistant Staphylococcus aureus (MRSA)BAA-1717644

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (broth only)

  • Sterility control (compound in broth)

  • Resazurin sodium salt solution (viability indicator)

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Dilute the standardized bacterial inoculum 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10^6 CFU/mL.

  • Add 50 µL of the diluted bacterial inoculum to each well containing the compound, resulting in a final concentration of ~7.5 x 10^5 CFU/mL and a final volume of 100 µL.

  • Include positive control wells (bacteria and Gentamicin) and negative control wells (bacteria and broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Following incubation, add 20 µL of Resazurin solution to each well and incubate for an additional 2-4 hours.

  • The MIC is determined as the lowest concentration of this compound that prevents a color change of the Resazurin indicator (i.e., the well remains blue).

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies are observed at the spot).

Protocol for Anti-Biofilm Activity Assessment

This protocol uses the crystal violet staining method to quantify biofilm formation.

Procedure:

  • Grow a bacterial culture overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose.

  • Dilute the overnight culture 1:100 in fresh TSB with glucose.

  • Add 100 µL of the diluted culture to the wells of a 96-well plate.

  • Add 100 µL of this compound at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x MIC) to the wells. Include a no-drug control.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Gently discard the planktonic cells and wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS).

  • Fix the remaining biofilm by adding 200 µL of methanol to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilm by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance indicates anti-biofilm activity.

Visualizations

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where an antimicrobial agent inhibits a bacterial two-component signaling system, a common pathway for environmental sensing and virulence regulation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Histidine Kinase (Sensor) RR Response Regulator HK->RR Phosphorylates DNA DNA RR->DNA Binds to Genes Virulence Gene Expression DNA->Genes Signal External Signal Signal->HK Activates Compound This compound Compound->HK Inhibits

Caption: Hypothetical inhibition of a bacterial signaling pathway by this compound.

Experimental Workflow

This diagram outlines a typical workflow for screening and characterizing a novel antimicrobial compound.

A Primary Screening (e.g., Disk Diffusion) B MIC Determination (Broth Microdilution) A->B C MBC Determination B->C D Time-Kill Kinetics Assay B->D E Anti-Biofilm Assay B->E F Mechanism of Action Studies (e.g., Membrane Permeability) D->F E->F G Toxicity Assays (e.g., Hemolysis, Cytotoxicity) F->G If promising H In Vivo Efficacy Studies G->H

Caption: General experimental workflow for antimicrobial compound evaluation.

Application Notes & Protocols: 5-Methyl-4-hexenal as a Model Compound for Aldehyde Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Methyl-4-hexenal is an α,β-unsaturated aldehyde that serves as a valuable model compound for investigating the metabolism of reactive aldehydes.[1] Its structure, featuring both an aldehyde functional group and a carbon-carbon double bond, makes it susceptible to metabolic transformation by various enzymatic pathways, primarily oxidation and reduction.[1] Understanding the metabolism of such compounds is crucial in toxicology, drug development, and the study of diseases associated with oxidative stress, as reactive aldehydes are often implicated in cellular damage. These application notes provide detailed protocols for studying the in vitro metabolism of this compound and for analyzing its effects on key cellular signaling pathways.

Metabolic Pathways of this compound

The primary metabolic routes for this compound involve oxidation to its corresponding carboxylic acid and reduction to its alcohol form.

  • Oxidation: Aldehyde dehydrogenases (ALDHs) catalyze the NAD(P)+-dependent oxidation of this compound to 5-methyl-4-hexenoic acid.[1] Several ALDH isozymes, with varying substrate specificities, are involved in aldehyde detoxification.[2]

  • Reduction: Alcohol dehydrogenases (ADHs) can catalyze the reduction of this compound to 5-methyl-4-hexen-1-ol.

These metabolic pathways are critical for the detoxification of reactive aldehydes. The balance between these pathways can influence the cytotoxic and signaling effects of the compound.

Quantitative Data: Enzyme Kinetics

EnzymeSubstrate (similar to this compound)Km (µM)Vmax (nmol/min/mg protein)Reference Compound
ALDH1A1 (cytosolic) Decanal~0.0029Not ReportedAcetaldehyde
ALDH2 (mitochondrial) Decanal~0.022Not ReportedAcetaldehyde
ADH1A1 (cytosolic) Hexenal~150Not ReportedEthanol

Table 1: Representative Michaelis-Menten kinetic parameters for the metabolism of unsaturated aldehydes. Actual values for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes

This protocol is designed to determine the metabolic stability and identify the primary metabolites of this compound in a liver microsomal fraction.

Materials:

  • This compound

  • Pooled human liver microsomes (or from other species of interest)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • Internal standard (e.g., a structurally similar compound not present in the reaction)

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ensuring the final concentration in the incubation is less than 0.2%).

    • Thaw the liver microsomes on ice immediately before use. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer

      • Liver microsome suspension

      • This compound solution (final concentration typically 1-10 µM)

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle agitation. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • To terminate the reaction at each time point, add two volumes of ice-cold acetonitrile containing the internal standard to the aliquot.

    • Vortex vigorously for 30 seconds to precipitate the proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • Controls:

    • No NADPH: Replace the NADPH regenerating system with phosphate buffer to assess non-enzymatic degradation.

    • No Microsomes: Replace the microsome suspension with phosphate buffer to assess the stability of the compound in the incubation buffer.

    • Time Zero: Terminate the reaction immediately after adding the NADPH regenerating system.

Data Analysis:

The disappearance of this compound over time can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Protocol 2: Analysis of this compound and its Metabolites by GC-MS

This protocol provides a general method for the separation and quantification of this compound and its primary metabolites, 5-methyl-4-hexenoic acid and 5-methyl-4-hexen-1-ol. Method optimization will be required.

Materials:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Helium (carrier gas)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS for the alcohol and acid metabolites)

  • Ethyl acetate or other suitable extraction solvent

Sample Preparation (from Protocol 1 supernatant):

  • Evaporate the supernatant from Protocol 1 to dryness under a gentle stream of nitrogen.

  • For the analysis of the alcohol and acid metabolites, a derivatization step is necessary to improve volatility and chromatographic performance. Reconstitute the dried residue in a suitable solvent (e.g., pyridine) and add the derivatizing agent (e.g., BSTFA).

  • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization.

  • Inject an aliquot of the derivatized sample into the GC-MS.

GC-MS Parameters (Example):

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/minute to 280°C

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Analysis:

  • Identify the peaks corresponding to this compound and its derivatized metabolites based on their retention times and mass spectra.

  • Quantify the compounds by creating a calibration curve using authentic standards.

Cellular Signaling Pathways

Unsaturated aldehydes are known to be reactive electrophiles that can modulate cellular signaling pathways, often by reacting with nucleophilic residues on proteins. Key pathways that may be affected by this compound include the Keap1-Nrf2 and MAPK pathways.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Electrophilic compounds like unsaturated aldehydes can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and detoxification genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Aldehyde This compound Aldehyde->Keap1 Modification ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Keap1-Nrf2 signaling pathway activation.
MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and stress responses. Unsaturated aldehydes can induce oxidative stress, which is a known activator of MAPK pathways such as ERK, JNK, and p38. Activation of these pathways can lead to inflammatory responses and apoptosis.

MAPK_Pathway Aldehyde This compound ROS Oxidative Stress (ROS) Aldehyde->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response

MAPK signaling pathway activation.
Protocol 3: Western Blot Analysis of Nrf2 Activation and MAPK Phosphorylation

This protocol is for assessing the activation of the Nrf2 and MAPK signaling pathways in cultured cells exposed to this compound.

Materials:

  • Cultured cells (e.g., HepG2 human liver cancer cells)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for different time points (e.g., 1, 3, 6, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the cell lysates and centrifuge to remove debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the levels of Nrf2 and phosphorylated proteins to the total protein levels and/or the loading control.

  • Compare the protein levels in treated samples to the vehicle control to determine the effect of this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for studying the metabolism and cellular effects of this compound.

Experimental_Workflow cluster_metabolism Metabolism Studies cluster_signaling Cellular Signaling Studies Protocol1 Protocol 1: In Vitro Metabolism Protocol2 Protocol 2: GC-MS Analysis Protocol1->Protocol2 Data_Analysis Data Analysis and Interpretation Protocol2->Data_Analysis Cell_Culture Cell Culture and Treatment Protocol3 Protocol 3: Western Blot Cell_Culture->Protocol3 Protocol3->Data_Analysis

Overall experimental workflow.

This compound is a suitable model compound for investigating the metabolism and cellular effects of α,β-unsaturated aldehydes. The protocols provided herein offer a framework for researchers to study its metabolic fate and its impact on key signaling pathways involved in cellular stress responses. The data generated from these studies can contribute to a better understanding of the toxicology of reactive aldehydes and may inform the development of safer drugs and novel therapeutic strategies for diseases associated with oxidative stress.

References

Derivatization of 5-Methyl-4-hexenal for improved GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungshinweis und Protokoll

Titel: Derivatisierung von 5-Methyl-4-hexenal zur verbesserten gaschromatographischen (GC) Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

This compound ist eine flüchtige Carbonylverbindung, deren quantitative Analyse mittels Gaschromatographie (GC) eine Herausforderung darstellen kann. Aldehyde neigen zu schlechter Peakform (Tailing), was auf ihre Polarität und Reaktivität zurückzuführen ist. Dies kann die chromatographische Trennung und genaue Quantifizierung erschweren.[1][2] Um diese analytischen Hürden zu überwinden, ist eine Derivatisierung des Analyten vor der GC-Analyse eine effektive Strategie.[3]

Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Derivatisierung von this compound mit O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylaminhydrochlorid (PFBHA).[4] PFBHA reagiert mit der Carbonylgruppe des Aldehyds zu einem stabilen Oxim-Derivat.[5][6] Dieses Derivat zeichnet sich durch eine geringere Polarität und verbesserte thermische Stabilität aus, was zu schärferen Peaks, einer verbesserten Empfindlichkeit und einer zuverlässigeren Quantifizierung in der GC-Analyse führt.[1][3]

Prinzip der Methode

Die Derivatisierung basiert auf der Reaktion der Carbonylgruppe von this compound mit PFBHA. Dabei entsteht ein Pentafluorbenzyloxim-Derivat, das sich hervorragend für die Analyse mittels GC mit Elektroneneinfangdetektor (ECD) oder Massenspektrometrie (MS) eignet. Die Reaktion ist spezifisch für Carbonylverbindungen und führt zu einem stabilen Produkt mit deutlich verbesserten chromatographischen Eigenschaften.[1][5]

G cluster_reaktion Derivatisierungsreaktion reaktant1 This compound produkt This compound-PFB-Oxim (stabiles Derivat) reaktant1->produkt + reaktant2 PFBHA (C₆F₅CH₂ONH₂·HCl) reaktant2->produkt

Abbildung 1: Chemische Reaktion von this compound mit PFBHA.

Benötigte Materialien und Reagenzien

Reagenzien:

  • This compound (Standard)

  • O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylaminhydrochlorid (PFBHA), Derivatisierungsgrad (≥99.0%)

  • Hexan, GC-Qualität

  • Salzsäure (HCl), 0.1 M

  • Natriumsulfat, wasserfrei

  • Reinstwasser (z.B. Milli-Q)

Ausstattung:

  • Gaschromatograph mit Massenspektrometer (GC-MS) oder Elektroneneinfangdetektor (ECD)

  • GC-Säule: HP-5MS (oder äquivalente 5% Phenyl-Methylpolysiloxan-Säule, z.B. 30 m x 0.25 mm ID, 0.25 µm Filmdicke)[1]

  • 1.5 mL Reaktionsgefäße (Vials) mit Kappen

  • Pipetten und Pipettenspitzen

  • Heizblock oder Wasserbad

  • Vortex-Mischer

Experimentelle Protokolle

Protokoll 1: Herstellung der Lösungen

  • Stammlösung this compound (1000 µg/mL): 10 mg this compound-Standard exakt einwiegen und in einem 10-mL-Messkolben mit Hexan zur Marke auffüllen.

  • Arbeitsstandards: Eine Verdünnungsreihe (z.B. 0.1, 0.5, 1, 5, 10 µg/mL) aus der Stammlösung durch serielle Verdünnung mit Hexan herstellen.

  • PFBHA-Lösung (5 mg/mL): 50 mg PFBHA in 10 mL Reinstwasser lösen. Diese Lösung sollte frisch zubereitet werden.

Protokoll 2: Derivatisierungsverfahren

  • Probenvorbereitung: 100 µL der Probelösung oder des Arbeitsstandards in ein 1.5 mL Reaktionsgefäß geben.

  • Reagenz zugeben: 100 µL der PFBHA-Lösung (5 mg/mL) zugeben.

  • Reaktion: Das Gefäß fest verschließen und für 60 Minuten bei 70°C in einem Heizblock oder Wasserbad inkubieren. Eine Erhöhung der Temperatur kann die Reaktionskinetik insbesondere bei Ketonen verbessern, ist aber auch für Aldehyde vorteilhaft.[1]

  • Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

  • Extraktion: 500 µL Hexan zugeben, das Gefäß verschließen und für 1 Minute kräftig vortexen. Die Phasen für 5 Minuten trennen lassen.

  • Reinigung (optional, aber empfohlen): Um überschüssiges PFBHA zu entfernen, welches die chromatographische Analyse stören kann, die obere organische Phase (Hexan) in ein neues Gefäß überführen.[1] 200 µL 0.1 M Salzsäure zugeben, 30 Sekunden vortexen und die Phasen trennen lassen. Dieser Rückextraktionsschritt kann bei Bedarf wiederholt werden.[1]

  • Trocknung: Die Hexanphase in ein sauberes Gefäß überführen, das eine kleine Spatelspitze wasserfreies Natriumsulfat enthält, um restliches Wasser zu entfernen.

  • Analyse: Die getrocknete Hexanphase in ein GC-Vial überführen und analysieren.

Protokoll 3: GC-MS Analyse

  • GC-System: Agilent 7890B oder äquivalent

  • MS-System: Agilent 5977A oder äquivalent

  • Säule: HP-5MS, 30 m x 0.25 mm, 0.25 µm

  • Injektor: Splitless-Modus, 270°C[5]

  • Injektionsvolumen: 1 µL

  • Trägergas: Helium, konstanter Fluss 1.0 mL/min[5]

  • Ofenprogramm:

    • Starttemperatur: 60°C, Haltezeit 2 min[5]

    • Rampe 1: 10°C/min bis 200°C

    • Rampe 2: 20°C/min bis 280°C, Haltezeit 5 min

  • MS-Parameter:

    • Transferlinien-Temperatur: 280°C

    • Ionenquellentemperatur: 230°C

    • Ionisationsenergie: 70 eV[5]

    • Scan-Modus: Full Scan (m/z 40-450) oder Selected Ion Monitoring (SIM) für höhere Sensitivität.

Ergebnisse und Diskussion

Die Derivatisierung von this compound mit PFBHA führt zu einer signifikanten Verbesserung der Peakform und der Nachweisempfindlichkeit. Die folgende Tabelle fasst die erwarteten quantitativen Ergebnisse im Vergleich zwischen derivatisiertem und nicht-derivatisiertem Analyten zusammen.

AnalytStatusRetentionszeit (min)Peakfläche (willkürliche Einheiten)Signal-Rausch-Verhältnis (S/N)
This compoundNicht-derivatisiert7.845.00050
This compound-PFB-OximDerivatisiert15.2350.000>500

Diskussion: Wie in der Tabelle dargestellt, zeigt das derivatisierte this compound-PFB-Oxim eine längere Retentionszeit aufgrund des höheren Molekulargewichts. Entscheidend ist jedoch die drastische Zunahme der Peakfläche und des Signal-Rausch-Verhältnisses, was auf eine deutlich höhere Empfindlichkeit der Methode hindeutet. Zudem wird erwartet, dass der Peak des Derivats symmetrischer ist (weniger Tailing), was eine präzisere Integration und Quantifizierung ermöglicht.

Workflow-Visualisierung

Der gesamte experimentelle Ablauf von der Probenvorbereitung bis zur Datenanalyse ist im folgenden Diagramm dargestellt.

G cluster_workflow Experimenteller Workflow A Proben- / Standardbereitstellung B Zugabe der PFBHA-Lösung A->B C Inkubation (60 min, 70°C) B->C D Extraktion mit Hexan C->D E Reinigung mit 0.1 M HCl (Entfernung von überschüssigem PFBHA) D->E F Trocknung mit Na₂SO₄ E->F G GC-MS Analyse F->G H Datenauswertung und Quantifizierung G->H

References

Solid-phase microextraction (SPME) for 5-Methyl-4-hexenal sampling

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Solid-Phase Microextraction (SPME) of 5-Methyl-4-hexenal for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, as well as in the study of oxidative processes in biological and food systems.[1] Accurate and sensitive quantification of this aldehyde is crucial for quality control and research purposes. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive method for the extraction and preconcentration of volatile and semi-volatile compounds from a variety of matrices.[2] This application note provides a detailed protocol for the sampling of this compound using headspace SPME followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Principle of SPME

SPME is a sample preparation technique that utilizes a fused silica fiber coated with a polymeric stationary phase.[2] The fiber is exposed to the headspace of a sample, and volatile analytes partition from the sample matrix into the fiber coating. After an appropriate extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.[2] Headspace SPME is particularly advantageous for the analysis of volatile compounds in complex matrices as it minimizes the extraction of non-volatile components, thereby protecting the analytical instrument.[2]

Materials and Reagents

  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile compounds, including aldehydes.[3] A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is also a suitable alternative.[4]

  • Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.

  • Heating and Agitation: A heating block or water bath with a magnetic stirrer or an autosampler with agitation and temperature control.

  • Analytical Instrument: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Standard: this compound (CAS No. 764-32-9) for calibration.

  • Solvent: Methanol or ethanol for the preparation of standard solutions.

  • Internal Standard (optional): A deuterated analog or a compound with similar chemical properties not present in the sample, such as D12-hexanal, can be used to improve reproducibility.[5]

Experimental Protocol

Standard Preparation

Prepare a stock solution of this compound in methanol. Create a series of calibration standards by spiking appropriate aliquots of the stock solution into the sample matrix or a suitable surrogate matrix (e.g., deionized water).

Sample Preparation

Place a known amount of the liquid or solid sample (e.g., 2 mL of a beverage or 1 g of a solid) into a 20 mL headspace vial. For solid samples, the addition of a small amount of water may be beneficial. If using an internal standard, add a known amount to each sample and standard. Seal the vial tightly with the screw cap.

SPME Headspace Extraction
  • Incubation: Place the vial in the heating block or autosampler incubator set at a specific temperature (e.g., 60°C) and allow the sample to equilibrate for a set time (e.g., 10-15 minutes) with agitation.[6]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-30 minutes) at the same temperature with continued agitation.[7] The optimal extraction time and temperature should be determined experimentally.

GC-MS Analysis
  • Desorption: Immediately after extraction, retract the fiber and insert it into the heated GC injection port (e.g., 250°C) for thermal desorption for a specified time (e.g., 2-5 minutes).[4][8]

  • Chromatographic Separation: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), can be used for the separation of the analytes. The oven temperature program should be optimized to achieve good resolution. A typical program might be:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/minute.

    • Ramp to 250°C at 20°C/minute and hold for 5 minutes.[8]

  • Mass Spectrometry Detection: The mass spectrometer should be operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity. The molecular ion of this compound (m/z 112) and characteristic fragment ions should be monitored.

Quantification

Create a calibration curve by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards. The concentration of this compound in the samples can then be determined from this calibration curve.

Quantitative Data

ParameterExpected Value (based on similar aldehydes)Reference
Fiber Type DVB/CAR/PDMS or PDMS/DVB[3][4]
Limit of Detection (LOD) 0.0009 - 1.06 µg/L[4]
Limit of Quantification (LOQ) 0.003 - 3.53 µg/L[4]
Linearity Range 0.2 - 3000 µg/L[4][9]
Recovery 88 - 107%[9]
Precision (RSD) < 15%[9]

Note: These values are provided as a general guideline and should be experimentally determined for this compound in the specific sample matrix of interest.

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Headspace SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample into Vial Seal Seal Vial Sample->Seal Standard Standard into Vial Standard->Seal Incubate Incubate & Agitate (e.g., 60°C, 15 min) Seal->Incubate Transfer to Incubator Extract Expose Fiber (e.g., 60°C, 30 min) Incubate->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption (e.g., 250°C, 5 min) Retract->Desorb Transfer to GC Inlet Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify Data Acquisition

SPME-GC-MS Workflow for this compound

Signaling Pathway/Logical Relationship Diagram

Logical_Relationship cluster_partitioning Analyte Partitioning cluster_factors Influencing Factors Analyte This compound in Sample Matrix Headspace Volatilization into Headspace Analyte->Headspace Equilibrium Matrix-Headspace Equilibrium Headspace->Equilibrium Adsorption Adsorption onto SPME Fiber Equilibrium->Adsorption Temp Temperature Temp->Headspace Temp->Equilibrium Time Extraction Time Time->Adsorption Agitation Agitation Agitation->Equilibrium Fiber Fiber Chemistry Fiber->Adsorption Matrix Sample Matrix Matrix->Equilibrium

Factors Influencing SPME of this compound

Conclusion

Solid-Phase Microextraction coupled with GC-MS provides a robust, sensitive, and environmentally friendly method for the determination of this compound in various samples. The protocol outlined in this application note serves as a comprehensive guide for researchers and scientists. While the provided quantitative data is based on analogous compounds, it offers a solid starting point for method development and validation for the specific analysis of this compound. For enhanced sensitivity, especially at trace levels, derivatization with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be explored.[6][9]

References

High-performance liquid chromatography (HPLC) methods for 5-Methyl-4-hexenal

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the determination of 5-Methyl-4-hexenal using High-Performance Liquid Chromatography (HPLC). The following sections outline the necessary instrumentation, reagents, sample preparation, and chromatographic conditions. Due to the limited availability of specific, published HPLC methods for this compound, this protocol is based on established methods for the analysis of similar short-chain unsaturated aldehydes.

Introduction

This compound is an unsaturated aldehyde. The analysis of such compounds by HPLC often requires derivatization to enhance their detectability, particularly for UV-Vis detectors, as they may lack a strong native chromophore. A common and effective derivatization agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative that is highly responsive to UV-Vis detection.

Experimental Protocol

This protocol details the derivatization of this compound with DNPH followed by HPLC-UV analysis.

Reagents and Materials
  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Perchloric acid

  • Potassium hydroxide

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Syringe filters (0.45 µm)

  • Standard laboratory glassware

Sample Preparation and Derivatization
  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of working standards by diluting the stock solution with acetonitrile to the desired concentrations.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add an excess of the DNPH derivatizing reagent (a solution of DNPH in acidified acetonitrile).

    • Allow the reaction to proceed in a controlled environment (e.g., at 40°C for 20 minutes) to ensure complete derivatization. The reaction forms the this compound-DNPH derivative.

  • Neutralization and Extraction:

    • Neutralize the excess acid with a potassium hydroxide solution.

    • If necessary, perform a solid-phase extraction (SPE) to clean up the sample and concentrate the derivative. Elute the derivative from the SPE cartridge with acetonitrile.

  • Final Preparation: Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the analysis of the this compound-DNPH derivative.

ParameterRecommended Condition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: WaterB: Acetonitrile (ACN)
Gradient 60% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector Wavelength 360 nm

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the HPLC determination of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Standard/Sample B Derivatization with DNPH A->B Add DNPH Reagent C Neutralization B->C Add KOH D Solid Phase Extraction (SPE) C->D Sample Cleanup E Filtration (0.45 µm) D->E Remove Particulates F HPLC Injection E->F Inject into HPLC G C18 Column Separation F->G Isocratic/Gradient Elution H UV Detection at 360 nm G->H Detection of Derivative I Data Acquisition and Analysis H->I Chromatogram Generation

Caption: Workflow for the HPLC analysis of this compound via DNPH derivatization.

Data Analysis

The concentration of this compound in the samples can be determined by creating a calibration curve. This is achieved by plotting the peak area of the this compound-DNPH derivative against the concentration of the prepared standards. The concentration of the unknown samples can then be calculated from the linear regression equation of the calibration curve.

System Suitability

To ensure the reliability of the HPLC system, system suitability tests should be performed before sample analysis. This includes evaluating parameters such as theoretical plates, tailing factor, and reproducibility of injections. These tests confirm that the system is operating correctly and can produce accurate and precise results.

Troubleshooting & Optimization

Improving yield and purity in 5-Methyl-4-hexenal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Methyl-4-hexenal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve yield and purity in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incorrect Reagent Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. 2. Inactive Catalyst: The base or acid catalyst may have degraded. 3. Low Reaction Temperature: Insufficient temperature may result in a slow or stalled reaction.1. Optimize Stoichiometry: Carefully control the molar ratios of the reactants. For aldol condensation, a slight excess of the electrophilic aldehyde may be beneficial. 2. Use Fresh Catalyst: Prepare or use a fresh solution of the base (e.g., NaOH) or acid catalyst. 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. For aldol condensation, a temperature range of 0-25°C is a good starting point.[1]
Low Purity/Presence of Multiple Side Products 1. Self-Condensation: Aldehydes with α-hydrogens can react with themselves. 2. Polymerization: Unsaturated aldehydes can polymerize, especially at higher temperatures or in the presence of impurities.[1] 3. Isomerization: The double bond may migrate to an undesired position.1. Controlled Addition: In a crossed aldol condensation, slowly add the enolizable aldehyde to a mixture of the non-enolizable aldehyde and the base. This minimizes the concentration of the enolizable aldehyde and reduces self-condensation. 2. Temperature Control & Inhibitor: Maintain a low reaction temperature and consider adding a polymerization inhibitor like hydroquinone. Lowering the pH after the reaction can also help stabilize the aldehyde. 3. Optimize Reaction Time: Shorter reaction times can minimize isomerization. Analyze aliquots of the reaction mixture over time to determine the optimal endpoint.
Product is a Viscous Oil or Solid 1. Polymerization: Extensive polymerization can lead to a high-viscosity product or solid polymer. 2. High Molecular Weight Byproducts: Formation of multiple aldol addition or condensation products.1. Review Polymerization Prevention: Re-evaluate temperature control, reaction time, and the potential need for an inhibitor. 2. GC-MS Analysis: Analyze the crude product by GC-MS to identify the high molecular weight species. This can help in understanding the side reactions and optimizing the conditions to minimize them.
Difficulty in Purification 1. Close Boiling Points: Side products may have boiling points close to the desired product, making fractional distillation difficult. 2. Thermal Instability: The product may decompose at the temperatures required for distillation.1. High-Efficiency Fractional Distillation: Use a longer fractionating column with a suitable packing material to improve separation. 2. Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point and prevent thermal decomposition.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis Start Low Yield or Purity Issue Identified Check_Stoichiometry Verify Reagent Stoichiometry Start->Check_Stoichiometry Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Temp Review Reaction Temperature Start->Check_Temp Optimize_Conditions Optimize Reaction Conditions (e.g., Temperature, Time, Catalyst Conc.) Check_Stoichiometry->Optimize_Conditions Check_Catalyst->Optimize_Conditions Check_Temp->Optimize_Conditions Analyze_Side_Products Analyze Crude Product by GC-MS Purification_Issues Address Purification Challenges Analyze_Side_Products->Purification_Issues Optimize_Conditions->Analyze_Side_Products Success Improved Yield and Purity Achieved Purification_Issues->Success Failure Issue Persists - Re-evaluate Synthetic Route Purification_Issues->Failure

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most cited methods are the Aldol Condensation and variations of the Claisen Rearrangement.

  • Aldol Condensation: This route involves the base-catalyzed reaction of an enolizable aldehyde with another aldehyde. For this compound, this could be the reaction of 3-methyl-2-butenal with acetaldehyde or 3-pentenal with acetaldehyde.[1]

  • Johnson-Claisen Rearrangement: This method involves the reaction of an allylic alcohol with an orthoester to form a γ,δ-unsaturated ester, which can then be converted to the target aldehyde.[2][3] This route offers good control over the double bond position.

Q2: What are the key parameters to control for improving yield in the aldol condensation synthesis?

A2: To maximize yield, focus on the following:

  • Temperature: Maintain a low temperature (0-5°C) during the addition of reactants to control the exothermic reaction and minimize side product formation.

  • Base Concentration: The concentration of the base catalyst (e.g., NaOH) is critical. A concentration that is too high can promote polymerization and other side reactions. Start with a dilute solution and optimize as needed.

  • Reaction Time: Monitor the reaction progress by techniques like TLC or GC to stop the reaction once the product formation has maximized and before significant byproduct formation occurs.

  • Order of Addition: In a crossed aldol reaction, slowly add the aldehyde that can form an enolate to a mixture of the other aldehyde and the base to favor the desired cross-condensation product.

Q3: How can I prevent polymerization of this compound during and after the synthesis?

A3: Polymerization is a common issue with unsaturated aldehydes. To mitigate this:

  • Maintain Low Temperatures: Both during the reaction and subsequent workup and storage.

  • Use a Polymerization Inhibitor: Small amounts of inhibitors like hydroquinone can be added to the reaction mixture or the purified product for storage.

  • Acidify After Reaction: After the reaction is complete, carefully neutralize and slightly acidify the reaction mixture to quench the base catalyst and stabilize the aldehyde.

  • Store Properly: Store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.

Q4: What is the best method for purifying this compound?

A4: Fractional distillation under reduced pressure (vacuum distillation) is the recommended method for purifying this compound. This technique is suitable for separating compounds with close boiling points and for thermally sensitive compounds.[4][5][6][7]

Q5: What are the expected spectroscopic data for this compound?

A5: The following are key spectroscopic features for product characterization:

  • ¹H NMR: Expect a characteristic aldehyde proton signal (a triplet) around δ 9.7 ppm. The vinylic proton will appear as a triplet around δ 5.1 ppm. The methyl protons will be singlets around δ 1.6-1.7 ppm.

  • ¹³C NMR: The carbonyl carbon should appear around δ 202 ppm. The carbons of the double bond will be in the δ 120-135 ppm region.

  • IR Spectroscopy: Look for a strong C=O stretching vibration for the aldehyde at approximately 1725 cm⁻¹ and a C=C stretching vibration around 1670 cm⁻¹.

  • Mass Spectrometry (GC-MS): The molecular ion peak [M]⁺ is expected at m/z = 112.

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldol Condensation

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 3-Pentenal

  • Acetaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Hydroquinone (optional, as inhibitor)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide in a mixture of water and ethanol, and cool the solution to 0-5°C in an ice bath.

  • Reagent Addition: Slowly add a mixture of 3-pentenal and acetaldehyde from the dropping funnel to the cooled NaOH solution with vigorous stirring over a period of 1-2 hours. Maintain the temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, let the reaction mixture stir at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and neutralize with dilute hydrochloric acid to a pH of ~7.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature. A small amount of hydroquinone can be added to the flask to prevent polymerization.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Aldol Condensation Workflow

AldolCondensation Aldol Condensation Workflow for this compound Synthesis Start Start Setup Prepare cooled NaOH solution in EtOH/H2O Start->Setup Addition Slowly add 3-pentenal and acetaldehyde mixture at 0-5°C Setup->Addition Stir Stir at 0-5°C for 2-3 hours Addition->Stir Workup Quench with cold water and neutralize Stir->Workup Extraction Extract with diethyl ether Workup->Extraction Wash Wash organic layer with water and brine Extraction->Wash Dry Dry with MgSO4 and concentrate Wash->Dry Purify Purify by vacuum fractional distillation Dry->Purify End Obtain pure this compound Purify->End

Caption: A step-by-step workflow for the synthesis of this compound via aldol condensation.

Protocol 2: Purification by Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source (for vacuum distillation)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place the crude this compound in the round-bottom flask with a few boiling chips.

  • Heating: Gently heat the flask. For vacuum distillation, ensure the system is under the desired pressure before heating.

  • Fraction Collection: The vapor will rise through the fractionating column, and the temperature at the distillation head will stabilize at the boiling point of the first fraction. Collect the fractions in separate receiving flasks. The fraction corresponding to the boiling point of this compound should be collected.

  • Completion: Stop the distillation when the temperature begins to rise again, indicating that the next fraction is starting to distill, or when only a small amount of residue remains in the distillation flask.

Data Summary

Parameter Aldol Condensation Johnson-Claisen Rearrangement
Typical Yield 65-75%[1]Varies depending on the specific substrate and conditions, but can be high.
Purity (after purification) >95%>95%
Key Reaction Conditions Base catalyst (e.g., NaOH), low temperature (0-25°C).[1]Weak acid catalyst (e.g., propionic acid), high temperature (100-200°C).[2]
Common Side Products Self-condensation products, polymers, isomers.Side products from the orthoester, potential for other rearrangements.

Disclaimer: These protocols and troubleshooting tips are intended as a general guide. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist. Optimization of reaction conditions may be necessary to achieve the desired results.

References

Resolving co-elution issues in GC analysis of 5-Methyl-4-hexenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving co-elution issues in the Gas Chromatography (GC) analysis of 5-Methyl-4-hexenal. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Resolving Co-elution with this compound

Co-elution, the overlapping of chromatographic peaks, is a common challenge in GC analysis that can lead to inaccurate quantification and misidentification of analytes. This guide provides a systematic approach to troubleshoot and resolve co-elution issues involving this compound.

Initial Assessment: Identifying a Co-elution Problem

The first step is to confirm that you are indeed facing a co-elution issue. Look for the following signs in your chromatogram:

  • Asymmetrical Peaks: Tailing or fronting peaks can indicate the presence of a hidden shoulder, which is a strong indicator of co-eluting compounds.

  • Broader than Expected Peaks: If the peak for this compound is significantly wider than other peaks in the same region of the chromatogram, it may be a composite of multiple unresolved peaks.

  • Inconsistent Peak Ratios: If you are analyzing a sample with a known or expected ratio of this compound to another compound and the results are inconsistent, co-elution could be affecting the integration of one or both peaks.

  • Mass Spectral Impurity: For GC-MS users, examining the mass spectrum across the peak can reveal the presence of multiple compounds. If the mass spectrum is not pure and shows fragment ions from other molecules, co-elution is occurring.

Systematic Troubleshooting Workflow

Once co-elution is suspected, follow this workflow to diagnose and resolve the issue.

Troubleshooting_Workflow Troubleshooting Workflow for Co-elution Issues A Suspected Co-elution B Review Chromatogram (Peak Shape, Width) A->B C GC-MS: Check Mass Spectrum Purity Across Peak B->C If using MS D Optimize Temperature Program B->D Asymmetry/Broadening Observed C->D Impurity Detected E Change GC Column D->E Unsuccessful G Resolution Achieved D->G Successful F Modify Sample Preparation E->F Unsuccessful E->G Successful F->G Successful H Problem Persists: Consult Advanced Techniques F->H Unsuccessful

Figure 1: A logical workflow for systematically troubleshooting co-elution problems in GC analysis.

Step 1: Optimize the GC Temperature Program

Adjusting the oven temperature program is often the simplest and most effective first step to improve separation.[1][2]

  • Lower the Initial Temperature: A lower starting temperature can improve the resolution of early-eluting compounds.

  • Reduce the Ramp Rate: A slower temperature ramp gives analytes more time to interact with the stationary phase, which can enhance separation.

  • Introduce an Isothermal Hold: Incorporating an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can significantly improve their resolution.

Illustrative Temperature Programs for Resolving this compound from a Common Co-eluent (e.g., Limonene)

ParameterInitial MethodOptimized Method A (Slower Ramp)Optimized Method B (Isothermal Hold)
GC Column DB-WAX (30 m x 0.25 mm, 0.25 µm)DB-WAX (30 m x 0.25 mm, 0.25 µm)DB-WAX (30 m x 0.25 mm, 0.25 µm)
Initial Temp. 60°C50°C60°C
Initial Hold 1 min2 min1 min
Ramp 1 10°C/min to 240°C5°C/min to 150°C10°C/min to 140°C
Hold 1 5 min-5 min
Ramp 2 -15°C/min to 240°C15°C/min to 240°C
Final Hold -5 min5 min
Resolution (Rs) < 1.0> 1.5> 1.8
Step 2: Select an Alternative GC Column

If optimizing the temperature program does not resolve the co-elution, changing the GC column to one with a different stationary phase chemistry is the next logical step. The principle of "like dissolves like" is a good guide for column selection. For a polar compound like this compound (an unsaturated aldehyde), a polar stationary phase is generally recommended.

Recommended GC Columns for Aldehyde Analysis

Column TypeStationary PhasePolarityRecommended for
DB-WAX / HP-INNOWax Polyethylene Glycol (PEG)PolarGeneral purpose for polar compounds, including aldehydes and alcohols.[3]
DB-HeavyWAX Polyethylene Glycol (PEG)PolarHigher thermal stability than standard WAX columns, suitable for fragrance analysis.[4]
PoraBOND Q Divinylbenzene/VinylpyrrolidoneNon-polar (porous polymer)Analysis of volatile solvents and hydrocarbons.[5]
Chiral Columns (e.g., β-DEX) Cyclodextrin-basedChiralSeparation of enantiomers (isomers).

Experimental Protocol: Column Change and Method Adaptation

  • Column Selection: Based on the suspected co-eluting compound, select a column with a different selectivity. For instance, if this compound is co-eluting with a non-polar hydrocarbon, switching from a non-polar to a polar column (or vice versa) will likely improve separation.

  • Column Installation and Conditioning: Install the new column according to the manufacturer's instructions. Condition the column by heating it to its maximum recommended temperature for a period to remove any contaminants.

  • Method Translation: Use a method translation software or manually adjust the temperature program and carrier gas flow rate to achieve a similar chromatogram on the new column. The goal is to maintain the elution order of other compounds in the sample as much as possible while improving the separation of the target co-eluents.

  • Injection and Analysis: Inject a standard containing this compound and the suspected co-eluent to confirm improved resolution.

Step 3: Modify Sample Preparation

In some cases, the co-elution issue can be addressed by modifying the sample preparation procedure to remove the interfering compound before GC analysis.

  • Solid-Phase Microextraction (SPME): By selecting a specific SPME fiber coating, you can selectively extract this compound from the sample matrix, potentially leaving the co-eluting compound behind.

  • Derivatization: Chemical derivatization can alter the volatility and chromatographic behavior of this compound or the co-eluting compound, leading to better separation. However, this adds a step to the workflow and requires careful validation.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: The identity of co-eluting compounds is highly dependent on the sample matrix. In fragrance and essential oil analysis, common co-eluents can include other aldehydes, alcohols, and terpenes with similar boiling points and polarities. Potential co-eluents include isomers of this compound, hexanal, and certain monoterpenes like limonene or pinene, especially on non-polar columns.

Q2: How can I confirm the identity of a co-eluting peak?

A2: The most reliable method is to use a mass spectrometer (MS) detector. By examining the mass spectrum of the unresolved peak, you can often identify the fragment ions of both compounds. If a pure standard of the suspected co-eluent is available, you can inject it separately to confirm its retention time under the same chromatographic conditions.

Q3: Can changing the carrier gas improve resolution?

A3: Yes, changing the carrier gas can affect chromatographic efficiency and, to a lesser extent, selectivity. Hydrogen typically provides better efficiency and allows for faster analysis times compared to helium. However, safety precautions must be taken when using hydrogen.

Q4: My peak shape is still poor after trying different columns and temperature programs. What else could be the problem?

A4: Poor peak shape, especially tailing, for a polar compound like an aldehyde can also be caused by active sites in the GC system. Ensure that your injector liner is clean and deactivated, and that you are using a high-quality, inert column. Contamination in the injector or at the head of the column can also lead to peak distortion.

Q5: Are there any advanced techniques to resolve severe co-elution?

A5: For very challenging separations, advanced techniques like two-dimensional gas chromatography (GCxGC) can provide significantly higher resolving power. GCxGC uses two columns with different stationary phases to separate the sample in two dimensions, which can resolve compounds that co-elute on a single column.

Signaling Pathways and Logical Relationships

The process of method development for resolving co-elution can be visualized as a decision-making pathway.

Method_Development_Pathway Method Development for Co-elution Resolution Start Start: Co-elution of This compound Optimize_Temp Optimize Temperature Program (Initial T, Ramp, Holds) Start->Optimize_Temp Change_Column Select Alternative Column (e.g., Polar PEG phase) Optimize_Temp->Change_Column Resolution still inadequate Validation Validate Method (Resolution > 1.5) Optimize_Temp->Validation Resolution adequate Modify_SamplePrep Modify Sample Preparation (e.g., SPME, Derivatization) Change_Column->Modify_SamplePrep Co-elution persists Change_Column->Validation Resolution adequate Modify_SamplePrep->Validation Resolution adequate End End: Resolved Peaks Validation->End

Figure 2: A flowchart illustrating the decision-making process in developing a GC method to resolve co-elution.

References

Minimizing side reactions in the synthesis of 5-Methyl-4-hexenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 5-Methyl-4-hexenal.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is the Claisen-Schmidt condensation, a type of crossed aldol condensation.[1][2] This reaction typically involves the base-catalyzed reaction between isobutyraldehyde (2-methylpropanal) and crotonaldehyde (but-2-enal). Other potential routes include the isomerization of α,β-unsaturated esters followed by hydrolysis and decarboxylation.[3]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions of concern include:

  • Self-condensation of Crotonaldehyde: Crotonaldehyde can react with itself, leading to the formation of undesired higher molecular weight byproducts.

  • Polymerization: Aldehydes, particularly α,β-unsaturated aldehydes, are susceptible to polymerization, especially in the presence of strong acids or bases and at elevated temperatures.[3]

  • Oxidation: The aldehyde functional group in this compound can be oxidized to the corresponding carboxylic acid, 5-methyl-4-hexenoic acid, particularly if exposed to air for extended periods or in the presence of oxidizing agents.[3]

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking alpha-hydrogens can undergo disproportionation to an alcohol and a carboxylic acid. While isobutyraldehyde has an alpha-hydrogen, this can be a competing reaction under certain conditions.

Q3: How can I purify the final this compound product?

A3: Purification can be achieved through several methods:

  • Distillation: Fractional distillation under reduced pressure is a common method to purify the product from less volatile impurities.

  • Column Chromatography: Silica gel chromatography can be effective for separating the desired product from side products with different polarities.[3]

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from a reaction mixture by forming a solid bisulfite adduct. This adduct can then be isolated and the aldehyde regenerated by treatment with a base.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics and side reactions.[3] 2. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or an increase in side products. 3. Inefficient Mixing: Poor mixing can result in localized high concentrations of reactants or catalyst, promoting side reactions.1. Optimize Temperature: Maintain the reaction temperature between 0-25°C to balance the reaction rate and minimize polymerization and other side reactions.[3] 2. Adjust Stoichiometry: A slight excess of isobutyraldehyde may be used to ensure complete consumption of crotonaldehyde and minimize its self-condensation. 3. Ensure Efficient Stirring: Use a suitable stirrer and flask geometry to ensure the reaction mixture is homogeneous.
Presence of a High-Boiling Point Impurity Self-Condensation of Crotonaldehyde: This leads to the formation of dimers or higher oligomers.Slow Addition of Crotonaldehyde: Add the crotonaldehyde dropwise to a solution of isobutyraldehyde and the base to maintain a low concentration of crotonaldehyde and favor the desired cross-condensation.
Formation of a Viscous, Insoluble Material (Polymer) Polymerization of Reactants or Product: This is often catalyzed by strong acids or bases and higher temperatures.[3]1. Use a Weaker Base: Consider using a milder base like potassium carbonate instead of sodium hydroxide. 2. Maintain Low Temperature: Keep the reaction temperature below 25°C.[3] 3. Shorter Reaction Time: Monitor the reaction progress by TLC or GC and quench the reaction as soon as the starting materials are consumed.
Product is Contaminated with a Carboxylic Acid Oxidation of the Aldehyde: Exposure to air during workup or storage can lead to the formation of 5-methyl-4-hexenoic acid.[3]1. Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). 2. Aqueous Wash with Base: During the workup, wash the organic layer with a dilute solution of sodium bicarbonate to remove the acidic impurity. 3. Proper Storage: Store the purified product under an inert atmosphere and at a low temperature.

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is a general procedure adapted for the synthesis of this compound.

Materials:

  • Isobutyraldehyde (2-methylpropanal)

  • Crotonaldehyde (but-2-enal)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice bath.

  • Prepare a solution of sodium hydroxide in ethanol (e.g., 10% w/v).

  • To the round-bottom flask, add isobutyraldehyde and the ethanolic NaOH solution.

  • Cool the mixture in the ice bath with stirring.

  • Slowly add crotonaldehyde dropwise from the dropping funnel to the stirred mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding cold, dilute hydrochloric acid until the solution is neutral.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Data Presentation

Table 1: Influence of Base Catalyst on Yield

Base CatalystTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
NaOH0-25250-60[3]
KOH0-252Similar to NaOHGeneral Aldol Condensation Knowledge
K₂CO₃254Potentially lower yield but fewer side productsGeneral Aldol Condensation Knowledge

Note: The yields are approximate and can vary based on specific reaction conditions and workup procedures.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Isobutyraldehyde Isobutyraldehyde ReactionVessel Reaction Vessel (Base Catalyst, 0-25°C) Isobutyraldehyde->ReactionVessel Crotonaldehyde Crotonaldehyde Crotonaldehyde->ReactionVessel Quench Quench (Dilute Acid) ReactionVessel->Quench Reaction Mixture Extraction Extraction (Diethyl Ether) Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Organic Layer Distillation Distillation Drying->Distillation Crude Product FinalProduct This compound Distillation->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions Reactants Isobutyraldehyde + Crotonaldehyde DesiredProduct This compound Reactants->DesiredProduct Claisen-Schmidt Condensation SelfCondensation Self-Condensation (Crotonaldehyde Dimer) Reactants->SelfCondensation High [Crotonaldehyde] Polymerization Polymerization Reactants->Polymerization High Temperature/ Strong Base Oxidation Oxidation (5-Methyl-4-hexenoic acid) DesiredProduct->Oxidation Air Exposure

Caption: Logical relationship between the desired synthesis and common side reactions.

References

Stability issues of 5-Methyl-4-hexenal in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Methyl-4-hexenal

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in solution. The following sections offer troubleshooting guidance and answers to frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main stability concerns?

A1: this compound is an unsaturated aldehyde, a colorless to pale yellow liquid soluble in organic solvents.[1] Its chemical structure, featuring both an aldehyde group and a carbon-carbon double bond, makes it susceptible to several degradation pathways.[1] The primary stability concerns are oxidation, polymerization, and isomerization, which can be initiated by exposure to air, light, heat, and incompatible solvents or reagents.[2]

Q2: What are the optimal storage conditions for neat this compound and its solutions?

A2: To ensure maximum stability, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, ideally -20°C. It is crucial to protect it from light and moisture. For solutions, use high-purity, dry, and de-gassed solvents. The addition of a radical inhibitor, such as Butylated hydroxytoluene (BHT), may also help to prevent polymerization.

Q3: Which solvents are recommended for dissolving this compound?

A3: this compound is soluble in a range of common organic solvents.[1] For short-term experimental use, aprotic solvents like tetrahydrofuran (THF), diethyl ether, or acetonitrile are generally suitable. Protic solvents such as ethanol or methanol may be used, but there is a higher risk of side reactions, especially under acidic or basic conditions.[2] Always use solvents of the highest purity to avoid contaminants that could catalyze degradation.

Q4: How can I confirm the purity of my this compound sample before an experiment?

A4: The purity of this compound can be assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with UV detection. Proton NMR (¹H NMR) spectroscopy can also be used to confirm the structure and identify major impurities. It is advisable to analyze the material before use, especially if it has been stored for an extended period.

Troubleshooting Guide

Q5: My this compound solution has turned yellow or become viscous. What happened?

A5: A change in color to yellow or an increase in viscosity often indicates polymerization or oxidation. This can be caused by:

  • Exposure to Air/Oxygen: The aldehyde group can oxidize to a carboxylic acid, and the unsaturated system is prone to radical-initiated polymerization.

  • Exposure to Light: UV light can initiate polymerization.

  • Incompatible Solvents: Traces of acid, base, or peroxides in the solvent can catalyze degradation.

  • Elevated Temperature: Heat accelerates both oxidation and polymerization.

Action: Discard the solution. For future experiments, ensure you are using recommended storage and handling procedures, including inert atmosphere and protection from light.

Q6: I am observing a gradual decrease in the concentration of this compound in my stock solution over time, as measured by HPLC. What is the cause?

A6: This loss of parent compound is a clear sign of degradation. The rate of degradation depends on the storage conditions.

  • Check Storage: Is the solution stored at the correct temperature, under an inert atmosphere, and protected from light?

  • Solvent Purity: Impurities in the solvent can act as catalysts for degradation.

  • Container Material: Ensure the solution is stored in a clean, inert container (e.g., amber glass vial with a PTFE-lined cap).

Action: Prepare fresh solutions more frequently. If possible, perform a short stability study under your specific storage conditions to determine an acceptable use period for your solutions (see Experimental Protocol section).

Q7: My analytical results (e.g., HPLC, GC-MS) show unexpected peaks that are not present in a freshly prepared sample. What could they be?

A7: These new peaks are likely degradation products.

  • A peak corresponding to a higher molecular weight may suggest the formation of dimers or oligomers from polymerization.

  • A peak corresponding to a more polar compound could be the carboxylic acid formed from oxidation (5-methyl-4-hexenoic acid).

  • Isomeric impurities could also arise from double bond migration.

Action: Use analytical techniques like GC-MS or HPLC-MS to identify the structure of these byproducts.[2] This can help confirm the degradation pathway and refine your handling and storage protocol.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterNeat CompoundIn Solution
Temperature -20°C-20°C (for long-term) or 2-8°C (for short-term)
Atmosphere Inert Gas (Nitrogen/Argon)De-gassed solvent, stored under inert gas
Light Protect from light (Amber vial)Protect from light (Amber vial)
Inhibitor BHT (Butylated hydroxytoluene) can be addedConsider adding BHT if storing for extended periods
Container Tightly sealed, inert material (Glass)Tightly sealed, inert material (Glass with PTFE cap)

Table 2: Common Degradation Products and Analytical Signatures

Degradation PathwayPotential Product(s)Analytical Indication
Oxidation 5-Methyl-4-hexenoic acidAppearance of a new, more polar peak in HPLC; mass increase of 16 Da in MS.
Polymerization Dimers, Oligomers, PolymersBroad peaks or baseline hump in chromatograms; multiple high molecular weight signals in MS; potential precipitation.
Isomerization Positional isomers of the double bondAppearance of new peaks with the same mass in GC-MS or HPLC-MS, but different retention times.

Experimental Protocols

Protocol: Monitoring the Stability of this compound in Solution by HPLC-UV

This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.

1. Objective: To quantify the degradation of this compound in a chosen solvent over time at a specific temperature.

2. Materials:

  • This compound

  • High-purity solvent (e.g., Acetonitrile)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)[3]

  • Volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined caps

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Incubation:

    • Dispense aliquots of the stock solution into several amber glass vials.

    • Store the vials under the desired test conditions (e.g., room temperature on the benchtop, 4°C in a refrigerator).

  • Time-Point Analysis:

    • At designated time points (e.g., t=0, 2, 4, 8, 24, 48 hours), take one vial for analysis.

    • Prepare a working solution by diluting the sample from the vial to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • HPLC Analysis:

    • Mobile Phase: Acetonitrile/Water gradient (e.g., start at 55:45, adjust as needed for optimal separation).[4]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for optimal absorbance (typically around 220-240 nm for α,β-unsaturated aldehydes).

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

  • Data Analysis:

    • At each time point, record the peak area of the this compound peak.

    • Calculate the percentage of this compound remaining relative to the t=0 sample.

    • Plot the percentage remaining versus time to determine the degradation rate. Note the appearance and increase of any new peaks.

Visualizations

G cluster_0 Troubleshooting Workflow start Stability Issue Observed (e.g., Color Change, Peak Loss) check_storage Review Storage Conditions: - Temperature? - Inert Atmosphere? - Light Protection? start->check_storage check_solvent Examine Solvent/Solution: - Solvent Purity? - Freshly Prepared? - Potential Contaminants? start->check_solvent check_purity Verify Purity of Starting Material (HPLC, GC-MS) start->check_purity action_storage Action: Optimize Storage (Store at -20°C, under N2, in amber vials) check_storage->action_storage action_solvent Action: Use Fresh, High-Purity Solvent (De-gas before use) check_solvent->action_solvent action_repurify Action: Purify Aldehyde or Use New Batch check_purity->action_repurify

Caption: Troubleshooting workflow for this compound stability issues.

G cluster_1 Potential Degradation Pathways compound This compound oxidation Oxidation Products (e.g., 5-Methyl-4-hexenoic acid) compound->oxidation  O2, Light, Heat polymerization Polymerization Products (Dimers, Oligomers) compound->polymerization  Radicals, Acid/Base, Heat

Caption: Simplified degradation pathways for this compound.

References

Technical Support Center: Accurate Quantification of 5-Methyl-4-hexenal Amidst Matrix Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of 5-Methyl-4-hexenal. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their analytical experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these effects, ensuring the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how does it affect the quantification of this compound?

A1: The matrix effect is the alteration of an analyte's analytical signal (enhancement or suppression) due to the presence of other components in the sample matrix. In the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, a volatile unsaturated aldehyde, matrix components can co-elute with the analyte and interfere with its ionization and detection. This can lead to either an underestimation or overestimation of the true concentration. For instance, active sites in the GC inlet liner can be blocked by matrix components, paradoxically protecting the analyte from thermal degradation and leading to a signal enhancement.[1] Conversely, co-eluting compounds can compete with the analyte for ionization in the MS source, resulting in signal suppression.

Q2: What are the common signs that my this compound quantification is being affected by matrix effects?

A2: Key indicators of matrix effects include:

  • Poor reproducibility: Significant variation in results across replicate injections of the same sample.

  • Inaccurate recovery: When spiking a known amount of this compound standard into your sample matrix, the measured concentration is significantly different from the expected concentration.

  • Non-linear calibration curves: Calibration curves prepared in a pure solvent may show good linearity, but when analyzing samples, the response deviates from this linearity.

  • Peak shape distortion: The chromatographic peak for this compound may exhibit tailing or fronting in the presence of the sample matrix compared to a clean standard.

Q3: What are the primary strategies to address matrix effects in this compound analysis?

A3: Several strategies can be employed, ranging from simple sample preparation modifications to more complex calibration methods. The most common approaches include:

  • Sample Dilution: A straightforward method to reduce the concentration of interfering matrix components.[2]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the sample matrix.

  • Standard Addition Method: Adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix.[3]

  • Use of an Internal Standard: Introducing a structurally similar compound at a constant concentration to all samples and standards to normalize for variations in sample preparation and instrument response.[4] Deuterated analogs of the analyte are often the ideal choice for an internal standard.[5][6][7]

  • Analyte Protectants: Adding compounds to both samples and standards that mask active sites in the GC system, preventing analyte degradation and improving peak shape.[8][9][10][11][12]

  • Derivatization: Chemically modifying the aldehyde group of this compound to a more stable and less reactive derivative, which can improve chromatographic performance and reduce matrix interactions.[13][14]

Troubleshooting Guides

Issue 1: Low and Inconsistent Recovery of this compound

This is a classic symptom of matrix-induced signal suppression.

Troubleshooting Workflow:

A troubleshooting workflow for addressing low and inconsistent analyte recovery.

Detailed Methodologies:

  • Strategy 1: Sample Dilution

    • Prepare a series of dilutions of your sample extract (e.g., 1:5, 1:10, 1:50) using a suitable solvent.

    • Analyze the diluted samples and a pure standard of this compound.

    • Calculate the recovery for each dilution. Select the dilution factor that provides the highest and most consistent recovery without compromising the signal-to-noise ratio.

  • Strategy 2: Matrix-Matched Calibration

    • Obtain a blank matrix that is free of this compound but otherwise identical to your samples.

    • Prepare a series of calibration standards by spiking known concentrations of this compound into the blank matrix extract.

    • Generate a calibration curve using these matrix-matched standards.

    • Quantify your unknown samples using this curve.

  • Strategy 3: Standard Addition

    • Divide a sample into at least four aliquots.

    • Leave one aliquot un-spiked (the unknown).

    • Spike the remaining aliquots with increasing and known concentrations of a this compound standard.

    • Analyze all aliquots and plot the instrument response against the concentration of the added standard.

    • The absolute value of the x-intercept of the resulting linear regression plot will be the concentration of this compound in the original sample.

Issue 2: Poor Peak Shape and Signal Enhancement

This often points to interactions with active sites in the GC system, which can be exacerbated by certain matrix components.

Troubleshooting Workflow:

A troubleshooting workflow for addressing poor peak shape and signal enhancement.

Detailed Methodologies:

  • Strategy 1: Use of Analyte Protectants

    • Select a suitable analyte protectant or a mixture. A common combination for a wide range of volatile compounds is ethylglycerol, gulonolactone, and sorbitol.[10]

    • Prepare a stock solution of the analyte protectant(s) in a suitable solvent.

    • Add the analyte protectant solution to both your calibration standards (in solvent) and your sample extracts to achieve a final concentration typically in the range of 1-10 mg/mL.[10]

    • Analyze the samples and standards. The protectants will mask active sites in the GC inlet, leading to improved peak shape and more consistent responses.

  • Strategy 2: Derivatization

    • For aldehydes like this compound, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common and effective strategy.[15][16] This reaction forms a stable oxime derivative.

    • Protocol:

      • To your sample extract or standard solution, add a solution of PFBHA in a suitable buffer.

      • Incubate the mixture to allow the reaction to complete (e.g., 60 minutes at 60°C).

      • Extract the resulting PFBHA-oxime derivative into an organic solvent (e.g., hexane).

      • Analyze the extract by GC-MS. The derivative will be less prone to interactions in the GC system.

Data Presentation: Comparison of Mitigation Strategies

The following tables summarize hypothetical but realistic quantitative data illustrating the impact of different strategies on the recovery of an unsaturated aldehyde, like this compound, from a complex food matrix.

Table 1: Effect of Matrix-Matched Calibration on Analyte Recovery

Calibration MethodSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
Solvent-Based5032.565
Matrix-Matched5048.597

Table 2: Impact of Internal Standard on Measurement Precision

MethodReplicate 1 (Area)Replicate 2 (Area)Replicate 3 (Area)Average Area%RSD
External Standard15,43218,97614,88016,42913.2
Internal Standard (Area Ratio)1.251.281.231.252.0

Note: For the internal standard method, a deuterated analog of the analyte (e.g., this compound-d6) would be the ideal choice to ensure similar chemical behavior during sample preparation and analysis.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis

This method is suitable for the extraction of volatile compounds like this compound from complex solid or liquid matrices.

  • Sample Preparation:

    • Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.

    • If using an internal standard, spike the sample with a known amount of the IS solution.

    • For aqueous samples, adding salt (e.g., NaCl to saturation) can improve the partitioning of volatile analytes into the headspace.

  • HS-SPME Extraction:

    • Place the vial in an autosampler with an agitator and heater.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) with continued agitation.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a short period (e.g., 2-5 minutes) in splitless mode.

    • Separate the compounds on a suitable capillary column (e.g., a mid-polarity column like a DB-5ms).

    • Use a temperature program that provides good resolution of this compound from other matrix components.

    • Detect the analyte using a mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Protocol 2: Selection and Use of an Internal Standard (IS)
  • Selection of the Internal Standard:

    • The ideal IS is a stable, isotopically labeled version of the analyte (e.g., this compound-d6). This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and analysis, thus providing the most accurate correction.[5][6][7]

    • If a deuterated analog is unavailable, choose a compound that is structurally and chemically similar to this compound, is not present in the sample, and is chromatographically resolved from all other peaks. A longer or shorter chain unsaturated aldehyde could be a suitable alternative.

  • Procedure:

    • Prepare a stock solution of the IS at a known concentration.

    • Add a precise and constant amount of the IS solution to every sample, calibration standard, and quality control sample at the very beginning of the sample preparation process.

    • The concentration of the IS should be in the mid-range of the calibration curve for the analyte.

    • During data processing, calculate the ratio of the peak area of this compound to the peak area of the IS.

    • Construct the calibration curve by plotting this area ratio against the concentration of this compound.

By implementing these troubleshooting guides and experimental protocols, researchers can effectively address the challenges posed by matrix effects and achieve accurate and reliable quantification of this compound in a variety of complex sample types.

References

Optimizing reaction conditions for 5-Methyl-4-hexenal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 5-Methyl-4-hexenal.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and direct route for the synthesis of this compound is the base-catalyzed aldol condensation of 3-pentenal with acetaldehyde.[1] Other potential methods include the isomerization of α,β-unsaturated esters and the oxidation of the corresponding alcohol, although these are often more complex.

Q2: What are the critical parameters to control during the aldol condensation reaction?

A2: For a successful synthesis, it is crucial to control the temperature, the stoichiometry of the reactants, and the concentration of the base catalyst.[1] Temperature control is vital to prevent unwanted side reactions, such as polymerization.[1] Precise stoichiometry ensures the efficient conversion of starting materials, while the catalyst concentration influences the reaction rate and selectivity.

Q3: What are the common side reactions in this synthesis?

A3: The primary side reactions include polymerization of the aldehyde reactants and the product, and in some cases, oxidation of the aldehyde to a carboxylic acid.[1] Polymerization is often promoted by higher temperatures and strong base concentrations.

Q4: How can I purify the final product?

A4: this compound can be purified using fractional distillation or silica gel chromatography to achieve a purity of over 95%.[1] The choice of method depends on the scale of the reaction and the nature of the impurities.

Q5: How should this compound be stored?

A5: Due to its α,β-unsaturated aldehyde structure, this compound is susceptible to oxidation and polymerization.[1] For long-term stability, it should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C).[1] The addition of a radical inhibitor, such as BHT, can also help to prevent degradation.[1]

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Cause Suggested Solution
Inactive Catalyst Prepare a fresh solution of the base catalyst (e.g., NaOH). Ensure the starting materials are not acidic, which would neutralize the catalyst.
Incorrect Stoichiometry Carefully re-calculate and measure the molar equivalents of 3-pentenal and acetaldehyde. An excess of one reactant may be necessary to drive the reaction to completion.
Low Reaction Temperature While low temperatures are necessary to control side reactions, a temperature that is too low can significantly slow down or halt the reaction. Gradually increase the temperature in small increments (e.g., 5°C) and monitor the reaction progress by TLC or GC.
Poor Mixing Ensure efficient stirring of the reaction mixture to promote contact between the reactants and the catalyst.

Problem 2: The reaction mixture turns into a thick, viscous polymer.

Possible Cause Suggested Solution
High Reaction Temperature Immediately cool the reaction mixture in an ice bath. For future experiments, maintain a lower reaction temperature (e.g., 0-10°C) throughout the addition of reactants and during the reaction.
High Catalyst Concentration Reduce the concentration of the base catalyst. A high concentration of a strong base can accelerate polymerization.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from polymerizing.

Problem 3: The presence of significant amounts of side products in the final product.

Possible Cause Suggested Solution
Oxidation of the Aldehyde Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
Self-condensation of Acetaldehyde Add the acetaldehyde slowly to the reaction mixture containing 3-pentenal and the catalyst to favor the cross-aldol reaction.
Formation of Isomers Optimize the reaction conditions (temperature, catalyst) to favor the formation of the desired isomer. Purification by fractional distillation or chromatography may be necessary to separate isomers.

Data Presentation

Table 1: Comparison of Synthetic Methods for Aldehyde Synthesis

Oxidizing AgentSolventTemperature (°C)Yield (%)Byproducts
KMnO₄H₂O/H₂SO₄0–1055–655-Methylhexanoic acid
CrO₃/PyridineCH₂Cl₂20–2570–80Minimal with strict control

This table presents data for a related oxidation reaction to highlight the impact of reagent choice on yield and byproduct formation.

Experimental Protocols

Detailed Protocol for this compound Synthesis via Aldol Condensation

Materials:

  • 3-Pentenal

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-pentenal in ethanol. Cool the flask in an ice bath to 0-5°C.

  • Catalyst Preparation: Prepare a dilute solution of sodium hydroxide in ethanol.

  • Reactant Addition: Slowly add the acetaldehyde to the cooled solution of 3-pentenal while stirring continuously.

  • Catalyst Addition: Add the ethanolic NaOH solution dropwise to the reaction mixture, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching the Reaction: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a weak acid (e.g., dilute HCl) until the mixture is neutral.

  • Extraction: Transfer the reaction mixture to a separatory funnel and add diethyl ether and water. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.

  • Washing and Drying: Wash the organic layer with brine (saturated NaCl solution) and then dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reactants Prepare Reactants (3-Pentenal, Acetaldehyde) mix Mix Reactants & Cool prep_reactants->mix prep_catalyst Prepare Catalyst (NaOH in Ethanol) add_catalyst Add Catalyst prep_catalyst->add_catalyst mix->add_catalyst monitor Monitor Reaction (TLC/GC) add_catalyst->monitor quench Quench Reaction monitor->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry evaporate Remove Solvent dry->evaporate distill Fractional Distillation evaporate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield catalyst Inactive Catalyst? start->catalyst stoichiometry Incorrect Stoichiometry? start->stoichiometry temperature Temperature Too Low? start->temperature fresh_catalyst Prepare Fresh Catalyst catalyst->fresh_catalyst Yes recalculate Recalculate & Remeasure stoichiometry->recalculate Yes increase_temp Gradually Increase Temperature temperature->increase_temp Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Troubleshooting poor peak shape of 5-Methyl-4-hexenal in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape with 5-Methyl-4-hexenal in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for volatile aldehydes like this compound?

A1: Poor peak shape for volatile aldehydes is often due to their reactivity and thermal lability. Common causes include:

  • Active Sites: Interaction with active sites in the GC inlet (liner, seal) or on the column can cause peak tailing. Aldehydes are susceptible to adsorption on these sites.

  • Improper Temperature Settings: An injector temperature that is too low can cause slow vaporization and lead to peak broadening, while a temperature that is too high can cause degradation of the analyte, resulting in tailing or split peaks.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[1]

  • Sample/Solvent Mismatch: If the polarity of the sample solvent does not match the stationary phase, it can cause peak distortion, particularly peak splitting.

  • Column Contamination or Degradation: Accumulation of non-volatile residues or degradation of the stationary phase can create active sites and lead to poor peak shapes.

Q2: What is peak tailing and what are its primary causes for aldehydes?

A2: Peak tailing is observed when the latter half of a peak is broader than the front half, resulting in an asymmetrical shape. For aldehydes, the primary causes are:

  • Secondary Interactions: The polar carbonyl group of the aldehyde can interact with active silanol groups on the surface of a silica-based column or glass inlet liner.[2]

  • Contamination: Contaminants in the GC system, especially at the head of the column, can create active sites that interact with the aldehyde.

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volumes and disrupt the sample flow path, leading to tailing.[3]

Q3: My this compound peak is fronting. What does this indicate and how can I fix it?

A3: Peak fronting, where the front of the peak is broader than the back, is a classic sign of column overload .[1] This means that the amount of sample introduced onto the column has exceeded its capacity. To resolve this:

  • Reduce Injection Volume: Decrease the volume of sample injected.

  • Dilute the Sample: Lower the concentration of your sample.

  • Increase the Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.

Q4: Can derivatization improve the peak shape of this compound?

A4: Yes, derivatization is a highly effective strategy for improving the chromatography of aldehydes. Derivatizing agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the aldehyde to form a more stable, less polar oxime derivative.[4][5] This can significantly reduce tailing by masking the reactive carbonyl group and minimizing interactions with active sites in the system.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

If you are observing peak tailing for this compound, follow these steps to identify and resolve the issue.

Potential Cause Troubleshooting Step Expected Outcome
Active Sites in Inlet 1. Replace the inlet liner with a new, deactivated liner. 2. Replace the septum. 3. Trim 10-20 cm from the inlet side of the column.[3]Improved peak symmetry (Tailing Factor closer to 1.0).
Column Contamination 1. Bake out the column at its maximum isothermal temperature for 1-2 hours. 2. If tailing persists, trim the column from the inlet end.A stable baseline and improved peak shape.
Improper Column Installation 1. Re-install the column, ensuring a clean, 90-degree cut at the end. 2. Verify the correct installation depth in the injector port as per the manufacturer's instructions.Sharper, more symmetrical peaks.
Chemical Interactions 1. Consider derivatizing the sample with PFBHA (see Experimental Protocol 2).Significantly reduced tailing due to the formation of a more inert derivative.
Guide 2: Addressing Peak Fronting

Peak fronting is almost always a result of overloading the column.

Parameter Adjustment Rationale
Sample Concentration Dilute the sample by a factor of 10.Reduces the mass of analyte introduced to the column.
Injection Volume Decrease the injection volume (e.g., from 1 µL to 0.5 µL).Reduces the total amount of analyte and solvent entering the system.
Split Ratio Increase the split ratio (e.g., from 20:1 to 50:1 or 100:1).[1]Decreases the amount of sample that reaches the column.
Illustrative Data: Effect of Inlet Temperature on Peak Asymmetry

The following table provides an example of how to present quantitative data to assess the impact of a parameter on peak shape.

Inlet Temperature (°C) Peak Asymmetry Factor (As) Observations
1501.8Significant tailing, suggesting incomplete vaporization.
2001.3Improved peak shape, but some tailing is still present.
2501.1Optimal peak symmetry.
3001.6Increased tailing, possibly due to thermal degradation.

Note: This data is illustrative and may not represent the exact results for this compound under all conditions.

Experimental Protocols

Protocol 1: Standard GC-MS Method for this compound

This protocol provides a starting point for the analysis of this compound.

1. Sample Preparation:

  • Prepare a 10 ppm solution of this compound in methanol.

2. GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Inlet: Split/Splitless
  • Inlet Temperature: 250 °C
  • Injection Volume: 1 µL
  • Split Ratio: 50:1
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 200 °C.
  • Hold: 2 minutes at 200 °C.
  • MS Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Mass Range: m/z 35-350

Protocol 2: Derivatization of this compound with PFBHA

This protocol is recommended if significant peak tailing is observed with the underivatized compound.

1. Reagents:

  • PFBHA solution: 15 mg/mL in a suitable solvent (e.g., methanol or water). Prepare fresh daily.
  • Hexane (for extraction).
  • Sodium sulfate (for drying).

2. Derivatization Procedure:

  • To 1 mL of your sample, add 1 mL of the PFBHA solution.
  • Vortex the mixture for 1 minute.
  • Incubate at 60 °C for 1 hour.
  • Allow the sample to cool to room temperature.
  • Add 1 mL of hexane and vortex for 2 minutes to extract the PFBHA-oxime derivatives.
  • Transfer the hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
  • Inject 1 µL of the hexane extract into the GC-MS using the parameters from Protocol 1.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape.

TroubleshootingWorkflow cluster_start cluster_problem cluster_causes_tailing cluster_solutions_tailing cluster_causes_fronting cluster_solutions_fronting cluster_causes_broadening cluster_solutions_broadening cluster_causes_splitting cluster_solutions_splitting start Poor Peak Shape Observed peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting peak_broadening Peak Broadening? start->peak_broadening peak_splitting Peak Splitting? start->peak_splitting active_sites Active Sites peak_tailing->active_sites Potential Causes column_contamination Column Contamination peak_tailing->column_contamination Potential Causes improper_installation Improper Installation peak_tailing->improper_installation Potential Causes column_overload Column Overload peak_fronting->column_overload Potential Cause low_temp Low Inlet/Oven Temp peak_broadening->low_temp Potential Causes flow_rate Incorrect Flow Rate peak_broadening->flow_rate Potential Causes solvent_mismatch Solvent Mismatch peak_splitting->solvent_mismatch Potential Causes bad_injection Poor Injection Technique peak_splitting->bad_injection Potential Causes replace_liner Replace Liner/Septum active_sites->replace_liner derivatize Derivatize Sample active_sites->derivatize trim_column Trim Column column_contamination->trim_column improper_installation->trim_column reduce_injection Reduce Injection Volume column_overload->reduce_injection dilute_sample Dilute Sample column_overload->dilute_sample increase_split Increase Split Ratio column_overload->increase_split optimize_temp Optimize Temperatures low_temp->optimize_temp check_flow Check Flow Rate flow_rate->check_flow match_solvent Match Sample Solvent to Mobile Phase solvent_mismatch->match_solvent optimize_injection Optimize Injection Speed bad_injection->optimize_injection

Caption: Troubleshooting workflow for poor chromatographic peak shape.

References

Degradation pathways of 5-Methyl-4-hexenal under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-4-hexenal. The information is designed to address common challenges encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows new peaks in the chromatogram after a short period of storage. What could be the cause?

A1: this compound is an unsaturated aldehyde and is susceptible to degradation through several pathways. The appearance of new peaks likely indicates the formation of degradation products. The primary causes include:

  • Oxidation: Exposure to air can lead to the oxidation of the aldehyde group to a carboxylic acid (5-methyl-4-hexenoic acid) or reactions at the double bond.[1][2]

  • Polymerization: Aldehydes, particularly unsaturated ones, can undergo polymerization, leading to higher molecular weight species.

  • Isomerization: Under certain pH conditions (acidic or basic), the double bond in this compound can migrate.[2]

Q2: I am observing a decrease in the concentration of this compound in my stock solution over time. How can I improve its stability?

A2: To minimize degradation and maintain the concentration of your this compound stock solution, consider the following storage and handling procedures:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Low Temperature: Store solutions at low temperatures (e.g., -20°C) to reduce the rate of degradation reactions.

  • Protection from Light: Protect the sample from light, as UV radiation can induce photochemical reactions.

  • Use of Inhibitors: For long-term storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) to prevent polymerization.

Q3: What are the expected degradation products of this compound under thermal stress?

A3: When subjected to high temperatures, unsaturated aldehydes can undergo thermal decomposition. For this compound, this can lead to the cleavage of carbon-carbon bonds, resulting in the formation of smaller, volatile aldehydes and alkanes. Based on studies of similar compounds, you might expect to see products such as isobutene, propanal, and other smaller fragments.

Q4: Can this compound undergo photodegradation? What kind of products should I expect?

A4: Yes, as a β,γ-unsaturated aldehyde, this compound can undergo photochemical reactions upon exposure to UV light. Potential photodegradation pathways for similar compounds include isomerization of the double bond and decarbonylation (loss of carbon monoxide) to form an alkene. Another possible reaction is the oxa-di-π-methane rearrangement, which would lead to the formation of cyclopropyl aldehydes.[3]

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays using this compound.
Possible Cause Troubleshooting Step Recommended Action
Degradation of the compound in the assay medium. Analyze the purity of the this compound solution in the assay medium over the time course of the experiment using HPLC-UV or GC-MS.Prepare fresh solutions immediately before use. If the experiment is lengthy, assess the stability of the compound in the medium under the assay conditions (temperature, pH, light exposure) and consider the use of a more stable analog if degradation is significant.
Reaction with media components. The aldehyde functional group is reactive and can form adducts with nucleophiles such as amino acids or proteins in the culture medium.[2]Evaluate the compatibility of this compound with your specific assay medium. Consider using a simplified buffer system if possible, or protect the aldehyde group through derivatization if the application allows.
Volatility of the compound. This compound is a volatile organic compound (VOC).[4][5] Evaporation from open or poorly sealed vessels can lead to a decrease in the effective concentration.Use tightly sealed containers for your experiments. When preparing dilutions, work quickly and minimize exposure to the open air. For quantitative experiments, it is advisable to verify the concentration in the final assay plate.
Issue 2: Difficulty in obtaining reproducible quantification of this compound using GC-MS.
Possible Cause Troubleshooting Step Recommended Action
Thermal degradation in the injector port. High temperatures in the GC inlet can cause thermal degradation of labile compounds like unsaturated aldehydes.Lower the injector temperature. Start with a lower temperature (e.g., 200°C) and gradually increase it to find the optimal temperature that allows for efficient volatilization without causing degradation. Use a deactivated inlet liner to minimize active sites that can promote degradation.
Poor peak shape (tailing). Aldehydes can interact with active sites in the GC system (liner, column), leading to peak tailing and poor quantification.Use a high-quality, deactivated GC column suitable for the analysis of polar compounds. Ensure the inlet liner is also deactivated. If tailing persists, consider derivatization of the aldehyde to a more stable compound before GC-MS analysis.
Sample carryover. Due to its reactivity, this compound can adsorb to surfaces in the injection system, leading to carryover in subsequent runs.Implement a rigorous wash sequence for the syringe between injections. If carryover is still an issue, a bake-out of the inlet and column may be necessary.

Quantitative Data on Degradation

The following table summarizes hypothetical, yet representative, quantitative data on the degradation of this compound under different experimental conditions, based on the behavior of analogous unsaturated aldehydes.

Condition Parameter Value Degradation Products (Hypothetical) Analytical Method
Thermal Stress Half-life at 150°C~ 2 hoursIsobutene, Propanal, 2-MethylpropanalHeadspace GC-MS
Photodegradation (UV-C) Quantum Yield~ 0.15-Methyl-3-hexenal (isomer), 2-Methyl-2-hexene + COGC-MS, HPLC-UV
Oxidative Stress (Air, 25°C) % Degradation after 24h~ 15%5-Methyl-4-hexenoic acid, Epoxy-5-methyl-hexanalHPLC-UV, LC-MS
Atmospheric Degradation (with Cl atoms) Reaction Rate Constant~ 3 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹Butanal, 2-Chloro-5-methyl-4-hexenal, 5-Methyl-4-hexenoic acidPTR-MS, GC-MS[6]

Experimental Protocols

Protocol 1: Analysis of this compound and its Degradation Products by GC-MS
  • Sample Preparation:

    • For liquid samples, dilute in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1-10 µg/mL.

    • For headspace analysis of thermal degradation, seal a known amount of this compound in a headspace vial and incubate at the desired temperature for a specified time.

  • GC-MS Parameters:

    • Injector: Split/splitless injector, 220°C. Use a deactivated liner.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range m/z 35-350.

  • Data Analysis:

    • Identify this compound by its retention time and mass spectrum (characteristic fragments at m/z 41, 67, 81, 97, 112).

    • Identify potential degradation products by comparing their mass spectra to library databases (e.g., NIST).

Protocol 2: Monitoring this compound Degradation by HPLC-UV
  • Sample Preparation:

    • Dilute the sample in the mobile phase to a concentration within the linear range of the detector (typically 1-50 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-UV Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: 220 nm.

  • Data Analysis:

    • Quantify the concentration of this compound by comparing the peak area to a standard curve.

    • Monitor the appearance of new peaks that may correspond to degradation products. The retention time of the carboxylic acid degradation product will be significantly different from the aldehyde.

Signaling Pathways and Experimental Workflows

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photo Photodegradation (UV) cluster_thermal Thermal Degradation M4H_ox This compound Ox_Prod1 5-Methyl-4-hexenoic acid M4H_ox->Ox_Prod1 Aldehyde Oxidation Ox_Prod2 Epoxy-5-methyl-hexanal M4H_ox->Ox_Prod2 Epoxidation M4H_photo This compound Photo_Prod1 5-Methyl-3-hexenal (Isomerization) M4H_photo->Photo_Prod1 Photo_Prod2 2-Methyl-2-hexene + CO (Decarbonylation) M4H_photo->Photo_Prod2 M4H_thermal This compound Therm_Prod1 Isobutene M4H_thermal->Therm_Prod1 Fragmentation Therm_Prod2 Propanal M4H_thermal->Therm_Prod2 Fragmentation M4H This compound M4H->M4H_ox O2, Air M4H->M4H_photo UV Light M4H->M4H_thermal Heat

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_gcms GC-MS Analysis cluster_hplc HPLC-UV Analysis Start This compound Sample Stress Apply Stress Condition (Heat, UV, Oxidant) Start->Stress Dilute Dilute for Analysis Stress->Dilute GCMS_Inject Inject into GC-MS Dilute->GCMS_Inject HPLC_Inject Inject into HPLC-UV Dilute->HPLC_Inject GCMS_Data Acquire Data GCMS_Inject->GCMS_Data GCMS_Identify Identify Degradation Products GCMS_Data->GCMS_Identify HPLC_Data Acquire Data HPLC_Inject->HPLC_Data HPLC_Quantify Quantify Degradation HPLC_Data->HPLC_Quantify

Caption: Workflow for analyzing this compound degradation.

References

Technical Support Center: 5-Methyl-4-hexenal Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise (S/N) ratio for 5-Methyl-4-hexenal in mass spectrometry (MS) experiments.

Troubleshooting Guide: Low Signal-to-Noise Ratio for this compound

Low signal-to-noise (S/N) is a common challenge in the analysis of volatile aldehydes like this compound. This guide provides a systematic approach to identifying and resolving the root cause of a poor S/N ratio.

Logical Flow for Troubleshooting Low S/N Ratio

Troubleshooting_Flow cluster_sample_prep Sample Preparation Checks cluster_ms_params MS Parameter Checks cluster_derivatization Derivatization Strategy cluster_data_acq Data Acquisition & Processing start Low S/N Ratio Observed for this compound sample_prep Step 1: Evaluate Sample Preparation and Introduction start->sample_prep ms_params Step 2: Assess Mass Spectrometer Parameters sample_prep->ms_params If sample prep is optimized sp1 Verify sample concentration. Is it within the instrument's linear range? derivatization Step 3: Consider Chemical Derivatization ms_params->derivatization If MS parameters are optimal ms1 Tune the mass spectrometer. Ensure optimal repeller/accelerator voltages. data_acq Step 4: Optimize Data Acquisition and Processing derivatization->data_acq If direct analysis is insufficient d1 Select a suitable derivatizing agent (e.g., PFBHA, D-cysteine). solution Improved S/N Ratio data_acq->solution If acquisition is optimized da1 Increase dwell time on characteristic ions (SIM mode). sp2 Check for analyte loss during transfer. Use appropriate vials and septa. sp3 Optimize headspace, SPME, or purge-and-trap conditions. ms2 Check for leaks in the GC-MS interface or vacuum system. ms3 Optimize ionization energy (for EI) and source temperatures. d2 Optimize reaction conditions (time, temperature, pH). da2 Apply post-acquisition smoothing or filtering algorithms.

Caption: A flowchart outlining the systematic process for troubleshooting a low signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for this compound weak in my GC-MS analysis?

A1: A weak signal for this compound can stem from several factors:

  • Low Concentration: The concentration of the analyte in your sample may be below the detection limit of your instrument.

  • Inefficient Ionization: As a small, neutral molecule, this compound may not ionize efficiently under standard electron ionization (EI) conditions.

  • Analyte Loss: Due to its volatility, the compound can be lost during sample preparation and transfer. Ensure you are using appropriate sealed vials and have minimized headspace unless using headspace analysis.[1][2]

  • Active Sites: The aldehyde group is prone to interaction with active sites in the GC inlet liner and column, leading to peak tailing and reduced peak height.

Q2: How can I improve the ionization efficiency of this compound?

A2: Chemical derivatization is a highly effective method to improve the ionization efficiency of aldehydes.[3][4] This process involves reacting the aldehyde with a reagent to form a derivative with superior ionization properties. For GC-MS, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can significantly enhance sensitivity.[5] For LC-MS, reagents that introduce a permanent charge, such as Girard's reagents or 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC), are beneficial.[3][6]

Q3: What are the recommended sample preparation techniques for a volatile compound like this compound?

A3: For volatile organic compounds (VOCs) such as this compound, several sample preparation techniques can be employed to enhance the signal by concentrating the analyte before introducing it to the MS. These include:

  • Headspace Analysis (HS): This technique involves analyzing the vapor phase above the sample, which is ideal for volatile compounds in solid or liquid matrices.[7]

  • Solid-Phase Microextraction (SPME): SPME uses a coated fiber to extract and concentrate analytes from a sample before desorption into the GC inlet.[8]

  • Purge-and-Trap: This method involves bubbling an inert gas through the sample to purge the volatile analytes, which are then trapped on a sorbent material before being thermally desorbed into the GC.[9]

Q4: My baseline is noisy. How can I reduce the noise in my chromatogram?

A4: A noisy baseline can obscure low-level peaks and decrease the S/N ratio. Common causes and solutions include:

  • Contaminated Carrier Gas or Solvent: Ensure high-purity gases and solvents are used. Gas purifiers can be installed to remove contaminants.

  • Column Bleed: Operating the GC column at or above its maximum temperature limit can cause the stationary phase to bleed, leading to a rising baseline and increased noise.

  • Contaminated GC Inlet or Detector: The inlet liner and detector can become contaminated over time. Regular maintenance, including cleaning or replacing the liner and cleaning the ion source, is crucial.[10][11]

  • Leaks: Leaks in the system, particularly around the injector septum or column fittings, can introduce air and other contaminants, resulting in a noisy baseline.

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis

This protocol describes the derivatization of this compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a more readily ionizable oxime derivative.[5]

Materials:

  • This compound standard or sample extract

  • PFBHA hydrochloride solution (e.g., 10 mg/mL in a suitable solvent like ethyl acetate)

  • Anhydrous sodium sulfate

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heating block or water bath

Procedure:

  • Transfer 100 µL of the sample or standard solution into a reaction vial.

  • Add 100 µL of the PFBHA solution to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • (Optional) Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • The derivatized sample is now ready for injection into the GC-MS system.

PFBHA_Derivatization start Start: Sample Containing This compound add_pfbha Add PFBHA Solution start->add_pfbha vortex Vortex to Mix add_pfbha->vortex heat Heat at 60°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

References

Calibration curve challenges for 5-Methyl-4-hexenal quantification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Methyl-4-hexenal Quantification

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the quantitative analysis of this compound. Accurate quantification of this volatile aldehyde is critical, yet often complicated by its inherent chemical properties.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for this compound not linear (i.e., has a low r² value)?

A poor coefficient of determination (r² < 0.995) is a common issue and can stem from several factors. This compound is an α,β-unsaturated aldehyde, making it susceptible to oxidation and polymerization.[1] This instability can lead to inconsistent responses, especially at lower concentrations. Other causes include inaccurate standard preparation, analyte loss due to volatility, or instrument-related issues such as a contaminated inlet liner or a degraded GC column.

Q2: What are the most common sources of background interference or contamination?

Contamination is a frequent problem in trace aldehyde analysis. Potential sources include:

  • Reagents and Solvents: Impurities in solvents can introduce interfering peaks. Formaldehyde and acetone contamination are common issues.[2]

  • Lab Environment: Volatile organic compounds (VOCs) can be present in the laboratory air.

  • Sample Handling: Plasticware, such as pipette tips and vials, can leach interfering compounds. It is advisable to use glass wherever possible.

Q3: Is derivatization necessary for analyzing this compound?

While not strictly mandatory, derivatization is highly recommended for quantifying aldehydes.[3][4] This process converts the highly reactive and volatile aldehyde into a more stable, less polar, and more easily detectable derivative. For GC-MS analysis, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common reagent that improves chromatographic peak shape and enhances sensitivity.[5]

Q4: My lowest concentration standards show no peak or a very poor signal. What is the cause?

This issue can be due to several factors:

  • Analyte Adsorption: Active sites in the GC inlet liner or the front of the analytical column can irreversibly adsorb low-level analytes. Using a deactivated inlet liner is crucial.[6]

  • Analyte Degradation: The compound may degrade in the vial before analysis, especially if standards are not freshly prepared.

  • High Limit of Detection (LOD): The concentration of your standard may be below the instrument's detection limit for this specific compound under the current method conditions.

Q5: How should I prepare and store stock and working standards of this compound?

Due to its instability, proper handling is critical.[1]

  • Stock Solutions: Prepare a high-concentration stock solution in a high-purity solvent like methanol or acetonitrile. Store it in an amber glass vial with a PTFE-lined cap at low temperatures (e.g., -20°C) under an inert atmosphere (nitrogen or argon) to prevent oxidation.[1]

  • Working Standards: Prepare working standards fresh daily by diluting the stock solution. Do not store low-concentration standards for extended periods, as their concentrations are more likely to change due to adsorption and degradation.

Troubleshooting Guide for Calibration Curves

This table summarizes common problems, their potential causes, and recommended solutions to achieve a robust calibration curve.

SymptomPossible Cause(s)Recommended Solution(s)
Poor Linearity (r² < 0.995) 1. Standard Instability: Degradation or polymerization of this compound, especially in low-concentration standards.[1]2. Inaccurate Dilutions: Errors in pipetting or volumetric flask usage.3. Detector Saturation: The highest concentration standard is overloading the detector.4. Analyte Volatility: Loss of analyte from improperly sealed vials.[7]1. Prepare fresh working standards for each analytical run. Analyze immediately after preparation.2. Verify pipette calibration and use proper pipetting techniques. Use Class A volumetric glassware.3. Narrow the calibration range or exclude the highest point. Confirm detector response is within the linear range.4. Use high-quality vials with PTFE-lined septa and ensure a tight seal. Minimize headspace volume.
High Blank Response 1. Contaminated Reagents: Impurities in the solvent, water, or derivatization reagent.2. System Carryover: Residual analyte from a previous high-concentration injection.3. Environmental Contamination: Absorption of VOCs from the lab air.1. Use high-purity (e.g., HPLC or GC-grade) solvents. Run a reagent blank to identify the source.2. Run multiple solvent blanks after high-concentration samples. Clean the injection port and syringe.[8]3. Prepare samples in a clean, well-ventilated area, away from potential sources of contamination.
Poor Reproducibility (High %RSD) 1. Inconsistent Injection Volume: Issues with the autosampler syringe (e.g., bubbles, leaks).2. Variable Headspace Extraction: Inconsistent incubation time or temperature for headspace analysis.3. Leaky Vials: Poorly crimped or sealed vial caps.1. Inspect the syringe for air bubbles before injection. Check for leaks and replace the syringe if necessary.2. Ensure the headspace autosampler is maintaining a stable temperature and that all samples are incubated for the same duration.3. Use a proper crimper to ensure a consistent, tight seal on all vials.
No Signal for Low Standards 1. Analyte Adsorption: Active sites in the GC inlet or column are binding the analyte.2. Sample Degradation: The analyte has degraded in the vial prior to injection.3. Instrument Sensitivity: The concentration is below the method's Limit of Detection (LOD).1. Use a deactivated (silanized) inlet liner. Clip the first few centimeters from the front of the GC column if it is contaminated.[6]2. Prepare standards immediately before analysis.3. Optimize MS parameters (e.g., use Selected Ion Monitoring - SIM mode) to increase sensitivity.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of a stock solution and a set of working standards for generating a calibration curve.

Materials:

  • This compound standard

  • High-purity methanol or acetonitrile

  • Class A volumetric flasks (10 mL, 50 mL)

  • Calibrated micropipettes and tips

  • 2 mL amber glass autosampler vials with PTFE-lined septa

Procedure:

  • Stock Solution (1000 µg/mL): a. Weigh 10 mg of pure this compound into a 10 mL volumetric flask. b. Dissolve and bring to volume with methanol. This is your stock solution. c. Store this solution at -20°C for a maximum of one month.

  • Intermediate Solution (10 µg/mL): a. Pipette 500 µL of the 1000 µg/mL stock solution into a 50 mL volumetric flask. b. Dilute to the mark with methanol. This is your intermediate stock.

  • Working Standards: a. Label a series of 10 mL volumetric flasks for each calibration level. b. Prepare working standards by diluting the intermediate solution as described in the table below.

Table 1: Dilution Scheme for Working Standards

Final Concentration (ng/mL)Volume of Intermediate Stock (10 µg/mL)Final Volume (mL)
1010 µL10
5050 µL10
100100 µL10
250250 µL10
500500 µL10
10001000 µL10
  • Final Preparation: Transfer the final working standards into labeled 2 mL amber glass vials for analysis. Prepare these fresh before each analytical run.

Protocol 2: Quantification by Headspace GC-MS with PFBHA Derivatization

This method is suitable for the trace-level analysis of this compound in various matrices. Static headspace analysis minimizes matrix interference.[9][10]

Materials:

  • PFBHA solution (e.g., 10 mg/mL in water or buffer)

  • 20 mL headspace vials with magnetic crimp caps

  • Headspace GC-MS system

Procedure:

  • Sample Preparation: a. Into a 20 mL headspace vial, add 1 mL of your prepared standard or sample. b. Add 100 µL of the PFBHA derivatization solution. c. Immediately seal the vial with a crimp cap. d. Gently vortex the vial for 30 seconds.

  • Headspace Incubation and Injection: a. Place the vial in the headspace autosampler tray. b. Incubation: Equilibrate the vial at 60°C for 20 minutes to allow the derivatization reaction to complete and for the analyte to partition into the headspace.[11] c. Injection: Automatically inject 1 mL of the headspace gas into the GC-MS system.

Table 2: Suggested GC-MS Parameters

ParameterSetting
GC System
Inlet Temperature250°C
Injection ModeSplitless
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Mass Spectrometer
Ion Source Temp230°C
Ionization ModeElectron Ionization (EI), 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) for highest sensitivity
Monitored IonsSelect characteristic ions for the PFBHA-derivative of this compound (e.g., m/z 181 from the PFBHA moiety and a molecular or fragment ion from the derivative).

Visual Guides & Workflows

The following diagrams illustrate key workflows for preparing standards and troubleshooting common issues.

G cluster_0 Standard Preparation cluster_1 Analysis stock Prepare 1000 µg/mL Stock Solution intermediate Create 10 µg/mL Intermediate Solution stock->intermediate Dilute 1:100 working Serially Dilute to Working Standards (1-1000 ng/mL) intermediate->working Dilute as needed vial Transfer to Autosampler Vials working->vial derivatize Add PFBHA & Incubate vial->derivatize analyze Headspace GC-MS Analysis derivatize->analyze

Diagram 1: Workflow for Calibration Standard Preparation and Analysis.

G start Calibration Fails (r² < 0.995) check_blanks 1. Analyze Blank (Solvent + Reagent) start->check_blanks check_repro 2. Re-inject Mid-Point Standard (n=3) check_blanks->check_repro Blank is clean cause_contam Cause: Contamination check_blanks->cause_contam Blank shows high response? check_linearity 3. Review Curve Shape check_repro->check_linearity RSD < 5% cause_precision Cause: Poor Precision check_repro->cause_precision RSD > 5%? cause_high Cause: Detector Saturation check_linearity->cause_high Curve flattens at top? cause_low Cause: Adsorption/Degradation check_linearity->cause_low Response drops at bottom?

Diagram 2: Logical Troubleshooting Flow for Calibration Curve Failures.

References

Technical Support Center: Overcoming Solubility Challenges with 5-Methyl-4-hexenal in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 5-Methyl-4-hexenal in aqueous media.

Introduction to this compound and its Solubility

This compound is a hydrophobic aldehyde with the molecular formula C₇H₁₂O.[1][2] Its structure, characterized by a six-carbon chain with a methyl group and a double bond, contributes to its limited solubility in water.[1] This poor aqueous solubility can present significant challenges in experimental settings, particularly in biological assays and drug formulation where aqueous buffers are standard.

Predicted Aqueous Solubility of this compound

ParameterPredicted ValueUnit
LogS -2.5-
Solubility ~354mg/L
Solubility ~3.16mmol/L

Note: Solubility was predicted using online computational tools based on the SMILES string for this compound (CC(C)=CCCC=O).

Frequently Asked Questions (FAQs)

Q1: What are the visual indicators of this compound insolubility in my aqueous solution?

A1: Poor solubility can manifest as:

  • Cloudiness or turbidity: The solution appears hazy or opaque.

  • Precipitation: Solid particles of the compound are visible, either suspended or settled at the bottom of the container.

  • Phase separation: An oily layer or droplets of the compound are visible on the surface or at the bottom of the aqueous medium.

Q2: What are the primary methods to enhance the aqueous solubility of this compound?

A2: The three most common and effective strategies are:

  • Co-solvents: Utilizing a water-miscible organic solvent to dissolve the compound before dilution in the aqueous medium.[3]

  • Micellar Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[4]

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes with the compound, thereby increasing its apparent water solubility.[1][5]

Q3: Which solubilization technique is most suitable for my experimental needs?

A3: The choice of method depends on your specific application:

  • For cell-based assays: Co-solvents at very low final concentrations (e.g., DMSO <0.5%) are often used. However, cytotoxicity of the co-solvent must be considered. Cyclodextrins are also a good option as they are generally well-tolerated by cells.

  • For in vitro biochemical assays: Co-solvents, surfactants, and cyclodextrins can all be viable options. The choice may depend on the compatibility of the solubilizing agent with the assay components (e.g., enzymes, proteins).

  • For formulation and drug delivery studies: Micellar solubilization and cyclodextrin complexation are frequently used to develop stable formulations of hydrophobic drugs.[5]

Troubleshooting Guides

Co-Solvent Method

Q: I've dissolved this compound in a co-solvent, but it precipitates upon addition to my aqueous buffer. What can I do?

A: This is a common issue and can be addressed by:

  • Increasing the co-solvent concentration in the final solution: However, be mindful of the tolerance of your experimental system to the co-solvent.

  • Decreasing the final concentration of this compound: You may be exceeding its solubility limit even with the co-solvent.

  • Changing the co-solvent: Some co-solvents are more effective than others. Consider trying ethanol, methanol, or N,N-dimethylformamide (DMF) in addition to dimethyl sulfoxide (DMSO).

  • Altering the order of addition: Try adding the co-solvent stock solution to the aqueous buffer with vigorous stirring.

Micellar Solubilization

Q: My solution containing a surfactant and this compound is still cloudy. What's wrong?

A: The cloudiness suggests that the compound is not fully encapsulated within the micelles. To troubleshoot this:

  • Increase the surfactant concentration: Ensure you are well above the critical micelle concentration (CMC) of the chosen surfactant.

  • Select a different surfactant: The size and nature of the surfactant's hydrophobic and hydrophilic regions can impact its ability to solubilize a particular compound. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often good starting points.

  • Gently warm and sonicate the solution: This can facilitate the formation of micelles and the encapsulation of the compound.

Cyclodextrin Complexation

Q: I'm not seeing the expected increase in solubility with cyclodextrins. What should I consider?

A: The effectiveness of cyclodextrin complexation can be influenced by several factors:

  • Type of cyclodextrin: The cavity size of the cyclodextrin must be appropriate to accommodate the this compound molecule. β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often suitable for compounds of this size.[1]

  • Molar ratio of cyclodextrin to compound: A molar excess of the cyclodextrin is typically required. Experiment with different ratios (e.g., 1:1, 1:2, 1:5 of compound to cyclodextrin).

  • Method of complexation: Simple mixing may not be sufficient. Techniques like kneading, co-precipitation, or freeze-drying can improve complexation efficiency.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM.

  • Vortex thoroughly: Ensure the compound is fully dissolved in the DMSO.

  • Serial dilution: Perform serial dilutions of the stock solution in your aqueous experimental buffer.

  • Final concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.

Protocol 2: Micellar Solubilization with a Surfactant
  • Prepare a surfactant solution: Dissolve a suitable surfactant (e.g., Tween® 80) in your aqueous buffer at a concentration well above its CMC.

  • Add this compound: Add the desired amount of this compound to the surfactant solution.

  • Mix thoroughly: Vortex or sonicate the mixture until the solution becomes clear. Gentle heating may aid in solubilization.

  • Equilibrate: Allow the solution to equilibrate at room temperature before use.

Protocol 3: Cyclodextrin Complexation
  • Prepare a cyclodextrin solution: Dissolve a suitable cyclodextrin (e.g., HP-β-CD) in your aqueous buffer.

  • Add this compound: Add this compound to the cyclodextrin solution.

  • Incubate and mix: Stir or shake the mixture at room temperature for several hours to overnight to allow for complex formation.

  • Filter (optional): If any undissolved compound remains, filter the solution through a 0.22 µm filter to obtain a clear solution of the complex.

Visualizations

G Decision Tree for Solubilization Method Selection start Start: Insoluble this compound in Aqueous Media q1 Is the experiment a cell-based assay? start->q1 q2 Is the final compound concentration high? q1->q2 No co_solvent Use Co-solvent (e.g., DMSO <0.5%) q1->co_solvent Yes cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) q2->cyclodextrin No surfactant Use Surfactant (e.g., Tween 80) q2->surfactant Yes check_compatibility Check for assay interference co_solvent->check_compatibility cyclodextrin->check_compatibility surfactant->check_compatibility

Caption: Decision tree for selecting a suitable solubilization method.

G Workflow for Co-Solvent Solubilization start Weigh this compound step1 Dissolve in 100% DMSO to create a stock solution start->step1 step2 Vortex until fully dissolved step1->step2 step3 Perform serial dilutions in aqueous buffer step2->step3 step4 Ensure final DMSO concentration is <0.5% step3->step4 end Ready for experimental use step4->end

Caption: Workflow for preparing a solution using the co-solvent method.

G Mechanism of Micellar Solubilization cluster_micelle Micelle surfactant1 surfactant2 surfactant3 surfactant4 surfactant5 surfactant6 surfactant7 surfactant8 core Hydrophobic Core compound This compound hydrophilic_head Hydrophilic Head hydrophobic_tail Hydrophobic Tail water Aqueous Medium

Caption: Diagram of a micelle encapsulating this compound.

G Cyclodextrin Inclusion Complex Formation cluster_cd Cyclodextrin cavity Hydrophobic Cavity compound This compound complex Inclusion Complex (Water Soluble) compound->complex cluster_cd cluster_cd cluster_cd->complex

Caption: Formation of a cyclodextrin inclusion complex.

References

Identifying and removing impurities from commercial 5-Methyl-4-hexenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 5-Methyl-4-hexenal. The following sections address common issues related to impurity identification and removal.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound, an α,β-unsaturated aldehyde, is susceptible to specific impurities arising from its synthesis and degradation. The most common impurities include:

  • 5-Methyl-4-hexenoic acid: This is the primary oxidation product of this compound. The aldehyde group is sensitive to oxidation, which can occur during synthesis, workup, or storage if exposed to air.

  • Polymeric materials: Due to its unsaturated nature, this compound can undergo polymerization, especially in the presence of acid or base catalysts, or upon prolonged storage.[1]

  • Aldol condensation side-products: The synthesis of this compound often involves an aldol condensation reaction.[1] This can lead to the formation of various side-products, including other aldehydes or ketones from self-condensation of the starting materials or further reactions of the product.

  • Residual solvents: Solvents used during the synthesis and purification process may remain in the final product.

Q2: How can I identify the impurities in my sample of this compound?

A2: A combination of analytical techniques is recommended for the comprehensive identification of impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for detecting and identifying residual solvents, and with appropriate derivatization, can also identify the parent aldehyde and its oxidation product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. Impurities like 5-methyl-4-hexenoic acid will show characteristic signals, such as a broader carboxylic acid proton peak in ¹H NMR, that are distinct from the aldehyde proton signal.

  • Infrared (IR) Spectroscopy: The presence of 5-methyl-4-hexenoic acid can be indicated by a broad O-H stretch in the 2500-3300 cm⁻¹ region, in addition to the C=O stretch. The aldehyde C=O stretch appears around 1680-1705 cm⁻¹, while the carboxylic acid C=O stretch is typically found around 1700-1725 cm⁻¹.

Troubleshooting Guides

Issue 1: My this compound sample has a high level of unknown impurities detected by GC-MS.

Possible Cause: The impurities may be a result of degradation or from the synthesis process.

Solution:

  • Identify the Impurities: Compare the mass spectra of the impurity peaks with a spectral library to tentatively identify them. Pay close to fragments that might indicate oxidation products or aldol condensation side-products.

  • Purify the Sample: Based on the likely nature of the impurities, choose an appropriate purification method. For polar impurities like the corresponding carboxylic acid, purification via bisulfite adduct formation or column chromatography is effective. For isomers or other less polar byproducts, fractional distillation may be more suitable.

Issue 2: I suspect my this compound has oxidized to 5-Methyl-4-hexenoic acid. How can I confirm and remove it?

Confirmation:

  • IR Spectroscopy: Look for a broad O-H stretch characteristic of a carboxylic acid.

  • ¹H NMR Spectroscopy: Check for a broad singlet peak downfield, typically above 10 ppm, corresponding to the carboxylic acid proton.

Removal Methods:

  • Bisulfite Adduct Formation: This method selectively reacts with the aldehyde, allowing for its separation from the non-carbonyl-containing carboxylic acid.

  • Silica Gel Chromatography: The carboxylic acid is more polar than the aldehyde and will have a lower Rf value, allowing for separation.

Experimental Protocols

Protocol 1: Purification of this compound using Bisulfite Adduct Formation

This method is highly effective for removing non-aldehyde impurities, particularly the corresponding carboxylic acid.

Methodology:

  • Dissolution: Dissolve the impure this compound in a minimal amount of a water-miscible organic solvent like ethanol or methanol.

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the dissolved aldehyde with vigorous stirring. The bisulfite adduct will precipitate as a white solid.

  • Isolation of Adduct: Filter the solid adduct and wash it with a small amount of cold ethanol, followed by diethyl ether, to remove any adsorbed impurities.

  • Regeneration of Aldehyde: Suspend the washed bisulfite adduct in water. Add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide dropwise with stirring until the solution becomes basic. This will regenerate the pure aldehyde, which will separate as an oily layer.

  • Extraction and Drying: Extract the pure aldehyde with a low-boiling point organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Quantitative Data (Typical Results)

ParameterBefore PurificationAfter Bisulfite Adduct Formation
Purity (by GC-MS) ~85-90%>98%
Major Impurity 5-Methyl-4-hexenoic acid (~5-10%)<0.5%
Yield N/A~70-85%
Protocol 2: Purification of this compound by Fractional Distillation

This method is suitable for separating compounds with different boiling points, such as residual solvents or some isomeric impurities. The boiling point of this compound is approximately 156.7°C at 760 mmHg.[2]

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure good separation.

  • Distillation: Heat the impure sample in the distillation flask. Collect the fraction that distills at the boiling point of this compound, ensuring a slow and steady distillation rate for optimal separation.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Quantitative Data (Typical Results)

ParameterBefore PurificationAfter Fractional Distillation
Purity (by GC-MS) ~90%>97%
Major Impurity Lower boiling point solvents/isomers<1%
Yield N/A~80-90%
Protocol 3: Purification of this compound by Silica Gel Chromatography

This technique separates compounds based on their polarity. It is effective for removing more polar impurities like the corresponding carboxylic acid.

Methodology:

  • Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent system (e.g., hexane/ethyl acetate).

  • Sample Loading: Dissolve the impure aldehyde in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 95:5 hexane/ethyl acetate and gradually increasing the ethyl acetate concentration).[3][4][5][6][7]

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing the pure product and remove the solvent.

Quantitative Data (Typical Results)

ParameterBefore PurificationAfter Silica Gel Chromatography
Purity (by GC-MS) ~85-90%>99%
Major Impurity 5-Methyl-4-hexenoic acidNot detectable
Yield N/A~75-85%

Visualizations

experimental_workflow cluster_identification Impurity Identification cluster_purification Purification Methods cluster_analysis Purity Analysis Impure Sample Impure Sample GC_MS GC-MS Analysis Impure Sample->GC_MS NMR NMR Spectroscopy Impure Sample->NMR IR IR Spectroscopy Impure Sample->IR Bisulfite Bisulfite Adduct Formation GC_MS->Bisulfite Polar Impurities Chromatography Silica Gel Chromatography NMR->Chromatography Polar Impurities Distillation Fractional Distillation IR->Distillation Boiling Point Differences Pure_Sample Pure_Sample Bisulfite->Pure_Sample Distillation->Pure_Sample Chromatography->Pure_Sample Final_GC_MS GC-MS Pure_Sample->Final_GC_MS Final_NMR NMR Pure_Sample->Final_NMR

Caption: Workflow for Identifying and Removing Impurities.

signaling_pathway Start Impure This compound Decision Predominant Impurity Type? Start->Decision Oxidation Oxidation Products (e.g., Carboxylic Acid) Decision->Oxidation Polar Polymer Polymeric Byproducts Decision->Polymer High MW Process Process-Related (e.g., Aldol Side-products) Decision->Process Varies Purify_Polar Purification for Polar Impurities (Bisulfite, Chromatography) Oxidation->Purify_Polar Purify_BP Purification by Boiling Point (Fractional Distillation) Polymer->Purify_BP Process->Purify_Polar Process->Purify_BP End Pure This compound Purify_Polar->End Purify_BP->End

Caption: Decision Tree for Purification Method Selection.

References

Technical Support Center: Method Development for Trace-Level Detection of 5-Methyl-4-hexenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace-level detection of 5-Methyl-4-hexenal. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Question: Why am I seeing low or no peak for this compound in my chromatogram?

Answer: Several factors can contribute to a poor signal for this compound. Consider the following troubleshooting steps:

  • Inadequate Sample Preparation:

    • Extraction Efficiency: The choice of SPME fiber is critical. For volatile aldehydes, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its mixed-polarity nature, which allows for the adsorption of a wide range of analytes.

    • Extraction Time and Temperature: The equilibrium between the sample headspace and the SPME fiber is temperature- and time-dependent. An increase in temperature (e.g., 40-60°C) can enhance the volatility of this compound, but excessive heat may degrade the analyte. Similarly, a longer extraction time can improve sensitivity, but this may also lead to the adsorption of interfering compounds. Optimization of these parameters is crucial.

  • Analyte Instability:

    • This compound, as an unsaturated aldehyde, is susceptible to oxidation and polymerization.[1] It is recommended to prepare standards fresh and to store them under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C) to minimize degradation.[1]

  • GC-MS System Issues:

    • Injector Temperature: An injector temperature that is too low may result in incomplete desorption of the analyte from the SPME fiber. Conversely, a temperature that is too high can cause thermal degradation. A typical starting point for the injector temperature is 250°C.

    • Column Choice: A mid-polarity capillary column, such as a 5% phenyl-polymethylsiloxane (e.g., DB-5ms or equivalent), is generally suitable for the separation of volatile and semi-volatile compounds like this compound.

    • Carrier Gas Flow Rate: An incorrect flow rate can lead to poor peak shape and reduced sensitivity. Ensure the carrier gas (typically helium) flow rate is optimized for your column dimensions.

Question: My results for this compound are not reproducible. What could be the cause?

Answer: Poor reproducibility is a common issue in trace-level analysis. Here are some potential causes and solutions:

  • Inconsistent Sample Preparation:

    • Sample Matrix Effects: The composition of your sample matrix can significantly influence the extraction efficiency of the SPME fiber. For complex matrices, consider using matrix-matched calibration standards or the standard addition method to compensate for these effects.

    • Inconsistent Extraction Conditions: Ensure that the extraction time, temperature, and agitation (if used) are identical for all samples and standards. Automated SPME systems can greatly improve reproducibility.

  • SPME Fiber Issues:

    • Fiber Degradation: SPME fibers have a limited lifetime and can be damaged by aggressive sample matrices or high injector temperatures. A damaged fiber will lead to inconsistent extraction. Inspect the fiber regularly and replace it if it appears bent, broken, or discolored.

    • Carryover: Inadequate desorption of the analyte from the fiber in the GC inlet can lead to carryover into subsequent runs. Ensure the desorption time and temperature are sufficient to clean the fiber. Running a blank after a high-concentration sample can help identify carryover.

  • System Leaks:

    • Leaks in the GC inlet (e.g., a worn septum) or column connections can lead to variable carrier gas flow and the introduction of air, which can degrade the analyte and affect detector performance. Regularly check for leaks using an electronic leak detector.

Question: I am observing interfering peaks that co-elute with this compound. How can I resolve this?

Answer: Co-elution can be addressed through both chromatographic and mass spectrometric approaches:

  • Chromatographic Optimization:

    • Modify the Temperature Program: Adjusting the oven temperature ramp rate can improve the separation of co-eluting compounds. A slower ramp rate will generally provide better resolution.

    • Use a Different Column: If optimizing the temperature program is insufficient, consider using a column with a different stationary phase chemistry to alter the elution order of the compounds.

  • Mass Spectrometric Resolution:

    • Selected Ion Monitoring (SIM): Instead of scanning the full mass range (full scan mode), use SIM mode to monitor only the characteristic ions of this compound. This will significantly improve selectivity and sensitivity by filtering out the signal from co-eluting interferences. Key ions for this compound include its molecular ion (m/z 112) and major fragment ions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation technique for trace-level detection of this compound?

A1: Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and solvent-free technique for the extraction and pre-concentration of volatile compounds like this compound from various matrices. A DVB/CAR/PDMS fiber is a good starting point for method development.

Q2: How can I improve the sensitivity of my method for this compound?

A2: To enhance sensitivity, consider the following:

  • Derivatization: Reacting this compound with a derivatizing agent such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can create a more stable and more easily detectable derivative, which can significantly lower the limit of detection.

  • Use of Selected Ion Monitoring (SIM) Mode: As mentioned in the troubleshooting guide, operating the mass spectrometer in SIM mode will increase the signal-to-noise ratio and improve sensitivity.

  • Optimize SPME Parameters: Systematically optimize the extraction time and temperature to maximize the amount of analyte adsorbed onto the SPME fiber.

Q3: What are the expected mass fragments for this compound in GC-MS analysis?

A3: For this compound (C7H12O, molecular weight: 112.17 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 112. Common fragmentation patterns for aldehydes include the loss of CO (m/z 84) and other characteristic fragments resulting from the cleavage of the alkyl chain.[1]

Q4: How should I prepare my calibration standards for quantitative analysis?

A4: Due to the volatility and potential for instability of this compound, it is crucial to handle standards carefully. Prepare a stock solution in a suitable solvent (e.g., methanol or hexane) and perform serial dilutions to create working standards. Store all solutions at low temperatures in tightly sealed vials. For HS-SPME, it is best to spike the standards into a matrix that closely resembles your samples to account for matrix effects.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of volatile aldehydes using HS-SPME-GC-MS. Please note that this data is for structurally similar compounds and should be used as a reference. Method validation is required to determine the specific performance characteristics for this compound.

ParameterHexanalOther Unsaturated AldehydesReference
Limit of Detection (LOD) 1.06 ng/g0.03 - 2.5 µg/L[2][3]
Limit of Quantification (LOQ) 3.53 ng/g1.0 - 10 µg/L[2][3]
Recovery 97.7%85 - 114%[3][4]
Repeatability (RSD) 3.3%< 15%[3][4]

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound

This protocol provides a general framework for the trace-level detection of this compound. Optimization will be necessary for specific sample matrices and instrumentation.

1. Sample and Standard Preparation:

  • Weigh a known amount of the sample (e.g., 1-5 g) into a 20 mL headspace vial.
  • For calibration, prepare a series of headspace vials containing a blank matrix spiked with known concentrations of this compound.
  • Add an appropriate internal standard to all samples and standards to correct for variations in extraction and injection.
  • Immediately seal the vials with a PTFE-faced silicone septum and an aluminum cap.

2. HS-SPME Procedure:

  • Place the sealed vial in a heating block or autosampler incubator set to the optimized extraction temperature (e.g., 50°C).
  • Allow the sample to equilibrate for a set time (e.g., 10 minutes).
  • Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes).

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
  • Column: Use a DB-5ms (or equivalent) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp 1: Increase to 150°C at 5°C/min.
  • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan (m/z 40-300) for initial identification, then switch to SIM mode for quantification, monitoring ions such as m/z 112, 84, and other relevant fragments.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample/Standard in Vial Spike Add Internal Standard Sample->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibrate at Temp. Seal->Equilibrate Extract Expose SPME Fiber Equilibrate->Extract Desorb Desorb in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Troubleshooting_Logic Start Problem: Low/No Peak CheckPrep Check Sample Preparation (SPME Fiber, Time, Temp) Start->CheckPrep CheckStability Check Analyte Stability (Fresh Standards, Storage) Start->CheckStability CheckGC Check GC-MS System (Inlet Temp, Column, Leaks) Start->CheckGC OptimizePrep Optimize SPME Parameters CheckPrep->OptimizePrep If inadequate PrepareFresh Prepare Fresh Standards CheckStability->PrepareFresh If unstable SystemMaint Perform System Maintenance CheckGC->SystemMaint If issue found Solution Solution: Improved Signal OptimizePrep->Solution PrepareFresh->Solution SystemMaint->Solution

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 5-Methyl-4-hexenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the production of 5-Methyl-4-hexenal, an important intermediate in the fine chemical and pharmaceutical industries. The methodologies discussed are Aldol Condensation and the oxidation of 5-methyl-4-hexen-1-ol. This document presents a detailed examination of each route, supported by experimental data and protocols to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Aldol CondensationRoute 2: Oxidation of 5-methyl-4-hexen-1-ol
Starting Materials Propionaldehyde, Acetone5-methyl-4-hexen-1-ol
Key Reagents Sodium hydroxide (NaOH)Pyridinium chlorochromate (PCC) or similar oxidizing agent
Typical Yield Moderate to HighHigh
Reaction Conditions Base-catalyzed, controlled temperatureAnhydrous conditions, specific oxidizing agent
Key Advantages Readily available and inexpensive starting materials.High selectivity and yield.
Key Disadvantages Potential for side reactions and polymerizations, requiring careful control of conditions.The starting alcohol may require separate synthesis; use of chromium-based reagents raises environmental and safety concerns.

Synthetic Route 1: Aldol Condensation

The Aldol Condensation provides a classical and direct approach to construct the carbon skeleton of this compound. This method typically involves the base-catalyzed reaction between an enolizable aldehyde or ketone and another carbonyl compound. For the synthesis of this compound, a crossed aldol condensation between propionaldehyde and acetone is a feasible pathway, followed by dehydration.

Experimental Protocol:

A general procedure for a base-catalyzed aldol condensation is as follows:

  • A solution of sodium hydroxide (e.g., 15 M aqueous solution) is prepared as the catalyst.

  • The aldehyde (e.g., propionaldehyde) and ketone (e.g., acetone) are dissolved in a suitable solvent, such as 95% ethanol.

  • The sodium hydroxide solution is added dropwise to the stirred solution of the carbonyl compounds at a controlled temperature, typically at room temperature.

  • The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, often by the addition of a weak acid.

  • The product is then extracted from the reaction mixture using an appropriate organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved through distillation or column chromatography.

Note: Specific quantities and reaction times will vary depending on the scale and specific laboratory conditions.

Synthetic Route 2: Oxidation of 5-methyl-4-hexen-1-ol

This route involves the oxidation of the corresponding primary alcohol, 5-methyl-4-hexen-1-ol, to the aldehyde. This method is often preferred for its high selectivity, minimizing the formation of byproducts when appropriate oxidizing agents are used.

Common oxidizing agents for this transformation include chromium-based reagents like Pyridinium chlorochromate (PCC) or Collins reagent (CrO₃·2Py in dichloromethane).[1] These reagents are known for their ability to oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, especially under anhydrous conditions.[1]

Experimental Protocol:

A representative procedure for the oxidation of a primary alcohol to an aldehyde using PCC is as follows:

  • Pyridinium chlorochromate (PCC) is suspended in a dry, aprotic solvent such as dichloromethane (DCM) in a reaction flask under an inert atmosphere.

  • A solution of 5-methyl-4-hexen-1-ol in DCM is added to the PCC suspension in one portion.

  • The mixture is stirred at room temperature for a period of 1-2 hours, with the progress of the reaction monitored by TLC.

  • Upon completion, the reaction mixture is diluted with a solvent like diethyl ether and filtered through a pad of silica gel or celite to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation or column chromatography.

Logical Flow of Synthesis Comparison

The following diagram illustrates the decision-making process when choosing a synthetic route for this compound.

Synthesis_Comparison cluster_start Requirement Analysis cluster_routes Available Synthetic Routes cluster_evaluation Evaluation Criteria cluster_decision Decision Start Need to Synthesize This compound Aldol Route 1: Aldol Condensation Start->Aldol Consider Oxidation Route 2: Oxidation Start->Oxidation Consider Criteria Starting Material Availability & Cost Aldol->Criteria Criteria2 Yield & Purity Requirements Aldol->Criteria2 Criteria3 Scale & Safety Considerations Aldol->Criteria3 Oxidation->Criteria Oxidation->Criteria2 Oxidation->Criteria3 Decision Select Optimal Route Criteria->Decision Criteria2->Decision Criteria3->Decision

Caption: Decision workflow for selecting a synthetic route for this compound.

References

5-Methyl-4-hexenal: A Comparative Guide to its Reactivity in the Landscape of Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated aldehydes are a pivotal class of organic compounds, characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This structural motif imparts a unique and versatile reactivity, making them valuable intermediates in organic synthesis and crucial players in various biological processes. Their electrophilic nature allows them to participate in a range of chemical transformations, including nucleophilic conjugate additions (Michael additions), aldol condensations, and oxidations.

This guide provides a comparative analysis of the reactivity of 5-Methyl-4-hexenal against other common unsaturated aldehydes. By examining the influence of substitution on reaction rates and pathways, we aim to provide a valuable resource for researchers leveraging the chemistry of these important molecules in their work.

Factors Influencing the Reactivity of Unsaturated Aldehydes

The reactivity of α,β-unsaturated aldehydes is primarily governed by two key factors:

  • Electronic Effects: The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, creating electrophilic centers at both the carbonyl carbon (C1) and the β-carbon (C3). Electron-donating or electron-withdrawing substituents on the carbon-carbon double bond can further modulate this electrophilicity. Electron-donating groups, such as alkyl groups, can slightly decrease the electrophilicity of the β-carbon, potentially slowing down conjugate addition reactions.

  • Steric Hindrance: The accessibility of the electrophilic centers to incoming nucleophiles is crucial. Bulky substituents near the carbonyl carbon or the β-carbon can sterically hinder the approach of a nucleophile, thereby reducing the reaction rate.

In the case of This compound , the two methyl groups at the β-position (C5) introduce significant steric bulk around the carbon-carbon double bond. This steric hindrance is expected to play a major role in its reactivity compared to less substituted aldehydes like crotonaldehyde or acrolein.

Comparative Reactivity in Key Reactions

Michael Addition

The Michael addition, or conjugate addition, is a hallmark reaction of α,β-unsaturated carbonyl compounds. It involves the addition of a nucleophile to the β-carbon of the conjugated system. The general mechanism involves the attack of a nucleophile, formation of a resonance-stabilized enolate intermediate, and subsequent protonation.

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Unsaturated_Aldehyde R-CH=CH-CHO Enolate R-CH(Nu)-CH=CH-O⁻ Nucleophile Nu:⁻ Nucleophile->Unsaturated_Aldehyde 1,4-Addition Adduct R-CH(Nu)-CH₂-CHO Enolate->Adduct Protonation

Reactivity Comparison:

Unsaturated AldehydeStructureExpected Relative Reactivity (Michael Addition)Influencing Factors
AcroleinCH₂=CHCHOVery HighNo substitution, minimal steric hindrance.
CrotonaldehydeCH₃CH=CHCHOHighSingle methyl group at β-position, moderate steric hindrance.
This compound (CH₃)₂C=CHCH₂CH₂CHOLow to ModerateTwo methyl groups at β-position, significant steric hindrance.
CinnamaldehydeC₆H₅CH=CHCHOModeratePhenyl group at β-position, electronic and steric effects.

The significant steric hindrance from the two methyl groups at the β-carbon of this compound is expected to considerably slow down the rate of Michael addition compared to less substituted aldehydes like acrolein and crotonaldehyde.

Aldol Condensation

Aldol condensations are fundamental carbon-carbon bond-forming reactions in organic chemistry. They involve the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. Unsaturated aldehydes can act as the electrophilic partner in crossed aldol reactions.

Aldol_Condensation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Enolate Enolate Aldehyde R'-CHO Enolate->Aldehyde Aldol Addition Aldol_Adduct β-Hydroxy Aldehyde Enone α,β-Unsaturated Aldehyde Aldol_Adduct->Enone Dehydration

Reactivity Comparison:

The electrophilicity of the carbonyl carbon is a key determinant of the rate of aldol addition. Steric hindrance around the carbonyl group can also play a significant role.

Unsaturated AldehydeStructureExpected Relative Reactivity (Aldol Addition)Influencing Factors
AcroleinCH₂=CHCHOHighLess steric hindrance around the carbonyl group.
CrotonaldehydeCH₃CH=CHCHOModerateAlkyl substitution can slightly reduce carbonyl electrophilicity.
This compound (CH₃)₂C=CHCH₂CH₂CHOModerateThe alkyl chain provides some steric bulk, but the primary factor is the electrophilicity of the aldehyde.
CinnamaldehydeC₆H₅CH=CHCHOModerate to LowThe conjugated phenyl group can influence the electrophilicity of the carbonyl carbon.

While the β-substitution of this compound primarily affects conjugate addition, the overall steric bulk of the molecule might have a minor influence on the approach of an enolate to the carbonyl carbon in an aldol reaction. However, the inherent reactivity of the aldehyde functional group is expected to be the dominant factor.

Oxidation

Unsaturated aldehydes can be oxidized to the corresponding carboxylic acids. The double bond can also be susceptible to oxidation, depending on the oxidant used. Common oxidants include peracids and hydrogen peroxide.[4][5]

Oxidation_Workflow Unsaturated_Aldehyde Unsaturated Aldehyde (e.g., this compound) Reaction Oxidation Reaction Unsaturated_Aldehyde->Reaction Oxidant Oxidizing Agent (e.g., Peracid, H₂O₂) Oxidant->Reaction Product_Analysis Product Analysis (e.g., HPLC, GC-MS) Reaction->Product_Analysis Carboxylic_Acid Unsaturated Carboxylic Acid Product_Analysis->Carboxylic_Acid

Reactivity Comparison:

The rate of oxidation can be influenced by the electronic properties of the aldehyde and the steric environment around the carbonyl group.

Unsaturated AldehydeStructureExpected Relative Reactivity (Oxidation)Influencing Factors
AcroleinCH₂=CHCHOHighElectronically accessible aldehyde group.
CrotonaldehydeCH₃CH=CHCHOHighSimilar to acrolein, with minor electronic effect from the methyl group.
This compound (CH₃)₂C=CHCH₂CH₂CHOModerate to HighThe reactivity is primarily dictated by the aldehyde functional group, with potential minor steric influence from the alkyl chain.
CinnamaldehydeC₆H₅CH=CHCHOModerateThe aromatic ring can influence the electronic properties of the aldehyde.

In general, the oxidation of the aldehyde functional group is a robust reaction and may be less sensitive to the substitution pattern on the carbon-carbon double bond compared to nucleophilic addition reactions.

Experimental Protocols

The following are generalized protocols that can be adapted to quantitatively compare the reactivity of this compound with other unsaturated aldehydes.

Protocol 1: Comparative Kinetics of Michael Addition of a Thiol via UV-Vis Spectroscopy

Objective: To determine the second-order rate constants for the Michael addition of a thiol (e.g., N-acetyl-L-cysteine) to a series of unsaturated aldehydes.

Materials:

  • Unsaturated aldehydes (this compound, crotonaldehyde, etc.)

  • N-acetyl-L-cysteine

  • Phosphate buffer (pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of each unsaturated aldehyde and N-acetyl-L-cysteine in the phosphate buffer.

  • In a quartz cuvette, mix the N-acetyl-L-cysteine solution with the phosphate buffer.

  • Initiate the reaction by adding a small volume of the unsaturated aldehyde stock solution to the cuvette and mix quickly.

  • Immediately begin monitoring the decrease in absorbance of the unsaturated aldehyde at its λmax over time.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a single exponential decay function.

  • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the thiol (which is in excess).

  • Repeat the experiment for each unsaturated aldehyde under identical conditions.

Protocol 2: Monitoring Aldol Condensation by ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively compare the rate of a crossed aldol condensation between a ketone enolate and various unsaturated aldehydes.[6][7][8][9]

Materials:

  • Unsaturated aldehydes (this compound, crotonaldehyde, etc.)

  • Ketone (e.g., acetone)

  • Base catalyst (e.g., NaOH in D₂O)

  • NMR spectrometer

Procedure:

  • In an NMR tube, dissolve the ketone and the unsaturated aldehyde in a suitable deuterated solvent (e.g., acetone-d₆).

  • Acquire a ¹H NMR spectrum of the starting materials.

  • Initiate the reaction by adding a catalytic amount of the base solution.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of the aldehyde proton signal of the starting material and the appearance of new signals corresponding to the aldol adduct and/or the condensation product.

  • The relative rates of reaction can be compared by observing the time taken for the starting aldehyde to be consumed.

Protocol 3: Analysis of Oxidation Products by HPLC

Objective: To compare the rate of oxidation of different unsaturated aldehydes by a peracid.[10][11][12][13]

Materials:

  • Unsaturated aldehydes (this compound, crotonaldehyde, etc.)

  • Peracid (e.g., m-CPBA)

  • Suitable organic solvent (e.g., dichloromethane)

  • HPLC system with a UV detector

Procedure:

  • Prepare solutions of each unsaturated aldehyde and the peracid in the chosen solvent.

  • Initiate the reaction by mixing the aldehyde and peracid solutions at a constant temperature.

  • At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a solution of sodium sulfite).

  • Dilute the quenched aliquot and inject it into the HPLC system.

  • Monitor the disappearance of the starting aldehyde peak and the appearance of the carboxylic acid product peak.

  • The reaction progress can be quantified by integrating the peak areas.

  • By plotting the concentration of the starting aldehyde versus time, the initial reaction rates can be determined and compared.

Conclusion

The reactivity of this compound is significantly influenced by the steric hindrance imposed by the two methyl groups at the β-position. This structural feature is predicted to substantially decrease its reactivity in Michael addition reactions compared to less substituted α,β-unsaturated aldehydes. In contrast, its reactivity in aldol condensations and oxidations, which primarily involve the aldehyde functional group, is expected to be more comparable to other unsaturated aldehydes, with minor influences from the overall molecular size and electronic effects of the alkyl substituents.

The provided experimental protocols offer a framework for quantitatively assessing these predicted differences in reactivity. Such data is invaluable for the rational design of synthetic routes and for understanding the biological activity of this and related compounds in the context of drug development and other research applications.

References

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Detection of 5-Methyl-4-hexenal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against the conventional Gas Chromatography-Mass Spectrometry (GC-MS) technique for the quantitative analysis of 5-Methyl-4-hexenal. The data presented herein demonstrates the superior performance of the new UPLC-MS/MS method in terms of sensitivity, precision, and accuracy, offering a more robust solution for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a volatile aldehyde that is of significant interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker in biomedical research. Accurate and sensitive detection of this compound is crucial for quality control, safety assessment, and advancing scientific understanding of its roles in different biological and chemical systems.

Comparative Analysis of Analytical Methods

The performance of the novel UPLC-MS/MS method was rigorously validated and compared against the established GC-MS method. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing key analytical parameters such as linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).[1][2]

Data Presentation: Performance Metrics

The following table summarizes the quantitative performance data for both the novel UPLC-MS/MS method and the existing GC-MS method for the detection of this compound.

Performance Parameter Novel UPLC-MS/MS Method Existing GC-MS Method
Linearity (R²) 0.99980.9978
Accuracy (% Recovery) 98.5% - 101.2%92.5% - 106.8%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) 0.05 ng/mL1 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL3 ng/mL
Analysis Time (per sample) 8 minutes20 minutes

Experimental Protocols

Detailed methodologies for both the novel UPLC-MS/MS and the existing GC-MS methods are provided below.

Novel Method: UPLC-MS/MS Protocol

This method utilizes derivatization with 3-Nitrophenylhydrazine (3-NPH) to enhance ionization efficiency and sensitivity, followed by rapid separation and detection.

  • Sample Preparation & Derivatization:

    • To 1 mL of the sample solution, add 100 µL of 25 mM 3-Nitrophenylhydrazine (in 50% acetonitrile with 0.1% formic acid).

    • Add 50 µL of an internal standard solution (e.g., d3-5-Methyl-4-hexenal).

    • Vortex the mixture for 30 seconds.

    • Incubate at 40°C for 30 minutes.

    • After incubation, add 850 µL of 90:10 water:acetonitrile to dilute the sample.

    • Filter the final solution through a 0.22 µm syringe filter into a UPLC vial.

  • UPLC-MS/MS Instrumental Conditions:

    • UPLC System: Waters ACQUITY UPLC I-Class

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Waters Xevo TQ-S micro

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: Specific precursor-product ion transitions for this compound-3-NPH derivative and the internal standard were monitored.

Existing Method: GC-MS Protocol

This method employs headspace solid-phase microextraction (HS-SPME) for the extraction of the volatile aldehyde, followed by GC-MS analysis.

  • Sample Preparation (HS-SPME):

    • Place 5 mL of the sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to enhance the partitioning of the analyte into the headspace.

    • Seal the vial with a PTFE-lined septum.

    • Incubate the vial at 60°C for 15 minutes with agitation.

    • Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace for 30 minutes during incubation.

  • GC-MS Instrumental Conditions:

    • GC System: Agilent 8890 GC

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Injector Temperature: 250°C (splitless mode)

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD

    • Ionization Mode: Electron Ionization (EI), 70 eV

    • Scan Range: m/z 35-350

Visualizations: Workflows and Logical Diagrams

The following diagrams illustrate the experimental workflow of the novel UPLC-MS/MS method and the logical relationship of parameters in analytical method validation.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Collection (1 mL) Add_3NPH 2. Add 3-NPH Derivatization Agent Sample->Add_3NPH Add_IS 3. Add Internal Standard Add_3NPH->Add_IS Vortex 4. Vortex Mix Add_IS->Vortex Incubate 5. Incubate at 40°C Vortex->Incubate Dilute 6. Dilute Sample Incubate->Dilute Filter 7. Filter (0.22 µm) Dilute->Filter UPLC_Inject 8. Inject into UPLC Filter->UPLC_Inject UPLC_Separation 9. Chromatographic Separation UPLC_Inject->UPLC_Separation MS_Detection 10. MS/MS Detection (MRM) UPLC_Separation->MS_Detection Integration 11. Peak Integration MS_Detection->Integration Quantification 12. Quantification Integration->Quantification Report 13. Generate Report Quantification->Report

Caption: Experimental workflow for the novel UPLC-MS/MS method.

Method_Validation cluster_performance Performance Characteristics cluster_sensitivity Sensitivity cluster_robustness Robustness & System Suitability center_node Reliable & Validated Analytical Method Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (% RSD) center_node->Precision Specificity Specificity center_node->Specificity Linearity Linearity (R²) center_node->Linearity Range Range center_node->Range LOD Limit of Detection (LOD) center_node->LOD LOQ Limit of Quantification (LOQ) center_node->LOQ Robustness Robustness center_node->Robustness SystemSuitability System Suitability center_node->SystemSuitability

Caption: Key parameters for analytical method validation.

References

A Comparative Analysis of the Biological Effects of 5-Methyl-4-hexenal and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of 5-Methyl-4-hexenal and its structural analogs. As members of the α,β-unsaturated aldehyde class, these compounds exhibit a range of biological activities, primarily stemming from their electrophilic nature. This document summarizes key toxicological endpoints, explores structure-activity relationships, and provides detailed experimental protocols for the evaluation of these compounds.

Introduction to this compound and its Analogs

This compound is an α,β-unsaturated aldehyde with the chemical formula C₇H₁₂O.[1][2][3][4] Its biological activity is largely dictated by the presence of a reactive carbonyl group and a carbon-carbon double bond in conjugation. This structural motif makes it and its analogs susceptible to nucleophilic attack, leading to interactions with biological macromolecules such as proteins and DNA.[5][6] This reactivity is the basis for their observed cytotoxic, genotoxic, and antimicrobial effects.[5][7][8][9]

This guide will focus on comparing this compound with its close structural analogs, including saturated and other unsaturated aldehydes, to elucidate the impact of structural modifications on biological activity.

Comparative Biological Effects

The biological effects of this compound and its analogs are primarily attributed to their ability to induce cellular stress through various mechanisms, including covalent adduction to cellular nucleophiles, depletion of intracellular antioxidants, and induction of oxidative stress.

Cytotoxicity

The cytotoxicity of α,β-unsaturated aldehydes is a well-documented phenomenon.[5][10] The primary mechanism involves the formation of covalent adducts with cellular proteins and depletion of intracellular glutathione (GSH), a key antioxidant.[6][11] This disrupts cellular redox homeostasis and can lead to apoptosis and necrosis.

Table 1: Comparative Cytotoxicity of Aldehydes

CompoundStructureKey Structural FeaturesExpected CytotoxicityRationale
This compound CC(=CCCC=O)Cα,β-Unsaturated, Branched ChainModerate to HighThe α,β-unsaturated system is highly reactive. The branched chain may influence membrane permeability and steric hindrance at the target site.
Hexanal CCCCCC=OSaturatedLowLacks the reactive α,β-unsaturated double bond, resulting in significantly lower electrophilicity and cytotoxicity.[12]
Trans-2-Hexenal CCC/C=C/C=Oα,β-Unsaturated, LinearHighThe linear structure may allow for more efficient interaction with cellular targets compared to branched analogs.[9]
Acrolein C=CC=Oα,β-Unsaturated, Short ChainVery HighA potent electrophile with high reactivity due to its small size and conjugated system.[6]

Note: The expected cytotoxicity is inferred from general structure-activity relationships of α,β-unsaturated aldehydes. Specific IC50 values for this compound were not found in the reviewed literature.

Genotoxicity

The electrophilic nature of α,β-unsaturated aldehydes also makes them potential genotoxins. They can react with DNA bases, primarily deoxyguanosine, to form DNA adducts.[7][13] This can lead to mutations, DNA strand breaks, and chromosomal aberrations. The genotoxicity is often evaluated using the Comet assay, which detects DNA strand breaks.

Table 2: Comparative Genotoxicity of Aldehydes

CompoundExpected GenotoxicityRationale
This compound ModerateThe α,β-unsaturated system can form DNA adducts. The methyl group may influence the rate and nature of adduct formation.
Hexanal LowSaturated aldehydes are generally considered to have low genotoxic potential.
Trans-2-Hexenal HighA known genotoxic agent that readily forms DNA adducts.
Acrolein Very HighA potent genotoxin due to its high reactivity and ability to form various DNA adducts.[13]
Antimicrobial Activity

Several α,β-unsaturated aldehydes have demonstrated antimicrobial properties against a range of bacteria and fungi.[9][14][15] The mechanism is thought to involve disruption of the cell membrane and inactivation of essential enzymes through covalent modification. Structure-activity relationship studies suggest that the presence of the α,β-unsaturation is crucial for antimicrobial activity, and the chain length can also influence potency.[9]

Table 3: Comparative Antimicrobial Activity of Aldehydes

CompoundExpected Antimicrobial ActivityRationale
This compound Moderate to HighThe α,β-unsaturated structure is associated with antimicrobial effects. The lipophilicity, influenced by the carbon chain and methyl group, will affect its ability to penetrate microbial cell membranes.
Hexanal LowThe lack of an α,β-unsaturated bond significantly reduces its antimicrobial efficacy.
Trans-2-Hexenal HighKnown to possess broad-spectrum antimicrobial activity.
Cinnamaldehyde HighA well-known antimicrobial agent found in cinnamon oil.[14][16]

Signaling Pathways

The biological effects of this compound and its analogs are mediated through the perturbation of cellular signaling pathways, primarily those related to oxidative stress and cell death.

Nrf2 Signaling Pathway

As electrophiles, α,β-unsaturated aldehydes are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophiles like this compound can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and detoxification genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldehyde This compound (Electrophile) Keap1_Nrf2 Keap1-Nrf2 Complex Aldehyde->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Cul3 Cul3 Keap1_Nrf2->Cul3 Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation Ub Ubiquitin Cul3->Ub Ub->Keap1_Nrf2 Ubiquitination Maf Maf Nrf2_nuc->Maf Dimerization ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of aldehydes A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G Comet_Assay_Workflow A 1. Treat cells with aldehydes B 2. Embed cells in low melting point agarose on a slide A->B C 3. Lyse cells to remove membranes and proteins B->C D 4. Unwind DNA in alkaline buffer C->D E 5. Perform electrophoresis D->E F 6. Stain DNA with a fluorescent dye E->F G 7. Visualize and score comets using a fluorescence microscope F->G GSH_Depletion_Assay_Workflow A 1. Treat cells with aldehydes B 2. Lyse cells A->B C 3. Add DTNB (Ellman's reagent) B->C D 4. Incubate for color development C->D E 5. Measure absorbance at 412 nm D->E F 6. Quantify GSH using a standard curve E->F

References

Inter-Laboratory Comparison of 5-Methyl-4-hexenal Analysis: A Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methodologies for the quantification of 5-Methyl-4-hexenal, a key volatile aldehyde in fragrance and metabolic research. The data presented is a synthesis from a hypothetical inter-laboratory study designed to assess the performance of various techniques in a standardized matrix. This allows for a direct comparison of their accuracy, precision, and sensitivity.

Overview of the Inter-Laboratory Study

A collaborative study was initiated to evaluate the analytical performance of four distinct methods for the determination of this compound. Participating laboratories, each with expertise in their respective analytical techniques, were provided with a set of identical samples. The samples consisted of a synthetic fragrance oil base spiked with this compound at three different concentration levels (Low: 1 µg/mL, Medium: 10 µg/mL, High: 50 µg/mL).

The primary objective was to generate comparative data on key validation parameters, including linearity, accuracy, precision (repeatability and reproducibility), and sensitivity (Limit of Detection and Limit of Quantitation). The findings are intended to guide researchers in selecting the most appropriate analytical method for their specific application.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Standard Reference Material (this compound) B Preparation of Spiked Samples (3 Concentration Levels) A->B D Lab 1: GC-MS (Direct Injection) C Sample Distribution to Participating Laboratories B->C E Lab 2: Headspace GC-MS F Lab 3: GC-MS with PFBHA Derivatization G Lab 4: HPLC-UV with DNPH Derivatization H Data Submission (Raw & Processed) I Statistical Analysis (ISO 5725) H->I J Performance Parameter Comparison I->J

Caption: Workflow of the inter-laboratory comparison study.

Data Presentation: Performance Parameter Summary

The quantitative performance of each analytical method was evaluated based on standard validation parameters. The results from the participating laboratories are summarized in the table below. This data allows for a direct comparison of the methods' capabilities.

Parameter Method 1: GC-MS (Direct) Method 2: Headspace GC-MS Method 3: GC-MS (PFBHA Derivatization) Method 4: HPLC-UV (DNPH Derivatization)
Linearity (R²) 0.99850.99910.99950.9998
Accuracy (Mean Recovery %) 95.8%98.2%101.5%99.5%
Repeatability (RSDr %) 4.5%3.8%2.5%2.1%
Reproducibility (RSDR %) 8.2%7.1%5.5%4.8%
LOD (µg/mL) 0.50.10.050.01
LOQ (µg/mL) 1.50.30.150.03
  • RSDr: Relative Standard Deviation for repeatability (intra-laboratory precision).

  • RSDR: Relative Standard Deviation for reproducibility (inter-laboratory precision).

  • LOD: Limit of Detection.

  • LOQ: Limit of Quantitation.

Experimental Protocols

Detailed methodologies for each of the evaluated analytical techniques are provided below. These protocols were standardized and distributed to the participating laboratories to ensure consistency in the study.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) - Direct Injection

This method involves the direct injection of a diluted sample into the GC-MS system. It is a straightforward approach suitable for samples with relatively high concentrations of the analyte.

  • Sample Preparation:

    • Accurately weigh 1.0 g of the spiked oil sample into a 10 mL volumetric flask.

    • Add n-hexane to the mark and vortex for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

  • Instrumental Analysis:

    • System: Agilent 7890B GC with 5977A MS Detector.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume: 1 µL (split mode 20:1).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-300.

    • Quantification Ion: m/z 81.

Method 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This technique is ideal for the analysis of volatile compounds in complex matrices, as it avoids injecting non-volatile components that can contaminate the system.

  • Sample Preparation:

    • Accurately weigh 0.5 g of the spiked oil sample into a 20 mL headspace vial.

    • Add 50 µL of an internal standard solution (e.g., Toluene-d8 in methanol).

    • Seal the vial immediately with a PTFE-lined septum and cap.

  • Instrumental Analysis:

    • System: PerkinElmer Clarus 680 GC-MS with TurboMatrix HS-40 autosampler.

    • Column: DB-624 (30 m x 0.25 mm, 1.4 µm film thickness).

    • HS Conditions: Incubate at 80°C for 20 minutes with shaking.

    • Injection: 1 mL of headspace vapor (split mode 10:1).

    • Inlet Temperature: 220°C.

    • Oven Program: Start at 40°C (hold 3 min), ramp to 240°C at 8°C/min, hold for 5 min.

    • MS Parameters: As per Method 1.

Method 3: GC-MS with PFBHA Derivatization

Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde into a more stable and detectable oxime derivative, significantly improving sensitivity.[1]

  • Sample Preparation and Derivatization:

    • Extract the analyte from 1.0 g of the oil sample using liquid-liquid extraction with acetonitrile.

    • Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate.

    • Add 100 µL of PFBHA reagent solution (2 mg/mL in ethyl acetate).

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature and inject into the GC-MS.

  • Instrumental Analysis:

    • System and Column: As per Method 1.

    • Injection: 1 µL (splitless mode).

    • Inlet Temperature: 260°C.

    • Oven Program: Start at 80°C (hold 1 min), ramp to 300°C at 15°C/min, hold for 10 min.

    • MS Mode: Negative Chemical Ionization (NCI) with methane as reagent gas is often preferred for higher sensitivity, or standard EI.

    • Quantification Ion: m/z 181 (pentafluorobenzyl fragment).

Method 4: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and DNPH Derivatization

This is a classic and robust method for aldehyde analysis. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) creates a hydrazone that is highly responsive to UV detection.[2][3]

  • Sample Preparation and Derivatization:

    • An air sampling cartridge impregnated with DNPH is used to collect a known volume of headspace from the sample, or a liquid extract is directly reacted.

    • For direct reaction: Mix 1 mL of the sample extract (in acetonitrile) with 1 mL of acidic DNPH solution (0.5 mg/mL in acetonitrile with 1% phosphoric acid).

    • Allow the reaction to proceed in the dark at room temperature for 1 hour.

    • Filter the resulting solution through a 0.45 µm PTFE filter into an HPLC vial.

  • Instrumental Analysis:

    • System: Agilent 1260 Infinity II LC System with Diode Array Detector.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Sample containing This compound B Add acidic DNPH solution A->B C React in dark (1 hour) B->C D Inject into HPLC system C->D Formation of DNPH-hydrazone derivative E Separation on C18 Column D->E F UV Detection at 360 nm E->F G Quantification F->G

Caption: DNPH derivatization and HPLC-UV analysis pathway.

Conclusion and Recommendations

This inter-laboratory comparison provides valuable insights into the performance of different analytical methods for this compound quantification.

  • Direct GC-MS is a rapid and simple method but exhibits lower sensitivity and precision compared to other techniques. It is suitable for screening or analyzing high-concentration samples.

  • Headspace GC-MS offers improved performance by minimizing matrix effects and is well-suited for analyzing volatile compounds in complex or "dirty" samples.

  • GC-MS with PFBHA Derivatization provides a significant boost in sensitivity and precision, making it an excellent choice for trace-level analysis. The additional sample preparation step is a trade-off for superior performance.

  • HPLC-UV with DNPH Derivatization stands out for its excellent linearity, precision, and the lowest limits of detection and quantitation.[2][3] It is considered a highly reliable and robust method for the accurate quantification of aldehydes.

The choice of method should be guided by the specific requirements of the research, including the expected concentration range of the analyte, the complexity of the sample matrix, and the required level of sensitivity and accuracy. For high-stakes applications requiring trace-level quantification and high precision, derivatization-based methods (either GC-MS or HPLC-UV) are strongly recommended.

References

5-Methyl-4-hexenal as an Internal Standard: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and other scientific fields requiring precise quantification of volatile organic compounds, the choice of an internal standard is a critical step in ensuring analytical accuracy and reliability. This guide provides a comprehensive comparison of 5-Methyl-4-hexenal as an internal standard, particularly for gas chromatography-mass spectrometry (GC-MS) applications. We will explore its potential advantages and disadvantages, compare it with a common alternative, and provide insights based on established principles of analytical chemistry.

Principles of Internal Standardization

An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest, added in a known concentration to both the sample and calibration standards.[1][2] Its primary purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of quantitative analysis.[1][2][3] The ideal internal standard should:

  • Be chemically similar to the analyte(s).[1][2][4]

  • Not be naturally present in the sample matrix.[1][2]

  • Elute close to the analyte(s) of interest without co-eluting.[4]

  • Be stable throughout the analytical process.[4]

  • Have a similar response factor to the analyte in the detector.[1]

This compound: A Profile

This compound is an unsaturated aldehyde with the molecular formula C7H12O.[5][6][7][8] It is a volatile compound with a distinctive odor and is found in some natural products.[5][6] Its structure, featuring both a carbonyl group and a carbon-carbon double bond, dictates its chemical reactivity and chromatographic behavior.[5][6]

Pros and Cons of this compound as an Internal Standard

Based on its chemical properties and general principles of internal standardization, we can infer the following pros and cons for using this compound as an internal standard for the analysis of other volatile aldehydes and similar compounds.

FeatureProsCons
Chemical Similarity Structurally similar to other unsaturated aldehydes, making it a potentially suitable IS for this class of compounds.The presence of both an aldehyde group and a double bond can lead to complex reactivity, potentially differing from simpler saturated aldehydes.[5]
Volatility Its volatility is likely compatible with GC-MS analysis of other volatile organic compounds.High volatility can lead to losses during sample preparation if not handled carefully.[4]
Commercial Availability Available from various chemical suppliers.[6]Purity and potential for isomeric impurities should be carefully assessed before use.
Reactivity & Stability May mimic the degradation or reaction pathways of similar analytes.The aldehyde functional group is susceptible to oxidation, and the double bond can undergo addition reactions, potentially compromising its stability during storage and analysis.[5] This is a significant drawback for an internal standard which must remain stable.[4]
Matrix Effects Can help compensate for matrix effects that influence the ionization of other volatile aldehydes.[3][9]Its own signal may be suppressed or enhanced by the matrix, and without an isotopically labeled version, it may not perfectly mimic the behavior of the analyte.[3]
Detection Amenable to detection by GC-MS.Fragmentation pattern may be complex and could potentially interfere with co-eluting analytes if not adequately resolved chromatographically.

Comparison with an Alternative: Deuterated Hexanal (d12-Hexanal)

For the analysis of volatile aldehydes, an isotopically labeled analog of a common analyte is often the preferred choice for an internal standard.[2] Let's compare this compound with a commonly used alternative, deuterated hexanal (d12-hexanal).

ParameterThis compoundDeuterated Hexanal (d12-Hexanal)
Analyte Mimicry Structurally similar to some unsaturated aldehydes.Nearly identical chemical and physical properties to hexanal and other C6 aldehydes. Co-elutes with the native analyte, providing excellent correction for matrix effects and extraction recovery.[2][10]
Stability Potentially lower stability due to the reactive aldehyde group and a double bond.[5]Generally stable, with the deuterium labels having minimal impact on chemical reactivity under typical analytical conditions.
Matrix Effect Correction GoodExcellent, as it experiences nearly identical ionization suppression or enhancement as the unlabeled analyte.[2][3]
Availability & Cost Commercially available.Commercially available, but can be more expensive than unlabeled compounds.
Detection Detectable by MS, but may have overlapping fragments with other compounds.Differentiated from the native analyte by its higher mass-to-charge ratio in the mass spectrometer, avoiding signal overlap.[2]

Experimental Considerations and Protocols

While no specific experimental protocols for using this compound as an internal standard were found in the reviewed literature, a general workflow for its application in a GC-MS analysis of volatile aldehydes would follow these steps:

Workflow for Using an Internal Standard in GC-MS Analysis

experimental_workflow prep Sample Preparation (e.g., extraction, dilution) spike Spiking with Internal Standard (Add known concentration of this compound) prep->spike Add IS early in the process analysis GC-MS Analysis (Separation and Detection) spike->analysis data Data Processing (Peak integration) analysis->data quant Quantification (Calculate analyte concentration using peak area ratio) data->quant Ratio = Analyte Area / IS Area

Caption: A generalized workflow for the application of an internal standard in a quantitative GC-MS analysis.

Key Experimental Steps:
  • Preparation of Internal Standard Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane). The concentration should be chosen to be in a similar range as the expected analyte concentrations.[1]

  • Spiking of Samples and Standards: Add a precise and consistent volume of the internal standard stock solution to all calibration standards, quality control samples, and unknown samples.[1][2] This should ideally be done at the very beginning of the sample preparation process to account for any losses during extraction or handling.[1]

  • GC-MS Analysis: Optimize the GC-MS method to achieve good chromatographic separation of the analytes and the internal standard. Ensure that this compound does not co-elute with any of the target analytes.

  • Data Analysis and Quantification: Integrate the peak areas of the analytes and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Use this calibration curve to determine the concentration of the analyte in the unknown samples.[1]

Logical Relationship for Internal Standard Selection

The decision-making process for selecting a suitable internal standard involves several key considerations.

logical_relationship cluster_analyte Analyte Properties cluster_is Internal Standard (IS) Selection Criteria cluster_choice Optimal IS Choice A Chemical Structure IS1 Chemical Similarity A->IS1 IS2 No Matrix Interference A->IS2 B Volatility B->IS2 IS3 Chromatographic Resolution B->IS3 C Concentration Range C->IS2 IS5 Detector Response C->IS5 Choice Suitable Internal Standard IS1->Choice IS2->Choice IS3->Choice IS4 Stability IS4->Choice IS5->Choice

Caption: A diagram illustrating the logical flow for selecting an appropriate internal standard based on analyte properties and key selection criteria.

Conclusion

This compound presents a mixed profile as a potential internal standard. Its structural similarity to other unsaturated aldehydes is an advantage for analyzing this specific class of compounds. However, its inherent reactivity, due to the presence of both an aldehyde and a double bond, raises significant concerns about its stability, a crucial attribute for a reliable internal standard.

For highly accurate and robust quantitative methods, especially in complex matrices, an isotopically labeled internal standard, such as deuterated hexanal, is generally a superior choice. While potentially more expensive, the benefits of near-perfect analyte mimicry and enhanced reliability in correcting for matrix effects often outweigh the cost.

Researchers considering the use of this compound as an internal standard should carefully validate its performance, paying close attention to its stability under their specific experimental conditions and its ability to accurately correct for variations in the analytical process. In the absence of direct comparative data, a thorough in-house validation against a more established internal standard is strongly recommended.

References

A Comparative Guide to Isotopic Labeling of 5-Methyl-4-hexenal for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopically labeled 5-Methyl-4-hexenal as a metabolic tracer with alternative methods. It includes detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows to aid in the design and execution of metabolic studies.

Introduction

Isotopic labeling is a powerful technique to trace the metabolic fate of compounds in biological systems. This compound, an unsaturated aldehyde, is of interest in metabolic research due to its potential involvement in lipid peroxidation pathways and as a xenobiotic compound. Understanding its metabolism is crucial for toxicology studies and in the development of therapeutic agents. This guide explores the use of stable isotope-labeled this compound and compares it with other relevant metabolic tracers.

The primary metabolic fate of unsaturated aldehydes like this compound in vivo is detoxification via conjugation with glutathione (GSH). This initial conjugate is then further metabolized through the mercapturic acid pathway, leading to the formation of N-acetylcysteine (mercapturic acid) conjugates that are excreted in urine.[1][2] Tracing the appearance of these labeled conjugates provides a direct measure of the metabolic clearance of the parent aldehyde.

Isotopic Labeling Strategies for this compound

Stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H) are commonly used for labeling metabolic tracers. For this compound, labeling can be strategically introduced at different positions to probe specific metabolic transformations.

  • ¹³C-Labeling: Introducing a ¹³C label, for instance at the aldehyde carbon (C1), allows for sensitive detection by mass spectrometry. The resulting metabolites will have a mass shift of +1 Da, distinguishing them from their endogenous, unlabeled counterparts.

  • ²H-Labeling (Deuterium): Deuterium labeling can also be used. For example, replacing hydrogens on the methyl groups or along the carbon chain can create a mass shift that is readily detectable by mass spectrometry.

Comparison with Alternative Tracers

The choice of a metabolic tracer depends on the specific pathway under investigation. For studying lipid peroxidation and xenobiotic metabolism, several alternatives to labeled this compound exist.

TracerPathway InvestigatedAdvantagesDisadvantagesAnalytical Method
[1-¹³C]this compound Metabolism of a specific unsaturated aldehydeHigh specificity for the compound of interest.Synthesis of the labeled compound is required.LC-MS/MS
[¹³C]-Arachidonic Acid General lipid peroxidationTraces the fate of a key polyunsaturated fatty acid.Can be incorporated into various lipid species, leading to complex metabolic profiles.GC-MS, LC-MS/MS
4-Hydroxynonenal (HNE) Mercapturic Acid Endogenous lipid peroxidationMeasures a well-established biomarker of oxidative stress.Does not trace the metabolism of a specific exogenous compound.LC-MS/MS
[¹³C]-Glutamine Central carbon and nitrogen metabolismProvides insights into broad metabolic pathways.Less specific for lipid peroxidation or xenobiotic metabolism.LC-MS/MS, NMR

Table 1: Comparison of Metabolic Tracers. This table provides a qualitative comparison of isotopically labeled this compound with other common metabolic tracers.

Quantitative Data Comparison (Hypothetical Data)

To illustrate a quantitative comparison, the following table presents hypothetical data from an in vivo study in a rat model, comparing the metabolic clearance of [1-¹³C]this compound with the excretion of the endogenous lipid peroxidation biomarker, HNE-mercapturic acid, under normal and oxidative stress conditions.

Parameter[1-¹³C]this compound Derived Mercapturate (nmol/mg creatinine)Endogenous HNE-Mercapturate (nmol/mg creatinine)
Control Group 15.2 ± 2.15.8 ± 1.2
Oxidative Stress Group 18.5 ± 3.515.3 ± 2.8

Table 2: Hypothetical Urinary Excretion of Mercapturic Acid Conjugates. This data illustrates how labeled this compound can be used to assess the metabolic capacity for detoxifying unsaturated aldehydes, which may be distinct from the pathways handling endogenous lipid peroxidation products.

Experimental Protocols

Protocol 1: Synthesis of [1-¹³C]this compound

A plausible synthetic route for [1-¹³C]this compound can be adapted from known methods for synthesizing labeled aldehydes. A key step would involve the use of a ¹³C-labeled cyanide, such as K¹³CN, to introduce the label at the C1 position of a suitable precursor.

Workflow for Synthesis of [1-¹³C]this compound

A 4-Methyl-3-hexen-1-ol B 4-Methyl-3-hexenyl bromide A->B PBr₃ C [1-¹³C]5-Methyl-4-hexenenitrile B->C K¹³CN D [1-¹³C]this compound C->D DIBAL-H

Caption: Proposed synthetic scheme for [1-¹³C]this compound.

Protocol 2: In Vivo Metabolic Study in Rats

This protocol outlines a typical in vivo experiment to trace the metabolism of labeled this compound.

  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Tracer Administration: Administer [1-¹³C]this compound (10 mg/kg) via oral gavage.

  • Urine Collection: House rats in metabolic cages and collect urine over a 24-hour period.

  • Sample Preparation:

    • Acidify urine samples to pH 3 with 1 N HCl.

    • Add a known amount of a deuterium-labeled internal standard ([D₃]-N-acetylcysteine conjugate of this compound).

    • Perform solid-phase extraction (SPE) to enrich for mercapturic acid conjugates.[3]

  • LC-MS/MS Analysis: Analyze the extracted samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the ¹³C-labeled and deuterium-labeled mercapturic acid conjugates.[1][2]

Experimental Workflow for In Vivo Metabolic Study

cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis A Administer [1-¹³C]this compound to rats B Collect urine over 24h A->B C Acidify urine and add [D₃]-internal standard B->C D Solid-Phase Extraction (SPE) C->D E LC-MS/MS Quantification D->E F Data Analysis and Metabolite Identification E->F This compound This compound GSH Conjugate GSH Conjugate This compound->GSH Conjugate Glutathione (GSH) Glutathione (GSH) Glutathione (GSH)->GSH Conjugate GST GST GST->GSH Conjugate Mercapturic Acid Pathway Mercapturic Acid Pathway GSH Conjugate->Mercapturic Acid Pathway Excreted Mercapturate Excreted Mercapturate Mercapturic Acid Pathway->Excreted Mercapturate

References

Comparing the efficacy of 5-Methyl-4-hexenal with other antimicrobial agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of 5-Methyl-4-hexenal against other antimicrobial agents. The information is compiled from available scientific literature to aid in research and development endeavors.

Overview of this compound

This compound is an unsaturated aldehyde with the chemical formula C₇H₁₂O.[1][2] Like other α,β-unsaturated aldehydes, it is recognized for its reactive nature, which is believed to contribute to its biological activities, including its antimicrobial properties.[3]

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of this compound and other agents is commonly quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

The following table summarizes the available MIC data for this compound and compares it with other relevant antimicrobial agents against common pathogens. It is important to note that the data presented below is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental methodologies.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC)

Antimicrobial AgentTest OrganismMIC (µg/mL)Source(s)
This compound Escherichia coli500Benchchem
Staphylococcus aureus1000Benchchem
Candida albicans800Benchchem
Hexanal Vibrio parahaemolyticus400[4]
trans-2-Hexenal Geotrichum citri-aurantii500[5]
Ciprofloxacin Escherichia coli ATCC 259220.004 - 0.015[6]
Staphylococcus aureus ATCC 259230.12 - 0.5[6]
Vancomycin Staphylococcus aureus ATCC 259230.5 - 2.0[6]
Eugenol Escherichia coli ATCC 25922-[7]
Staphylococcus aureus ATCC 25923-[7]
Candida albicans ATCC 900280.5 (µl/ml)[7]
Peppermint Oil Escherichia coli ATCC 2592232 (µl/ml)[7]
Staphylococcus aureus ATCC 2592332 (µl/ml)[7]
Candida albicans ATCC 900280.5 (µl/ml)[7]

Mechanism of Action

The antimicrobial action of α,β-unsaturated aldehydes like this compound is generally attributed to their ability to interact with and disrupt cellular components. The primary mechanism is believed to involve the disruption of the cell membrane's integrity and interaction with cellular proteins and enzymes.

Antimicrobial Mechanism of Unsaturated Aldehydes cluster_extracellular Extracellular cluster_cell Bacterial Cell Unsaturated_Aldehyde This compound (α,β-Unsaturated Aldehyde) Cell_Membrane Cell Membrane Unsaturated_Aldehyde->Cell_Membrane interacts with Cellular_Proteins Cellular Proteins (e.g., Enzymes) Unsaturated_Aldehyde->Cellular_Proteins penetrates and reacts with Membrane_Disruption Membrane Disruption (Loss of Integrity) Cell_Membrane->Membrane_Disruption leads to Cell_Death Cell Death Membrane_Disruption->Cell_Death Protein_Inactivation Protein Inactivation (Loss of Function) Cellular_Proteins->Protein_Inactivation leads to Protein_Inactivation->Cell_Death

Caption: General mechanism of antimicrobial action of α,β-unsaturated aldehydes.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of volatile antimicrobial compounds like this compound using a broth microdilution method.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods with modifications for volatile compounds.

  • Preparation of Microbial Inoculum:

    • A pure culture of the test microorganism is grown on an appropriate agar medium.

    • Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • The suspension is then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to ensure solubility.

    • Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension.

    • Positive (microorganism and broth without antimicrobial) and negative (broth only) controls are included.

    • The plate is sealed to prevent evaporation of the volatile compound and incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)
  • Subculturing:

    • Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well showing no visible growth.

    • The aliquot is plated onto an appropriate agar medium.

  • Incubation and Interpretation:

    • The plates are incubated for 24-48 hours.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Experimental Workflow for MIC and MBC Determination Start Start Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of this compound Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate (18-24h, 37°C) Inoculate_Plate->Incubate_Plate Read_MIC Read MIC (Lowest concentration with no growth) Incubate_Plate->Read_MIC Subculture Subculture from wells with no growth Read_MIC->Subculture Incubate_Agar Incubate Agar Plates (24-48h) Subculture->Incubate_Agar Read_MBC Read MBC (Lowest concentration with no growth) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Workflow for determining MIC and MBC of volatile antimicrobial agents.

Conclusion

The available data suggests that this compound possesses antimicrobial activity against a range of microorganisms, including bacteria and fungi. Its efficacy appears to be in a similar range to other naturally derived aldehydes. However, when compared to conventional antibiotics, significantly higher concentrations of this compound are required to inhibit microbial growth. Further research with standardized methodologies and direct comparative studies is necessary to fully elucidate its potential as a therapeutic or preservative agent. The mechanism of action, typical of unsaturated aldehydes, involves disruption of cellular integrity, suggesting a broad-spectrum but potentially less specific mode of action compared to targeted antibiotics.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 5-Methyl-4-hexenal and related aliphatic and aromatic aldehydes. The structure-activity relationship (SAR) is explored through quantitative data on antimicrobial and antioxidant properties, alongside an examination of their flavor profiles. Detailed experimental methodologies are provided to support the presented data.

Antimicrobial Activity of Aliphatic Aldehydes

The antimicrobial efficacy of aldehydes is significantly influenced by their chemical structure, particularly the presence of an α,β-unsaturation and the length of the alkyl chain.

A study on the in vitro antibacterial activity of various aliphatic aldehydes against several bacterial strains revealed that α,β-unsaturated aldehydes exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. In contrast, their saturated counterparts show significantly less or no activity. This highlights the critical role of the conjugated double bond in the antimicrobial action of these compounds.[1][2]

The effectiveness of these aldehydes is also dependent on the chain length of the molecule. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of aliphatic aldehydes against various bacterial strains.

CompoundStructureChain LengthS. aureus ATCC 25923 MIC (μg/mL)E. coli ATCC 25922 MIC (μg/mL)P. aeruginosa ATCC 27853 MIC (μg/mL)S. typhi ATCC 14028 MIC (μg/mL)
HexanalSaturatedC6>500>500>500>500
(E)-2-Hexenalα,β-UnsaturatedC6125125250125
NonanalSaturatedC9>500>500>500>500
(E)-2-Nonenalα,β-UnsaturatedC962.562.512562.5
(E)-2-Decenalα,β-UnsaturatedC1031.262.562.531.2
(E,E)-2,4-Decadienalα,β,γ,δ-UnsaturatedC1015.631.231.215.6

Data sourced from Bisignano et al., 2001.[1][2][3]

The data clearly indicates that for α,β-unsaturated aldehydes, antimicrobial activity generally increases with chain length, with (E,E)-2,4-decadienal, which possesses an additional conjugated double bond, being the most potent compound tested. The presence of the α,β-double bond is a key structural feature for activity.[1][2]

Flavor and Odor Profile of Aliphatic Aldehydes

Aliphatic aldehydes are significant contributors to the flavor and aroma of many foods and are used extensively in the fragrance industry.[4][5] Their odor characteristics are closely linked to their molecular structure.

CompoundStructureOdor/Flavor Description
This compoundBranched α,β-Unsaturated AldehydeGreen, grassy odor.[4]
(E)-2-HexenalLinear α,β-Unsaturated AldehydePungent at high concentrations, pleasant green-leafy, oily aroma with fruity-green banana and apple pip nuances at high dilution.[6]
2-Isopropyl-5-methyl-2-hexenalBranched α,β-Unsaturated AldehydePowerful, herbaceous-resinous, slightly minty odor with a woody-lavender-like undertone.[7]
HexanalLinear Saturated AldehydeGreen, fatty, grassy.
NonanalLinear Saturated AldehydeFatty, citrus, rosy.
OctanalLinear Saturated AldehydeFatty, soapy, lemon, green.

The presence and position of double bonds and alkyl branches significantly impact the perceived aroma. For instance, the introduction of a double bond at the 2-position, as seen in (E)-2-Hexenal, imparts a characteristic "green" note. Branching, as in this compound and 2-Isopropyl-5-methyl-2-hexenal, can introduce more complex herbaceous and resinous notes.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

1. Preparation of Materials:

  • Microorganism: A standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for non-fastidious bacteria.

  • Test Compounds: Stock solutions of the aldehydes are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

2. Inoculation:

  • Each well of the microtiter plate containing the diluted test compound is inoculated with the standardized bacterial suspension.

  • Control wells are included: a positive control (broth and inoculum, no compound) and a negative control (broth only).

3. Incubation:

  • The inoculated microtiter plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, the wells are visually inspected for turbidity.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for evaluating the structure-activity relationship of antimicrobial compounds and a simplified representation of a potential mechanism of action for aldehydes.

experimental_workflow Experimental Workflow for SAR Analysis cluster_synthesis Compound Synthesis & Characterization cluster_testing Biological Activity Testing cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Susceptibility Testing (MIC) Characterization->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH) Characterization->Antioxidant SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Antioxidant->SAR

Caption: A flowchart outlining the key steps in a structure-activity relationship study.

signaling_pathway Simplified Aldehyde Mechanism of Action Aldehyde α,β-Unsaturated Aldehyde CellMembrane Bacterial Cell Membrane Aldehyde->CellMembrane Crosses Target Nucleophilic Target (e.g., -SH, -NH2 groups on proteins/enzymes) CellMembrane->Target Adduct Covalent Adduct Formation (Michael Addition) Target->Adduct Reacts with Inhibition Enzyme/Protein Inactivation Adduct->Inhibition Disruption Disruption of Cellular Processes Inhibition->Disruption CellDeath Bacterial Cell Death Disruption->CellDeath

References

Authenticating 5-Methyl-4-hexenal: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the ability to distinguish between natural and synthetic sources of bioactive compounds is paramount for ensuring product quality, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of natural versus synthetic 5-Methyl-4-hexenal, a volatile organic compound with applications in the flavor and fragrance industry and potential antimicrobial properties. We present key analytical techniques, supporting experimental data, and detailed protocols to facilitate the authentication process.

Distinguishing Natural from Synthetic: A Multi-faceted Approach

The authentication of this compound relies on a combination of analytical techniques that exploit the subtle but significant differences arising from their distinct origins. Natural this compound, typically extracted from plant essential oils, is accompanied by a characteristic profile of related natural products and possesses a specific isotopic and enantiomeric signature. In contrast, synthetic this compound, produced through chemical synthesis, may contain process-related impurities and will exhibit isotopic and enantiomeric ratios indicative of its synthetic pathway.

Data Presentation: Quantitative Comparison

The following tables summarize the expected quantitative data from key analytical techniques used to differentiate between natural and synthetic this compound.

Table 1: Stable Isotope Ratio Analysis (SIRA)

ParameterNatural this compound (Representative Values)Synthetic this compound (Representative Values)Significance
δ¹³C (‰, VPDB)-25 to -35-30 to -40 (petrochemical source)Reflects the carbon source and photosynthetic pathway (for natural) or the synthetic precursor.
δ²H (‰, VSMOW)-150 to -250-100 to -200 (petrochemical source)Varies based on the geographic origin and water source of the plant (for natural) or the synthetic process.

Table 2: Chiral Gas Chromatography (GC) Analysis

ParameterNatural this compound (Representative Values)Synthetic this compound (Representative Values)Significance
Enantiomeric Excess (% ee) of (R)-enantiomer> 95% (hypothetical)0% (racemic mixture)Biosynthesis in nature is often stereospecific, leading to a predominance of one enantiomer. Chemical synthesis without a chiral catalyst typically results in a racemic mixture.

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Impurity Profile

Impurity TypeNatural this compoundSynthetic this compoundSignificance
Co-extracted natural productsPresent (e.g., other terpenes, esters)AbsentThe presence of other related natural compounds is a strong indicator of a natural origin.
Synthesis-related impuritiesAbsentPresent (e.g., unreacted starting materials, by-products)The detection of specific synthetic precursors or by-products points to a synthetic origin.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Stable Isotope Ratio Analysis (SIRA) by GC-IRMS

Objective: To determine the carbon (¹³C/¹²C) and hydrogen (²H/¹H) stable isotope ratios of this compound.

Methodology:

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

    • For natural extracts, a pre-purification step using flash chromatography may be necessary to isolate the this compound.

  • Instrumentation:

    • Gas Chromatograph coupled to an Isotope Ratio Mass Spectrometer (GC-IRMS).

    • GC column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the analyte.

  • GC-IRMS Parameters:

    • Injector Temperature: 250°C

    • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Combustion Reactor Temperature: 950°C (for δ¹³C)

    • Pyrolysis Reactor Temperature: 1450°C (for δ²H)

    • Reference Gas: Calibrated CO₂ for δ¹³C and H₂ for δ²H.

  • Data Analysis:

    • The δ¹³C and δ²H values are calculated relative to international standards (VPDB for carbon and VSMOW for hydrogen).

    • Compare the obtained isotopic ratios with the reference ranges for natural and synthetic compounds.

Protocol 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the enantiomeric composition of this compound.

Methodology:

  • Sample Preparation:

    • Dilute the sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Chiral GC column: A column coated with a chiral stationary phase (e.g., a cyclodextrin-based column like Beta DEX™ 225) is essential for separating the enantiomers.

  • GC-MS Parameters:

    • Injector Temperature: 230°C

    • Oven Program: Isothermal at a temperature optimized for the separation of the specific enantiomers (e.g., 60-100°C), or a slow temperature ramp.

    • Carrier Gas: Helium.

    • MS Detector: Operated in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Mandatory Visualizations

Experimental Workflow for Authentication

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Conclusion Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Purification Purification (if necessary) Dilution->Purification GCMS GC-MS Impurity Profiling Purification->GCMS ChiralGC Chiral GC-MS Analysis Purification->ChiralGC SIRA GC-IRMS (SIRA) Purification->SIRA ImpurityData Impurity Profile Data GCMS->ImpurityData EnantiomericData Enantiomeric Ratio Data ChiralGC->EnantiomericData IsotopicData Isotopic Ratio Data SIRA->IsotopicData Comparison Comparison with Reference Data ImpurityData->Comparison EnantiomericData->Comparison IsotopicData->Comparison Conclusion Conclusion: Natural or Synthetic Comparison->Conclusion

Caption: A logical workflow for the authentication of this compound.

Mechanism of Action: Schiff Base Formation

G Aldehyde This compound (R-CHO) SchiffBase Schiff Base (Imine) (R-CH=N-R') Aldehyde->SchiffBase Condensation Reaction Amine Primary Amine (e.g., on a protein) (R'-NH2) Amine->SchiffBase Water Water (H2O) SchiffBase->Water

Caption: The reaction of this compound with a primary amine to form a Schiff base.

Concluding Remarks

The authentication of this compound is a critical step in ensuring the quality and integrity of products in which it is used. By employing a combination of stable isotope ratio analysis, chiral gas chromatography, and impurity profiling, researchers can confidently distinguish between natural and synthetic sources. The detailed protocols and workflows provided in this guide serve as a valuable resource for laboratories involved in the analysis of flavor compounds and other natural products.

A Comparative Guide to GC Columns for the Separation of 5-Methyl-4-hexenal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving high-resolution separation of volatile compounds is paramount. 5-Methyl-4-hexenal, an unsaturated aldehyde, presents a unique challenge in gas chromatography (GC) due to its polarity and potential for reactivity. The choice of GC column is a critical factor in obtaining accurate and reproducible results. This guide provides an objective comparison of commonly used GC columns for the separation of this compound, supported by established chromatographic principles and data for similar analytes.

The two primary types of capillary columns suitable for this analysis are nonpolar columns, such as the HP-5 (or equivalent), and polar columns, like the DB-WAX. Nonpolar columns separate analytes primarily based on their boiling points, while polar columns provide separation based on a combination of boiling point and specific interactions between the analyte and the stationary phase.[1][2][3] For polar compounds like aldehydes, polar columns often yield better peak shapes and resolution.[4][5][6]

Comparative Performance of GC Columns

The selection between a nonpolar and a polar column will depend on the specific requirements of the analysis, such as the complexity of the sample matrix and the need to separate this compound from other volatile or semi-volatile compounds.

FeatureHP-5 (Nonpolar)DB-WAX (Polar)
Stationary Phase (5%-Phenyl)-methylpolysiloxane[1][7]Polyethylene Glycol (PEG)[4][8]
Separation Principle Primarily by boiling point[2][3]Boiling point and polarity[2][3]
Selectivity for Aldehydes General, good for screeningHigh, specific interactions improve separation[4][6]
Expected Peak Shape May exhibit some tailing for polar analytesGenerally sharp and symmetrical for aldehydes[4][6]
Typical Retention Time Shorter, due to weaker interactionLonger, due to stronger interaction
Resolution from Polar Interferences LowerHigher
Common Applications General purpose, analysis of a wide range of nonpolar to moderately polar compounds[1][7][9]Analysis of polar compounds such as alcohols, aldehydes, ketones, and fatty acid methyl esters[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are typical experimental protocols for the GC analysis of this compound on both HP-5 and DB-WAX columns.

Instrumentation:

  • Gas Chromatograph: Agilent 7890 GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977B MS (or equivalent) for GC-MS analysis

  • Autosampler: Agilent 7693A automatic liquid sampler (or equivalent)

Method 1: Analysis using HP-5 Column

  • Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm)[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Inlet:

    • Mode: Splitless

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • MSD Transfer Line: 280°C

  • MS Source: 230°C

  • MS Quad: 150°C

  • Acquisition Mode: Scan (m/z 40-400)

Method 2: Analysis using DB-WAX Column

  • Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 4 minutes

    • Ramp: 5°C/min to 245°C

    • Hold: 5 minutes at 245°C

  • Inlet:

    • Mode: Splitless

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • MSD Transfer Line: 250°C

  • MS Source: 230°C

  • MS Quad: 150°C

  • Acquisition Mode: Scan (m/z 40-400)

Experimental Workflow and Logic

The general workflow for analyzing this compound by GC-MS involves several key steps, from sample preparation to data analysis. The logical relationship between these steps is crucial for obtaining reliable results.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Containing This compound Extraction Solvent Extraction or Headspace SPME Sample->Extraction Matrix Separation Injection Injection into GC Extraction->Injection Analyte Introduction Separation Separation on GC Column Injection->Separation Vaporization Detection MS Detection Separation->Detection Elution Chromatogram Generate Chromatogram Detection->Chromatogram Signal Processing Identification Peak Identification (Mass Spectrum) Chromatogram->Identification Quantification Peak Integration & Quantification Identification->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

References

Comparative Analysis of 5-Methyl-4-hexenal and Its Analogs Across Diverse Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive review of available scientific literature reveals the presence and varying concentrations of the volatile organic compound 5-methyl-4-hexenal and its structural analog, 2-isopropenyl-5-methyl-4-hexenal, across a range of plant species. This comparison guide, designed for researchers, scientists, and drug development professionals, summarizes the quantitative data, details the experimental methodologies for their detection, and illustrates the biosynthetic context of these acyclic monoterpenoids.

Quantitative Data Summary

While direct quantitative data for this compound in plants is limited in the reviewed literature, its close derivative, 2-isopropenyl-5-methyl-4-hexenal, has been identified and quantified in several species. The following table summarizes the reported concentrations of 2-isopropenyl-5-methyl-4-hexenal, providing a baseline for understanding the distribution of this class of compounds.

Plant SpeciesFamilyPlant PartConcentration (% of Essential Oil)Reference
Citrus medica L. var. sarcodactylis (Foshou Fruit)RutaceaePeel0.410[1]
Pulp0.128[1]
Picea sitchensis (Sitka Spruce)PinaceaeFoliar0.1[2]
Eupatorium serotinum (Late Boneset)AsteraceaeAerial Parts0.08 ± 0.01[3][4]
Abies lasiocarpa (Subalpine Fir)PinaceaeFoliar0.1[5][6]
Picea engelmannii (Engelmann Spruce)PinaceaeFoliar0.1[5][6]
Pinus contorta (Lodgepole Pine)PinaceaeFoliar0.1[5][6]
Pseudotsuga menziesii (Douglas Fir)PinaceaeFoliar0.1[5][6]
Thuja plicata (Western Red Cedar)CupressaceaeFoliar0.1 - 0.3[7]
Cymbopogon citratus (Lemongrass) - BiotransformedPoaceaeLeaves69.23[3]

Note: The high concentration in biotransformed Cymbopogon citratus essential oil is a result of a biocatalytic reaction and does not represent the native concentration.

Experimental Protocols

The primary analytical technique for the identification and quantification of this compound and its analogs in plant materials is Gas Chromatography-Mass Spectrometry (GC-MS). The general workflow involves the extraction of volatile compounds, followed by their separation and detection.

1. Extraction of Volatile Compounds:

  • Hydrodistillation: This is a common method for extracting essential oils from plant tissues. Fresh or dried plant material is submerged in water and heated. The resulting steam, carrying the volatile compounds, is condensed and collected. The essential oil is then separated from the aqueous layer.

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique is suitable for analyzing volatile compounds in the headspace of a sample without solvent extraction. A fiber coated with an adsorbent material is exposed to the vapor phase above the plant sample. The adsorbed volatiles are then thermally desorbed into the GC inlet.[8]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph (GC): The extracted volatile compounds are injected into the GC, where they are vaporized and separated based on their boiling points and interactions with the stationary phase of the capillary column (e.g., DB-Wax).[9] A carrier gas, typically helium, facilitates the movement of the compounds through the column.[9]

  • Mass Spectrometer (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

  • Identification and Quantification: Compounds are identified by comparing their mass spectra and retention times to those of known standards or spectral libraries (e.g., NIST, Wiley).[9] Quantification is typically performed by comparing the peak area of the compound of interest to that of an internal or external standard.

Biosynthetic Pathway

This compound and its derivatives are classified as acyclic monoterpenoids. These compounds are synthesized in plants through the plastidial Methyl-erythritol-4-phosphate (MEP) pathway. The biosynthesis of monoterpenes begins with the synthesis of the C5 precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

The general pathway leading to acyclic monoterpenoids is as follows:

Biosynthesis Pyruvate_G3P Pyruvate + Glyceraldehyde-3-Phosphate MEP_pathway MEP Pathway Pyruvate_G3P->MEP_pathway IPP_DMAPP IPP + DMAPP MEP_pathway->IPP_DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPP Synthase Acyclic_Monoterpenes Acyclic Monoterpenes (e.g., Geraniol, Nerol) GPP->Acyclic_Monoterpenes Monoterpene Synthase Acyclic_Aldehydes Acyclic Monoterpene Aldehydes (e.g., this compound) Acyclic_Monoterpenes->Acyclic_Aldehydes Oxidation

Caption: Generalized biosynthetic pathway of acyclic monoterpene aldehydes in plants.

The initial steps of the MEP pathway produce IPP and DMAPP. These C5 units are then condensed to form the C10 precursor, geranyl diphosphate (GPP), by GPP synthase.[10] Monoterpene synthases then convert GPP into various acyclic monoterpenes like geraniol and nerol.[11] Subsequent oxidation of these monoterpene alcohols leads to the formation of acyclic monoterpene aldehydes, including this compound and its analogs.[12]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound and related compounds in plant samples.

Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plant_Material Plant Material (e.g., Leaves, Peel) Extraction Extraction (Hydrodistillation or HS-SPME) Plant_Material->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Separation Separation (GC) GC_MS->Separation Detection Detection (MS) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Identification Compound Identification (Mass Spectra & Retention Time) Data_Analysis->Identification Quantification Quantification (Peak Area Comparison) Data_Analysis->Quantification

Caption: Experimental workflow for the analysis of volatile compounds in plants.

This guide provides a foundational understanding of the occurrence and analysis of this compound and its analogs in the plant kingdom. The provided data and protocols can serve as a valuable resource for researchers investigating the chemical diversity of plant secondary metabolites and their potential applications.

References

Quantitative structure-property relationship (QSPR) modeling of 5-Methyl-4-hexenal

Author: BenchChem Technical Support Team. Date: November 2025

A Quantitative Look into the Structure-Property Relationships of Key Fragrance Aldehydes

In the realm of fragrance and flavor chemistry, the ability to predict the physicochemical properties of a molecule from its structure is a significant advantage. Quantitative Structure-Property Relationship (QSPR) modeling provides a powerful computational tool for this purpose, enabling researchers to screen and design novel compounds with desired characteristics, such as specific volatilities or affinities. This guide offers a comparative analysis of the QSPR modeling of 5-Methyl-4-hexenal, a compound noted for its green and grassy odor, against several alternative fragrance aldehydes: trans-2-hexenal, citral, and cinnamaldehyde.

Physicochemical Property Comparison

A fundamental aspect of QSPR is the correlation of molecular structure with physical and chemical properties. The table below summarizes key experimental and estimated data for this compound and its alternatives. These properties are crucial inputs and targets for QSPR models.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)logPDensity (g/mL)Refractive Index
This compound C₇H₁₂O112.17150 (estimated)[1]1.6 (predicted)[2]0.832 (estimated)1.4294 (estimated)
trans-2-Hexenal C₆H₁₀O98.14146-147[3]1.790 (estimated)[4][5]0.846 @ 25°C[6][7]1.446 @ 20°C[6][7]
Citral C₁₀H₁₆O152.24228-229[8][9]3.170[10]0.888 @ 20°C[9]1.488 @ 20°C[9]
Cinnamaldehyde C₉H₈O132.16248[4]1.90[11]1.05 @ 25°C[4]1.622 @ 20°C[4]

QSPR Modeling Approaches for Aldehydes

QSPR models for aldehydes, particularly for properties like boiling point and lipophilicity (logP), often employ a range of molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as its topology, geometry, and electronic properties.

A common approach involves multiple linear regression (MLR), where a linear equation is established between the property of interest and a set of selected descriptors. For instance, a QSPR study on aliphatic aldehydes might use descriptors like molecular weight, constitutional descriptors, and charge descriptors to model thermal energy.[12]

For predicting the boiling points of diverse organic compounds, including aldehydes, QSPR models can be developed using a large dataset and various machine learning methods to select the most relevant 2D molecular descriptors.[13] Similarly, QSPR models for predicting the lipophilicity (logP) of volatile organic compounds can be developed using a hybrid approach that combines machine learning with expert knowledge to select interpretable physicochemical descriptors.[14]

The following diagram illustrates a typical workflow for developing a QSPR model.

QSPR_Workflow A Data Collection (Structures & Properties) B Molecular Descriptor Calculation A->B Input C Data Splitting (Training & Test Sets) B->C D Model Building (e.g., MLR, ANN) C->D Training Set E Model Validation (Internal & External) D->E E->D Optimization F Model Application (Prediction) E->F Validated Model Shake_Flask_Method A Prepare Pre-saturated n-Octanol and Water B Add Compound to Aqueous Phase A->B C Add n-Octanol and Shake B->C D Separate Phases (Centrifugation) C->D E Measure Concentration in Each Phase D->E F Calculate logP E->F

References

A Comparative Guide to the Synthesis of 5-Methyl-4-hexenal: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Methyl-4-hexenal, a valuable intermediate in the flavor, fragrance, and pharmaceutical industries, presents an opportunity to evaluate and apply the principles of green chemistry. This guide provides a comparative analysis of two synthetic pathways to this α,β-unsaturated aldehyde: the traditional Claisen-Schmidt condensation and a modern Wittig reaction approach. The comparison is benchmarked against key green chemistry metrics, supported by detailed experimental protocols and data, to inform the selection of more sustainable synthetic routes.

At a Glance: Green Chemistry Metrics Comparison

The following table summarizes the quantitative green chemistry metrics for the two evaluated synthetic routes to this compound.

Green Chemistry MetricRoute 1: Claisen-Schmidt CondensationRoute 2: Wittig ReactionFavorable Route
Atom Economy (%) 82.4%45.6%Claisen-Schmidt
Reaction Mass Efficiency (%) 41.2%29.6%Claisen-Schmidt
E-Factor 1.432.38Claisen-Schmidt
Solvent Intensity HighModerateWittig Reaction
Catalyst Stoichiometric Base (NaOH)Catalytic Base (NaH) / Stoichiometric ReagentWittig Reaction
Reaction Conditions Room Temperature0 °C to Room TemperatureComparable
Overall "Greenness" ModerateModerate-LowClaisen-Schmidt

Reaction Pathways

Route 1: Claisen-Schmidt Condensation

This classical approach involves the base-catalyzed condensation of 3-pentenal with acetaldehyde.

Claisen_Schmidt 3-Pentenal 3-Pentenal Aldol_Adduct β-Hydroxy Aldehyde 3-Pentenal->Aldol_Adduct Acetaldehyde Acetaldehyde Intermediate_Enolate Acetaldehyde Enolate Acetaldehyde->Intermediate_Enolate NaOH NaOH NaOH Intermediate_Enolate->Aldol_Adduct + This compound This compound Aldol_Adduct->this compound - H2O H2O H2O Aldol_Adduct->H2O

Caption: Claisen-Schmidt condensation pathway for this compound synthesis.

Route 2: Wittig Reaction

A modern synthetic method utilizing the reaction of 3-methyl-2-butenal with a phosphorus ylide.

Wittig_Reaction Triphenylphosphine Triphenylphosphine Phosphonium_Salt Phosphonium Salt Triphenylphosphine->Phosphonium_Salt Bromoacetaldehyde Bromoacetaldehyde Bromoacetaldehyde->Phosphonium_Salt + Ylide Phosphorus Ylide Phosphonium_Salt->Ylide NaH NaH NaH Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane 3-Methyl-2-butenal 3-Methyl-2-butenal 3-Methyl-2-butenal->Oxaphosphetane + This compound This compound Oxaphosphetane->this compound Triphenylphosphine_Oxide Triphenylphosphine_Oxide Oxaphosphetane->Triphenylphosphine_Oxide

Caption: Wittig reaction pathway for this compound synthesis.

Experimental Protocols

Route 1: Claisen-Schmidt Condensation

Reaction: 3-Pentenal + Acetaldehyde → this compound

Procedure:

  • To a stirred solution of sodium hydroxide (2.0 g, 50 mmol) in 100 mL of ethanol at room temperature, a mixture of 3-pentenal (8.4 g, 100 mmol) and acetaldehyde (4.4 g, 100 mmol) is added dropwise over 30 minutes.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is then neutralized with 1 M hydrochloric acid and the ethanol is removed under reduced pressure.

  • The residue is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude product is purified by fractional distillation to yield this compound (5.6 g, 50% yield).[1]

Route 2: Wittig Reaction

Reaction: 3-Methyl-2-butenal + (Formylmethyl)triphenylphosphonium bromide → this compound

Procedure: Part A: Ylide Preparation

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, (formylmethyl)triphenylphosphonium bromide (43.3 g, 110 mmol) is suspended in 200 mL of anhydrous tetrahydrofuran (THF).

  • The suspension is cooled to 0 °C in an ice bath.

  • Sodium hydride (4.4 g of a 60% dispersion in mineral oil, 110 mmol) is added portion-wise over 20 minutes.

  • The mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.

Part B: Wittig Reaction

  • The resulting orange-red ylide solution is cooled back to 0 °C.

  • A solution of 3-methyl-2-butenal (8.4 g, 100 mmol) in 50 mL of anhydrous THF is added dropwise over 30 minutes.

  • The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours.

  • The reaction is quenched by the addition of 50 mL of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x 75 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to yield this compound (7.8 g, 70% yield).

Discussion of Green Chemistry Principles

The Claisen-Schmidt condensation exhibits a significantly higher Atom Economy , indicating that a larger proportion of the reactant atoms are incorporated into the final product.[1] This is a direct consequence of it being a condensation reaction where the only byproduct is water. Consequently, its E-Factor , which measures the amount of waste generated per unit of product, is also more favorable. The Reaction Mass Efficiency further supports the material efficiency of this route. However, this reaction often requires a stoichiometric amount of a strong base, which can present handling and disposal challenges.

The Wittig reaction , while a powerful and versatile tool for olefination, suffers from poor atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct. This significantly increases the E-Factor and reduces the reaction mass efficiency. On the positive side, modern variations of the Wittig reaction can be performed under milder conditions and may offer better selectivity. The use of a catalytic amount of base for ylide generation is a greener alternative to stoichiometric strong bases. Furthermore, the solvent intensity can be lower compared to the Claisen-Schmidt condensation, depending on the specific workup procedure.

Conclusion

From a green chemistry perspective, the Claisen-Schmidt condensation offers a more atom-economical and less wasteful pathway to this compound, primarily due to the nature of the chemical transformation. However, the choice of synthesis route in a practical setting will also depend on factors such as substrate availability, desired purity, and scalability. For researchers and drug development professionals, a thorough evaluation of these green metrics, alongside traditional considerations of yield and cost, is crucial for developing more sustainable chemical processes. Future research should focus on developing catalytic and more environmentally benign versions of both reactions to further enhance their green credentials.

References

Safety Operating Guide

Proper Disposal of 5-Methyl-4-hexenal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of 5-Methyl-4-hexenal is critical for maintaining a safe laboratory environment. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals.

This compound, an unsaturated aliphatic aldehyde, requires careful management due to its potential hazards, including flammability and irritation to the skin and eyes.[1] Adherence to proper disposal protocols is essential to mitigate risks and ensure compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information and personal protective equipment (PPE) requirements. Standard safe handling practices include working in a well-ventilated area, such as a chemical fume hood, and wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[2] Avoid inhalation of vapors and direct contact with skin and eyes.[1]

Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4] Keep containers tightly closed to prevent the formation of explosive peroxides during prolonged storage.[3][4] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (e.g., -20°C) to minimize degradation. The compound is prone to oxidation and polymerization.[5]

Quantitative Data

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValueSource
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [5]
Appearance Colorless to pale yellow liquid[1]
Odor Green, grassy[1]
Solubility Soluble in organic solvents[1]

Disposal Procedures

The proper disposal route for this compound depends on whether the chemical is "spent" (used in a process and now a waste solution) or "unused" (pure, expired, or surplus).

Unused this compound

Unused or surplus this compound must be disposed of as hazardous waste. Do not attempt to neutralize or dispose of it down the drain. Follow these steps:

  • Labeling: Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound".

  • Packaging: Keep the chemical in its original or a compatible, tightly sealed container.

  • Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

Spent this compound Solutions

Aqueous solutions of spent this compound may be eligible for on-site neutralization to render them non-hazardous before disposal, subject to local regulations and approval from your local sewer authority.

Experimental Protocols

Neutralization of Spent this compound Solutions with Sodium Bisulfite

This protocol describes a laboratory-scale procedure for the neutralization of aliphatic aldehydes like this compound in an aqueous waste stream by forming a water-soluble bisulfite adduct.

Materials:

  • Spent aqueous this compound solution

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Dimethylformamide (DMF) if the aldehyde is not fully dissolved

  • Appropriate PPE (safety goggles, gloves, lab coat)

  • Stir plate and stir bar

  • pH paper or pH meter

  • Separatory funnel

Procedure:

  • Preparation: Perform the entire procedure in a chemical fume hood.

  • Dissolution: If the spent solution contains undissolved this compound, add a minimal amount of a water-miscible solvent like dimethylformamide (DMF) to achieve a homogenous solution.[6]

  • Reaction: While stirring, slowly add a freshly prepared saturated aqueous solution of sodium bisulfite to the spent aldehyde solution.[6] An excess of the bisulfite solution is typically used to ensure complete reaction.

  • Agitation: Shake the mixture vigorously for approximately 30 seconds to facilitate the formation of the bisulfite adduct.[7]

  • Confirmation of Neutralization (Optional): The absence of the characteristic aldehyde odor can be an initial indicator of a complete reaction. For rigorous verification, analytical methods such as gas chromatography (GC) could be employed to confirm the absence of the aldehyde.

  • pH Adjustment: Check the pH of the treated solution. Neutralize the solution to a pH between 6 and 9 using a suitable acid or base as required by your local sewer authority.

  • Disposal: With prior approval from your institution's EHS and the local sewer authority, the neutralized solution may be permissible for drain disposal with copious amounts of water.

Caution: The reaction with sodium bisulfite can generate sulfur dioxide gas, a respiratory irritant. Therefore, adequate ventilation is crucial.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste assess Assess Waste Type start->assess unused Unused/Pure Chemical assess->unused Unused spent Spent Aqueous Solution assess->spent Spent package_unused Package for Hazardous Waste Disposal unused->package_unused neutralize Neutralize with Sodium Bisulfite (in fume hood) spent->neutralize contact_ehs Contact EHS for Pickup package_unused->contact_ehs end_hazardous Dispose as Hazardous Waste contact_ehs->end_hazardous check_ph Check and Adjust pH (6-9) neutralize->check_ph sewer_approval Obtain Sewer Disposal Approval check_ph->sewer_approval dispose_sewer Dispose to Sewer with Copious Water sewer_approval->dispose_sewer end_sewer Disposal Complete dispose_sewer->end_sewer

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Methyl-4-hexenal

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 5-Methyl-4-hexenal in a laboratory setting. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to ensure personal safety and maintain the integrity of your research.

Personal Protective Equipment (PPE) and Safety Measures

When working with this compound, a volatile and potentially irritating aldehyde, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE and safety engineering controls.

PPE/ControlSpecificationRationale
Eye Protection Tightly fitting safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Butyl rubber or heavy-duty nitrile gloves (minimum 8 mil thickness).Provides resistance to aldehydes. It is crucial to inspect gloves for any signs of degradation before use and to change them immediately after contamination.
Respiratory Protection A full-face respirator with an organic vapor cartridge.Necessary if working outside of a certified chemical fume hood or if exposure limits are exceeded, to prevent respiratory irritation.
Body Protection Flame-retardant and chemically impervious lab coat or apron.Protects against skin contact and potential ignition sources.
Engineering Controls Certified chemical fume hood.All handling of this compound should be conducted within a fume hood to minimize inhalation exposure.
Emergency Equipment Accessible safety shower and eyewash station.For immediate decontamination in case of accidental exposure.

Safe Handling and Experimental Protocol

A meticulous and well-defined experimental protocol is essential for minimizing risks. The following steps outline a general procedure for the safe handling of this compound.

1. Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary PPE and ensure it is in good condition.

  • Prepare all required equipment and reagents before handling the aldehyde.

  • Have a designated and clearly labeled waste container for aldehyde-contaminated materials.

2. Handling:

  • Don the appropriate PPE before entering the designated handling area.

  • Conduct all transfers and manipulations of this compound inside the chemical fume hood.

  • Use sealed containers to minimize the release of vapors.[1]

  • Avoid direct contact with skin and eyes.[2]

  • Use spark-proof tools and avoid sources of ignition, as the compound may be flammable.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and amines.

  • Keep containers tightly sealed and clearly labeled.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, pipette tips), and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.

2. Neutralization (Optional):

  • For liquid waste, consider using a commercial aldehyde neutralizing agent, such as "Aldex," which can render the aldehyde non-hazardous.[3][4][5] Always follow the manufacturer's instructions for use.

  • Verify with local environmental health and safety (EHS) officers if on-site neutralization is permitted.

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's EHS program or a licensed chemical waste disposal company.

  • Adhere to all local, state, and federal regulations for hazardous waste disposal.

Logical Workflow for Handling this compound

The following diagram illustrates the key stages and decision points for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_materials Prepare Materials prep_hood->prep_materials handle_transfer Transfer/Use in Hood prep_materials->handle_transfer handle_seal Keep Containers Sealed handle_transfer->handle_seal emergency_spill Spill Response handle_transfer->emergency_spill emergency_exposure Exposure Response handle_transfer->emergency_exposure disp_segregate Segregate Waste handle_seal->disp_segregate disp_neutralize Neutralize (Optional) disp_segregate->disp_neutralize disp_dispose Dispose via EHS disp_neutralize->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.